molecular formula C7H7BrN2O2 B11876211 Ethyl 3-bromopyrazine-2-carboxylate

Ethyl 3-bromopyrazine-2-carboxylate

Katalognummer: B11876211
Molekulargewicht: 231.05 g/mol
InChI-Schlüssel: JTZJUXFPUFUYLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-bromopyrazine-2-carboxylate is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-bromopyrazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-bromopyrazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H7BrN2O2

Molekulargewicht

231.05 g/mol

IUPAC-Name

ethyl 3-bromopyrazine-2-carboxylate

InChI

InChI=1S/C7H7BrN2O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3

InChI-Schlüssel

JTZJUXFPUFUYLD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC=CN=C1Br

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromopyrazine-2-carboxylate is a halogenated heterocyclic compound that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its pyrazine core, a diazine ring, is a common scaffold in numerous biologically active molecules. The presence of a bromine atom at the 3-position and an ethyl carboxylate group at the 2-position provides two reactive sites for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

The chemical structure and key properties of Ethyl 3-bromopyrazine-2-carboxylate are summarized below.

PropertyValueSource/Method
Molecular Formula C₇H₇BrN₂O₂Calculated
Molecular Weight 231.05 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from structural analogues
Boiling Point Not determined-
Melting Point Not determined-

Chemical Structure:

Chemical structure of Ethyl 3-bromopyrazine-2-carboxylate.

Synthesis and Purification

Proposed Synthesis Workflow:

G start Start: 3-Bromopyrazine-2-carboxylic acid reagents Reagents: Ethanol (excess), Sulfuric Acid (catalyst) start->reagents reflux Reaction: Reflux the mixture reagents->reflux workup Work-up: Neutralization and Extraction reflux->workup purification Purification: Column Chromatography workup->purification product Product: Ethyl 3-bromopyrazine-2-carboxylate purification->product

Proposed synthesis workflow for Ethyl 3-bromopyrazine-2-carboxylate.

Detailed Experimental Protocol (Proposed):

Materials:

  • 3-Bromopyrazine-2-carboxylic acid

  • Anhydrous Ethanol (large excess)

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromopyrazine-2-carboxylic acid (1 equivalent).

  • Addition of Reagents: Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure Ethyl 3-bromopyrazine-2-carboxylate.

Causality Behind Experimental Choices:

  • Excess Ethanol: The use of excess ethanol shifts the equilibrium of the Fischer esterification towards the product side, maximizing the yield.[2]

  • Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. It also acts as a dehydrating agent, further driving the equilibrium forward.[3]

  • Neutralization: The addition of sodium bicarbonate is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating a clean extraction.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring a high purity of the final product.

Chemical Reactivity and Potential Applications

The structure of Ethyl 3-bromopyrazine-2-carboxylate offers two primary sites for chemical modification: the bromine atom and the ethyl ester group. This dual reactivity makes it a valuable intermediate in the synthesis of a variety of complex molecules.

Reactions at the Bromine Atom:

The bromine atom on the pyrazine ring is susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at the 3-position of the pyrazine ring.

G start Ethyl 3-bromopyrazine-2-carboxylate suzuki Suzuki Coupling (Boronic Acid, Pd catalyst, Base) start->suzuki stille Stille Coupling (Organostannane, Pd catalyst) start->stille sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) start->sonogashira product Substituted Pyrazine Derivatives suzuki->product stille->product sonogashira->product

Potential cross-coupling reactions of Ethyl 3-bromopyrazine-2-carboxylate.

Reactions at the Ester Group:

The ethyl ester group can undergo several transformations:

  • Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides, which are common functionalities in many drug molecules.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Aminolysis: Direct reaction with amines can lead to the formation of amides, although this often requires harsh conditions or activation of the ester.

Potential Applications in Drug Discovery:

Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The ability to functionalize Ethyl 3-bromopyrazine-2-carboxylate at two positions makes it a valuable scaffold for creating libraries of novel compounds for high-throughput screening in drug discovery programs. For example, pyrazine carboxamides have been investigated for their antibacterial activities.[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for Ethyl 3-bromopyrazine-2-carboxylate is not widely available, the safety precautions can be inferred from the data for structurally related compounds such as other brominated heterocycles and pyrazine derivatives.

Hazard Identification (Anticipated):

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

Recommended Precautions:

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid inhalation of dust or vapors.

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Ethyl 3-bromopyrazine-2-carboxylate is a promising, albeit not widely documented, chemical intermediate. Its value lies in its versatile structure, which allows for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview based on established chemical principles and data from related compounds, offering a solid foundation for researchers and scientists looking to utilize this compound in their work. As with any chemical, proper safety precautions should always be observed.

References

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals. [Link]

Sources

Architectural Mastery of Pyrazine Scaffolds: A Technical Guide to 3-Bromopyrazine-2-carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazine ring serves as a highly versatile bioisostere for benzene and pyridine, offering enhanced aqueous solubility, reduced lipophilicity, and distinct hydrogen-bonding profiles. Among pyrazine derivatives, 3-bromopyrazine-2-carboxylic acid ethyl ester (CAS: 1259479-39-4) stands out as a privileged bifunctional building block. As a Senior Application Scientist, I frequently guide drug discovery teams in utilizing this specific scaffold to construct complex fused heterocycles, such as imidazo[1,2-a]pyrazines, which are ubiquitous in kinase inhibitors and immunomodulatory agents.

This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and a self-validating synthetic protocol for 3-bromopyrazine-2-carboxylic acid ethyl ester, ensuring researchers can seamlessly integrate this compound into their drug development pipelines.

Structural & Physicochemical Profiling

The synthetic utility of 3-bromopyrazine-2-carboxylic acid ethyl ester is dictated by its unique stereoelectronic environment. The pyrazine core is a


-deficient, electron-withdrawing system. When substituted with an ester at the C2 position and a bromine atom at the C3 position, the ring becomes highly polarized.
  • Electronic Effects: The ethyl carboxylate group exerts a strong

    
     (mesomeric) and 
    
    
    
    (inductive) effect, further depleting electron density from the already electron-poor pyrazine ring.
  • Steric Environment: The adjacent (ortho) relationship between the bulky bromine atom and the ethyl ester creates localized steric hindrance, which dictates the choice of reagents during functionalization (e.g., favoring highly reactive acyl chlorides over standard Fischer esterification conditions).

Quantitative Data Summary

Below is the consolidated physicochemical data for 3-bromopyrazine-2-carboxylic acid ethyl ester, essential for reaction calculation and downstream purification [1, 2].

PropertyValue / Specification
Chemical Name Ethyl 3-bromopyrazine-2-carboxylate
CAS Number 1259479-39-4
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
SMILES O=C(OCC)c1c(Br)nccn1
Predicted Boiling Point ~280–300 °C
Storage Temperature 2–8 °C (Protect from light and moisture)
Precursor CAS (Acid) 937669-80-2[4]

Mechanistic Reactivity & Synthetic Logic

The true value of this scaffold lies in its orthogonal reactivity. The molecule presents two primary sites for derivatization, allowing for sequential, highly controlled modifications without the need for complex protecting group strategies.

  • C3-Bromine (Nucleophilic Aromatic Substitution - SNAr): The C3 position is exceptionally activated toward SNAr by the adjacent ring nitrogen and the C2 electron-withdrawing ester. Amines, alkoxides, and thiolates can easily displace the bromine under mild conditions.

  • C3-Bromine (Cross-Coupling): The C-Br bond is highly amenable to palladium-catalyzed transformations, including Suzuki-Miyaura (aryl boronic acids) and Buchwald-Hartwig (amines) couplings.

  • C2-Ester (Saponification/Amidation): The ethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid or directly converted to an amide using Weinreb amine or direct aminolysis.

Reactivity Core Ethyl 3-bromopyrazine-2- carboxylate SNAr SNAr Reaction (Amines/Alkoxides) Core->SNAr C3-Br Activation Coupling Palladium Catalysis (Suzuki/Buchwald) Core->Coupling C3-Br Insertion Hydrolysis Saponification (LiOH/NaOH) Core->Hydrolysis C2-Ester Cleavage Prod1 3-Substituted Pyrazine Ester SNAr->Prod1 Prod2 Aryl/Heteroaryl Pyrazine Derivatives Coupling->Prod2 Prod3 Pyrazine-2-carboxylic Acid Derivatives Hydrolysis->Prod3

Orthogonal reactivity pathways of 3-bromopyrazine-2-carboxylic acid ethyl ester.

Validated Synthesis Protocol: Acid to Ester Conversion

While commercially available [2], synthesizing the ethyl ester from the more stable 3-bromopyrazine-2-carboxylic acid (CAS: 937669-80-2) [4] is a common requirement for scale-up. Standard Fischer esterification (EtOH/H₂SO₄) often fails or requires prolonged heating due to the electron-deficient nature of the pyrazine ring, which reduces the nucleophilicity of the carboxylic oxygen.

To ensure complete conversion, we utilize a two-step, one-pot activation via an acyl chloride intermediate.

Synthesis A 3-Bromopyrazine-2-carboxylic acid (Starting Material) B Thionyl Chloride (SOCl2) Reflux, 2h A->B Activation C Acyl Chloride Intermediate (Highly Reactive) B->C - SO2, - HCl D Absolute Ethanol (EtOH) 0°C to RT C->D Nucleophilic Attack E Ethyl 3-bromopyrazine-2-carboxylate (Target Product) D->E Esterification Complete

Workflow for the synthesis of 3-bromopyrazine-2-carboxylic acid ethyl ester.

Step-by-Step Methodology (Self-Validating System)

1. Activation of the Carboxylic Acid

  • Action: Suspend 3-bromopyrazine-2-carboxylic acid (1.0 eq) in neat thionyl chloride (SOCl₂, 5.0 eq). Add a catalytic amount of DMF (1-2 drops).

  • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as a highly active catalyst for the conversion of the acid to the acyl chloride. The excess SOCl₂ serves as both reagent and solvent.

  • Process: Heat the mixture to reflux (75 °C) for 2 hours under an inert atmosphere (N₂/Ar).

  • In-Process Control (IPC): The reaction is complete when the heterogeneous suspension turns into a clear, homogenous solution, indicating the complete consumption of the insoluble carboxylic acid.

2. Solvent Removal

  • Action: Cool the reaction to room temperature and concentrate in vacuo to remove excess SOCl₂. Co-evaporate with anhydrous toluene (2x) to ensure complete removal of HCl and SOCl₂ traces.

  • Causality: Residual SOCl₂ will violently react with ethanol in the next step, generating excess HCl which can lead to unwanted side reactions or product degradation.

3. Esterification

  • Action: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath. Slowly add absolute ethanol (3.0 eq) dropwise, followed by triethylamine (TEA, 1.5 eq).

  • Causality: The reaction between the acyl chloride and ethanol is highly exothermic. Cooling to 0 °C prevents thermal degradation. TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and protecting the acid-sensitive pyrazine core.

  • Process: Allow the reaction to warm to room temperature and stir for 1 hour.

  • IPC: Quench a micro-aliquot in water, extract with EtOAc, and run TLC (Hexanes/EtOAc 3:1). The product will appear as a new, higher Rf UV-active spot compared to the baseline starting acid.

4. Workup and Purification

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

  • Causality: The mild basic quench neutralizes any remaining acid without hydrolyzing the newly formed ethyl ester.

Strategic Applications in Drug Discovery

The strategic placement of the bromine and ester groups makes this compound an ideal precursor for high-value therapeutics.

  • IL-17 Modulators: Patent literature (e.g., WO2019138017A1) explicitly details the use of 3-bromopyrazine-2-carboxylic acid derivatives in synthesizing fused imidazole derivatives that act as potent IL-17 modulators [3]. In these workflows, the 3-bromo group undergoes SNAr with complex amines (like dimethylamine), followed by cyclization to form the active pharmacophore.

  • PET Imaging Ligands: As noted in contemporary medicinal chemistry research, pyrazine-2-carboxylic acid derivatives are critical in the synthesis of PET imaging ligands for neuroreceptors (e.g., Metabotropic Glutamate Receptor 2)[4]. The ethyl ester serves as a stable, lipophilic intermediate that can be carried through multi-step syntheses before final deprotection.

By understanding the precise electronic causality and reactivity profile of 3-bromopyrazine-2-carboxylic acid ethyl ester, drug development professionals can leverage this scaffold to rapidly explore novel chemical space and optimize lead compounds.

References

  • ChemicalBook.
  • BLD Pharm.
  • Google Patents.
  • Ambeed. 937669-80-2 | 3-Bromopyrazine-2-carboxylic acid.

Core Topic: Ethyl 3-bromopyrazine-2-carboxylate vs. Methyl 3-bromopyrazine-2-carboxylate: A Strategic Comparison for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the choice of a synthetic building block is rarely arbitrary. It is a decision predicated on a deep understanding of not just the target molecule, but also the subtle interplay of factors influencing the synthetic route: reactivity, purity, scalability, and cost. This guide provides a detailed comparative analysis of two closely related, yet distinct, heterocyclic building blocks: Ethyl 3-bromopyrazine-2-carboxylate and Methyl 3-bromopyrazine-2-carboxylate.

The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design. The 3-bromo-2-carboxylate substitution pattern, in particular, offers a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.

This document moves beyond a simple datasheet comparison. It aims to dissect the practical implications of choosing the ethyl versus the methyl ester, providing the field-proven insights necessary for researchers to select the optimal reagent for their specific application, thereby streamlining discovery and development workflows.

Physicochemical Properties: A Foundation for Practical Application

While structurally similar, the difference of a single methylene unit (–CH₂–) between the ethyl and methyl esters imparts subtle but meaningful changes to their physical properties. These differences can influence everything from solvent selection and reaction temperature to purification strategy and material handling.

PropertyMethyl 3-bromopyrazine-2-carboxylateEthyl 3-bromopyrazine-2-carboxylateRationale for Significance
Molecular Formula C₆H₅BrN₂O₂[3]C₇H₇BrN₂O₂[4]Foundational for all stoichiometric calculations and analytical characterization.
Molecular Weight 217.02 g/mol [3]231.05 g/mol [4]Impacts reaction stoichiometry and mass-based yield calculations.
Appearance Solid / Orange oil that solidifies[5]Solid (Expected)Affects handling, weighing, and dissolution. Solids are often preferred for ease of handling.
Melting Point ~44 °CNot widely reported, but expected to be in a similar range.A low melting point can be advantageous for certain melt-based reaction conditions but may require refrigerated storage.
Boiling Point ~264.7 °C at 760 Torr[3]Not widely reported, but expected to be slightly higher than the methyl ester.Relevant for high-temperature reactions and purification by distillation (if applicable).
Density ~1.67 g/cm³[3]Not widely reported.Useful for process chemistry and volume-based measurements on a large scale.
Polarity HigherLowerThe ethyl group is less polar than the methyl group, which directly impacts solubility and chromatographic behavior.

Expert Insight: The most impactful difference for the bench chemist is polarity. The ethyl ester, being slightly more lipophilic, will exhibit lower polarity. This translates to a higher Rf value on silica gel TLC plates and requires a less polar eluent system for column chromatography compared to its methyl counterpart. This seemingly minor detail can be critical for separating closely-eluting impurities.

Synthesis: Strategic Choices in Esterification

The synthesis of these compounds typically originates from 3-aminopyrazine-2-carboxylic acid. The key strategic decision is when to perform the esterification relative to the Sandmeyer-type diazotization and bromination.

Synthetic Strategy Overview

There are two primary, logical routes to the target molecules:

  • Route A: Esterification First. This involves the initial conversion of 3-aminopyrazine-2-carboxylic acid to the desired ester (methyl or ethyl) via Fischer esterification, followed by the transformation of the amino group to a bromide.[6]

  • Route B: Bromination First. This route involves the initial bromination of 3-aminopyrazine-2-carboxylic acid to form 3-bromopyrazine-2-carboxylic acid, which is then esterified.

G cluster_0 Route A: Esterification First cluster_1 Route B: Bromination First A_Start 3-Aminopyrazine- 2-carboxylic Acid A_Ester Fischer Esterification (MeOH or EtOH, H+) A_Start->A_Ester A_Mid Methyl/Ethyl 3-Aminopyrazine- 2-carboxylate A_Ester->A_Mid A_Bromo Sandmeyer-type Reaction (HBr, NaNO₂, Br₂) A_Mid->A_Bromo A_End Target Ester A_Bromo->A_End B_Start 3-Aminopyrazine- 2-carboxylic Acid B_Bromo Sandmeyer-type Reaction B_Start->B_Bromo B_Mid 3-Bromopyrazine- 2-carboxylic Acid B_Bromo->B_Mid B_Ester Esterification (MeOH or EtOH) B_Mid->B_Ester B_End Target Ester B_Ester->B_End

Causality Behind the Choice:

  • Route A is often preferred when working from the common, inexpensive 3-aminopyrazine-2-carboxylic acid. It allows for the synthesis of either ester from a single amino-ester intermediate.

  • Route B becomes advantageous if the 3-bromopyrazine-2-carboxylic acid intermediate is commercially available or if the amino group interferes with the desired esterification conditions.

Self-Validating Protocol: Synthesis of Methyl 3-bromopyrazine-2-carboxylate

This protocol is based on established literature procedures and serves as a reliable method for laboratory-scale synthesis.[5] An analogous procedure can be applied for the ethyl ester by substituting methanol with ethanol.

Starting Material: Methyl 3-aminopyrazine-2-carboxylate

  • Reaction Setup: To a stirred mixture of methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in hydrobromic acid (48%, ~5.0 eq), cool the vessel to 0 °C using an ice/water bath.

  • Bromination: Add liquid bromine (3.0 eq) dropwise, ensuring the internal temperature remains below 5 °C. The mixture will become a thick slurry.

  • Diazotization: Add a solution of sodium nitrite (2.5 eq) in water dropwise. Vigorous gas evolution (N₂) will be observed. Maintain stirring at 0 °C for an additional 15-30 minutes after the addition is complete.

    • Expertise Note: The slow, controlled addition of sodium nitrite is critical. An uncontrolled addition can lead to a rapid exotherm and the formation of hazardous diazonium species. The reaction is self-validating through the visible evolution of nitrogen gas, indicating successful diazotization.

  • Workup: Carefully adjust the pH of the reaction mixture to ~8 using a saturated aqueous solution of sodium bicarbonate.

    • Trustworthiness Check: The pH adjustment neutralizes the strong acid and quenches any remaining reactive species. Perform this step slowly due to significant CO₂ evolution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x) or a mixture of ethyl acetate and chloroform.[5]

  • Purification: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the target compound.[5]

Comparative Reactivity in Medicinal Chemistry

The primary utility of these building blocks is as electrophilic partners in cross-coupling reactions. The bromine atom at the C3 position is readily displaced, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start Ethyl/Methyl 3-Bromopyrazine-2-carboxylate Suzuki_Catalyst Pd Catalyst, Base Start->Suzuki_Catalyst Buchwald_Catalyst Pd Catalyst, Base Start->Buchwald_Catalyst Suzuki_Reactant R-B(OH)₂ Suzuki_Reactant->Suzuki_Catalyst Suzuki_Product C-C Bond Formation Product Suzuki_Catalyst->Suzuki_Product Buchwald_Reactant R₂NH Buchwald_Reactant->Buchwald_Catalyst Buchwald_Product C-N Bond Formation Product Buchwald_Catalyst->Buchwald_Product

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it invaluable for synthesizing biaryl and heteroaryl-aryl structures.[7][8]

Mechanistic Consideration: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organoboron species, and reductive elimination to yield the product.[9]

Ethyl vs. Methyl Ester:

  • Reactivity: The electronic influence of the ester group is the dominant factor affecting the oxidative addition step. The difference in inductive effects between a methyl and an ethyl group is negligible in this context. Therefore, both substrates are expected to exhibit nearly identical reactivity profiles in Suzuki couplings.

  • Practical Choice: The decision should be based on downstream considerations. If the ester is a pro-drug feature that will be hydrolyzed in vivo, the slightly increased steric bulk of the ethyl group might marginally slow the rate of enzymatic hydrolysis. Conversely, the ethyl group increases lipophilicity, which can enhance cell permeability.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol adaptable for either ester.[10]

  • Inert Atmosphere: To an oven-dried reaction vessel, add the bromopyrazine ester (1.0 eq), the arylboronic acid (1.1–1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq).[10]

  • Solvent Addition: Purge the vessel with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.[10]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.[10]

  • Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

B. Buchwald-Hartwig Amination

This reaction is the cornerstone for modern C-N bond formation, enabling the synthesis of arylamines from aryl halides.[11][12] It has largely replaced harsher classical methods.

Mechanistic Consideration: The catalytic cycle is similar in principle to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination.[12][13]

Ethyl vs. Methyl Ester:

  • Reactivity: As with the Suzuki coupling, the intrinsic reactivity of the C-Br bond is not significantly affected by the choice of ester.

  • Side Reactions: A critical consideration arises if using an alkoxide base (e.g., NaOtBu) in an alcohol solvent. If the alcohol solvent does not match the ester, transesterification can occur as a competitive side reaction. For example, running a reaction with methyl 3-bromopyrazine-2-carboxylate in ethanol with an alkoxide base could lead to the formation of the ethyl ester as a byproduct.

    • Field Insight: To mitigate this, one should either use a non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) or match the alcohol solvent to the ester (e.g., use ethanol with the ethyl ester). This is a classic example of a protocol being a "self-validating system."

The Final Verdict: A Decision Matrix

The choice between ethyl and methyl 3-bromopyrazine-2-carboxylate is not a matter of superior reactivity but of strategic synthetic planning.

ConsiderationChoose Methyl Ester If...Choose Ethyl Ester If...
Purification You need to separate from a less polar impurity.You need to separate from a more polar impurity.
Downstream Hydrolysis Faster hydrolysis of the ester is desired.Slower, more sterically hindered hydrolysis is acceptable or desired.
Final Product Properties A lower molecular weight and slightly higher polarity are desired.Increased lipophilicity and metabolic stability of the ester are desired.
Reaction Conditions Using methanol as a solvent or non-alkoxide bases.Using ethanol as a solvent to avoid potential transesterification with alkoxide bases.
Cost & Availability It is more cost-effective or readily available from your preferred supplier.It is more cost-effective or readily available from your preferred supplier.

References

  • HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. methyl 3-bromopyrazine-2-carboxylate. Retrieved from [Link]

  • PubChem. Methyl 3-Amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link]

  • Google Patents. (2015). CN105017166A - Preparation method of 3-(3-bromine phenoxy) pyrazine-2-carboxylic acid.
  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • Quick Company. Methods For The Preparation Of Ethyl 3 Bromo 1 (3 Chloropyridin 2 Yl) 1 H Pyrazole 5 Carboxylate. Retrieved from [Link]

  • Ahmad, G., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC. Retrieved from [Link]

  • PubChem. Methyl 3-bromopyrazine-2-carboxylate. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • Capot Chemical. 51171-02-9 | Methyl 3-bromopyrazine-2-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Krishnakumar, V., & Prabavathi, N. (2013). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology. Retrieved from [Link]

  • Doležal, M., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Retrieved from [Link]

Sources

Strategic Deployment of Pyrazine Building Blocks in Medicinal Chemistry

[1]

Executive Summary

The pyrazine core (1,4-diazine) represents a "privileged scaffold" in modern medicinal chemistry, distinct from its pyridyl and phenyl bioisosteres. While often utilized to modulate lipophilicity (

However, the deployment of pyrazine comes with specific liabilities—most notably, susceptibility to cytosolic Aldehyde Oxidase (AO) metabolism. This guide dissects the physicochemical profile, synthetic functionalization strategies, and metabolic safeguards required to successfully integrate pyrazine building blocks into clinical candidates.

Physicochemical Profile & Bioisosterism

The introduction of a second nitrogen atom into the aromatic ring (para to the first) dramatically alters the electronic landscape compared to pyridine.

The "Nitrogen Effect" on Properties

The pyrazine ring is significantly more electron-deficient than pyridine. This deficiency lowers the energy of the HOMO and LUMO orbitals, affecting both reactivity and binding affinity.

PropertyBenzenePyridinePyrazineImpact on Drug Design

(Conjugate Acid)
N/A5.20.6 Pyrazine remains unprotonated at physiological pH, improving membrane permeability compared to basic pyridines.

(Octanol/Water)
2.130.65-0.26 Significant reduction in lipophilicity; useful for lowering

in lead optimization.
Dipole Moment (D) 02.20 Symmetry (D2h) results in zero dipole, affecting crystal packing and solubility.
H-Bond Acceptors 012 Dual acceptor capability, critical for "water-bridged" interactions in solvent-exposed pockets.
Mechanistic Insight: The Hinge Binder

In kinase drug discovery, pyrazine is frequently employed to interact with the "hinge region" of the ATP binding site. Unlike pyridine, the pyrazine nitrogen's low basicity prevents non-specific ionic interactions while maintaining a strong H-bond accepting capability for the backbone amide NH of the kinase.

Synthetic Methodologies: The Decision Tree

Functionalizing the pyrazine core requires navigating its electron-deficient nature.[1] Electrophilic Aromatic Substitution (

Nucleophilic Aromatic Substitution (

)
Transition Metal-Catalyzed Cross-Couplings
Strategic Functionalization Workflow

The following diagram illustrates the decision matrix for functionalizing a standard 2,6-dichloropyrazine scaffold—a common starting point for library generation.

PyrazineSynthesisStart2,6-DichloropyrazineSNArRegioselective SNAr(Nucleophilic Subst.)Start->SNAr Nucleophile (R-NH2)Low Temp (<0°C)SuzukiPd-Catalyzed Coupling(Suzuki-Miyaura)Start->Suzuki Boronic AcidPd(0), BaseMinisciC-H Activation(Minisci Reaction)Prod12-Amino-6-chloroIntermediateProd1->Suzuki Functionalize C6Prod2Biaryl/HeterobiarylScaffoldProd2->Minisci Radical Alkylation(C3/C5 functionalization)Prod3Alkyl-Pyrazine(Late Stage)

Figure 1: Synthetic decision tree for orthogonal functionalization of dichloropyrazine.

Deep Dive Protocol: Regioselective

A common failure mode in pyrazine chemistry is the lack of regiocontrol during the first substitution of 2,6-dichloropyrazine. The following protocol ensures mono-substitution with high selectivity.

Protocol: Synthesis of 2-Amino-6-Chloropyrazine Derivatives

Objective: Selective mono-amination of 2,6-dichloropyrazine without generating the "bis" byproduct.

Reagents:

  • 2,6-Dichloropyrazine (1.0 eq)

  • Primary Amine (

    
    ) (0.95 eq) — Note: Use slight deficit to prevent over-reaction.
    
  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Ethanol or Isopropanol (Protic solvents facilitate the transition state via H-bonding).

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,6-dichloropyrazine in Ethanol [0.2 M] in a round-bottom flask.

  • Thermal Control (Critical): Cool the solution to -10°C using an ice/salt bath.

    • Why? The rate constant for the second substitution (

      
      ) is close to the first (
      
      
      ) at room temperature. Cooling differentiates the kinetics (
      
      
      ).
  • Addition: Add DIPEA followed by the slow, dropwise addition of the amine over 30 minutes.

  • Monitoring: Stir at -10°C for 2 hours. Monitor via LC-MS.

    • Success Criteria: Disappearance of starting material with <5% formation of the di-substituted product.

  • Workup: Concentrate the solvent in vacuo. Resuspend in EtOAc, wash with water (

    
    ) to remove salts.
    
  • Purification: Recrystallization often suffices; otherwise, flash chromatography (Hex/EtOAc).

Metabolic Considerations: The Aldehyde Oxidase (AO) Liability[3][4]

The most significant risk in pyrazine medicinal chemistry is metabolism by Aldehyde Oxidase (AO) . Unlike CYP450s, AO is a cytosolic molybdenum-containing enzyme that attacks electron-deficient heterocycles via nucleophilic attack (hydride transfer).

The Mechanism of Clearance

AO oxidizes the carbon alpha to the nitrogen (C2, C3, C5, or C6), converting the pyrazine to a pyrazinone (lactam). This metabolite is often inactive and rapidly cleared.

  • Vulnerability: Unsubstituted carbons adjacent to the ring nitrogens are "hotspots."

  • Prediction: Standard microsomal stability assays (containing CYP450s) often miss this clearance pathway because AO is cytosolic (not in microsomes). You must use S9 fraction or Cytosol assays to detect this liability.

Structural Blocking Strategies

To mitigate AO metabolism, steric occlusion or electronic deactivation of the susceptible carbon is required.

AO_BlockingLiabilityAO Liability:Unsubstituted C-H(alpha to N)Strategy1Strategy 1:Steric Block(Methyl/Cyclopropyl)Liability->Strategy1 Blocks NucleophilicAttackStrategy2Strategy 2:Electronic Deactivation(Amino/Alkoxy group)Liability->Strategy2 Increases ElectronDensityResultMetabolically StableClinical CandidateStrategy1->ResultStrategy2->Result

Figure 2: Strategies to mitigate Aldehyde Oxidase (AO) mediated oxidation of the pyrazine ring.

Case Study Reference: In the development of Bortezomib , the pyrazine ring is substituted with a carboxylic acid amide, which is metabolically robust. However, in kinase inhibitors like Entospletinib (Syk inhibitor), blocking positions with amino or alkyl groups was essential for oral bioavailability [1].

Case Studies in Drug Development

Bortezomib (Velcade®)
  • Target: 26S Proteasome.

  • Role of Pyrazine: The pyrazine-2-carboxylic acid moiety acts as a stable cap that orients the peptide backbone. It provides rigidity and H-bond accepting capacity without introducing metabolic instability.

Pyrazinamide
  • Target: Mycobacterium tuberculosis.

  • Mechanism: A prodrug. It diffuses into the bacteria and is converted to pyrazinoic acid by the enzyme pyrazinamidase. The accumulation of acid disrupts membrane potential. This highlights the stability of the ring itself—it survives systemic circulation to be activated in situ [2].

References

  • Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. Source: Bioorganic & Medicinal Chemistry (2020).[2] URL:[Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Source: Expert Opinion on Therapeutic Patents. URL:[Link]

  • Structure–metabolism relationships in human-AOX: Chemical insights from a large database. Source: PNAS (2017). URL:[Link]

  • Pyrazine | C4H4N2 | CID 9261 - PubChem. Source:[3][4] National Institutes of Health (NIH). URL:[Link]

3-Bromo-2-ethoxycarbonylpyrazine: A Comprehensive Technical Guide on Reactivity and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry and drug discovery, I frequently encounter scaffolds that serve as linchpins in the synthesis of complex active pharmaceutical ingredients (APIs). 3-Bromo-2-ethoxycarbonylpyrazine (also known as ethyl 3-bromopyrazine-2-carboxylate, CAS: 1259479-39-4) is one such highly versatile building block [1]. Characterized by its unique electronic topology, this pyrazine derivative is a critical intermediate in the synthesis of fused bicyclic systems, notably thieno[2,3-b]pyrazines, which are heavily investigated as potent kinase inhibitors (e.g., B-Raf inhibitors) in oncology [3].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity profile, and field-proven experimental protocols for its utilization in modern medicinal chemistry.

Physicochemical Properties & Structural Analysis

The utility of 3-bromo-2-ethoxycarbonylpyrazine stems directly from its molecular architecture. The pyrazine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. The addition of an ethoxycarbonyl (ester) group at the C2 position further depletes electron density via both inductive and resonance effects. Consequently, the C-Br bond at the C3 position is highly polarized and activated, making it an exceptional electrophile for both transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Table 1: Key Physicochemical Properties
PropertyValue / Description
Chemical Name 3-Bromo-2-ethoxycarbonylpyrazine (Ethyl 3-bromopyrazine-2-carboxylate)
CAS Number 1259479-39-4
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance Solid (typically off-white to pale yellow)
Storage Conditions 2-8°C, inert atmosphere, protected from light
Key Reactive Sites C3 (Bromine, electrophilic), C2 (Ester, susceptible to hydrolysis/amidation)

Mechanistic Insights: Reactivity Profile

Understanding the causality behind experimental choices is paramount for optimizing yields and minimizing side reactions.

Palladium-Catalyzed Cross-Coupling

The activated C3-bromine bond undergoes rapid oxidative addition with Pd(0) species. In Buchwald-Hartwig aminations (BHA), the use of bulky, electron-rich ligands (such as those in the Pd-PEPPSI-iPr precatalyst) is crucial. The steric bulk prevents the formation of inactive palladium dimers, while the electron-rich nature of the ligand accelerates the oxidative addition step. The chemo-selectivity of this scaffold allows for C-N bond formation at room temperature to 80°C without inadvertently hydrolyzing the C2 ester when mild bases like Cs₂CO₃ are employed [2].

Thieno[2,3-b]pyrazine Annulation

The proximity of the C3-halide and the C2-ester allows for elegant tandem reactions. When reacted with nucleophiles bearing a secondary reactive site (e.g., mercaptoacetamides), an initial SNAr displacement of the bromide by the thiol is followed by an intramolecular condensation between the amide nitrogen and the ester carbonyl. This cascade efficiently constructs the thieno[2,3-b]pyrazine bicyclic core, a privileged pharmacophore for ATP-competitive kinase inhibition [3].

Reactivity A 3-Bromo-2-ethoxycarbonylpyrazine (CAS: 1259479-39-4) B Pd-Catalyzed Cross-Coupling A->B Pd(0), Ligand C Nucleophilic Aromatic Substitution (SNAr) A->C Amines/Thiols E C-N / C-C Bond Formation B->E D Thieno[2,3-b]pyrazine Annulation C->D Mercaptoacetamides Base, Heat F B-Raf Kinase Inhibitors D->F

Caption: Synthetic workflow and reactivity map of 3-bromo-2-ethoxycarbonylpyrazine.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Analytical checkpoints (TLC/LCMS) are integrated to confirm mechanistic progression.

Protocol 1: Chemo-Selective Buchwald-Hartwig Amination

Adapted from established RSC methodologies for heterocyclic halo-esters [2].

Objective: Synthesize 3-(alkylamino)pyrazine-2-carboxylate derivatives.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-bromo-2-ethoxycarbonylpyrazine (1.0 equiv) in anhydrous 1,2-dimethoxyethane (DME).

  • Catalyst & Base Addition: Add Pd-PEPPSI-iPr catalyst (3 mol%) followed by the desired secondary amine (2.0 equiv) and anhydrous Cs₂CO₃ (2.0 equiv). Causality: Cs₂CO₃ is selected over stronger bases (like NaOtBu) to prevent the saponification of the C2 ethyl ester.

  • Reaction: Heat the mixture in an oil bath at 60–80°C.

  • Validation Checkpoint: Monitor via TLC or LCMS. The reaction is typically complete within 3-4 hours. The disappearance of the starting material mass (m/z 231.05) and the appearance of the product mass validate the C-N coupling.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography (hexane/ethyl acetate gradient).

Protocol 2: Synthesis of Thieno[2,3-b]pyrazine Scaffolds (B-Raf Inhibitor Precursors)

Adapted from US Patent US20130079341A1 [3].

Objective: Construct the bicyclic thieno[2,3-b]pyrazine core via tandem SNAr and cyclization.

  • Preparation: Combine 3-bromo-2-ethoxycarbonylpyrazine (1.0 equiv) and a substituted 2-mercaptoacetamide derivative (1.0 equiv) in ethanol.

  • Base Addition: Add Na₂CO₃ (1.2 equiv). Causality: The mild base deprotonates the thiol, generating a potent nucleophile that attacks the highly electrophilic C3 position of the pyrazine ring, displacing the bromide.

  • Cyclization: Stir the reaction mixture overnight at 70°C. The elevated temperature provides the activation energy required for the subsequent intramolecular condensation between the amide and the C2 ester.

  • Validation Checkpoint: LCMS should indicate the loss of ethanol and water (mass reduction) corresponding to the cyclized thieno-pyrazine product.

  • Workup: Quench the mixture in cold 1N HCl solution. Extract with dichloromethane (CH₂Cl₂), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Table 2: Comparative Reaction Conditions and Yields
Reaction TypeReagents / CatalystSolventTempTimeTypical Yield
BHA Cross-Coupling Amine, Pd-PEPPSI-iPr, Cs₂CO₃DME60-80°C3-4 hrs75 - 90%
Thieno-pyrazine Annulation Mercaptoacetamide, Na₂CO₃Ethanol70°C12-16 hrs60 - 85%

Application in Drug Development: Targeting the MAPK/ERK Pathway

The thieno[2,3-b]pyrazine derivatives synthesized from 3-bromo-2-ethoxycarbonylpyrazine are highly privileged structures in oncology. Specifically, they act as potent inhibitors of B-Raf, a serine/threonine kinase that is frequently mutated (e.g., V600E) in melanomas, papillary thyroid tumors, and colorectal cancers [3]. The bicyclic core mimics the adenine ring of ATP, allowing it to bind competitively within the kinase hinge region, thereby halting the downstream phosphorylation cascade that drives tumor cell proliferation.

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS Activation BRAF B-Raf Kinase RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation PROLIF Tumor Cell Proliferation ERK->PROLIF Gene Transcription INHIB Thieno[2,3-b]pyrazine Inhibitor INHIB->BRAF ATP-Competitive Block

Caption: MAPK/ERK signaling pathway targeted by thieno[2,3-b]pyrazine-derived B-Raf inhibitors.

References

  • The Royal Society of Chemistry (RSC). Supplemental Information: Chemo-selective BHA cross-coupling between heterocyclic halo-esters and secondary amines. Organic & Biomolecular Chemistry.[Link]

  • Google Patents.US20130079341A1: Thieno(2,3-b)pyrazine compounds as B-Raf inhibitors.

Strategic Synthesis of Heterocyclic Carboxylate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

Heterocyclic carboxylates are not merely intermediates; they are the linchpin functional handles in modern drug discovery. From serving as precursors for amide coupling in peptidomimetics to acting as bioisosteres for phosphate groups, their synthesis demands precision. This guide moves beyond basic textbook methodology to address the specific challenges of regioselectivity , catalytic efficiency , and process safety in the synthesis of heteroaryl carboxylic acids and esters.

Strategic Importance in Medicinal Chemistry

The carboxylate moiety on a heterocyclic core (pyridine, furan, indole, thiazole) offers a unique vector for diversifiable synthesis. However, the electron-deficient nature of many N-heterocycles makes classical Friedel-Crafts acylation impossible, necessitating alternative strategies.

  • Metabolic Stability: Heterocyclic carboxylates often serve as prodrugs or polar handles to modulate LogD, improving solubility without sacrificing permeability.

  • Synthetic Versatility: They are the "Gatekeeper" intermediates. Once installed, the carboxylate allows access to:

    • Amides (via coupling reagents like HATU/T3P).

    • Heterocycles (e.g., oxadiazoles via hydrazine condensation).

    • Amines (via Curtius rearrangement).

Decision Matrix: Selecting the Synthetic Pathway

The choice between Lithiation-Trapping and Transition Metal Carbonylation is dictated by the substrate's electronic bias and the availability of starting materials.

Expert Insight: Use the following logic flow to determine your synthetic route.

SynthesisDecision cluster_factors Critical Factors Start Starting Material Analysis Halogen Has Halogen (Br/I/Cl)? Start->Halogen AcidicH Has Acidic C-H? Start->AcidicH PdRoute Route A: Pd-Catalyzed Carbonylation (Scalable, Tolerates Electrophiles) Halogen->PdRoute Yes LiRoute Route B: Lithiation/Carboxylation (Fast, Cryogenic, Regioselective) AcidicH->LiRoute Yes (DoM) Factor1 Scale > 100g? Go Pd-Carbonylation Factor2 Sensitive FGs (NO2, CHO)? Go Pd-Carbonylation

Caption: Decision matrix for selecting between metal-catalyzed carbonylation and organometallic lithiation based on substrate properties and scale.

Deep Dive: Palladium-Catalyzed Carbonylation

This is the industry standard for scalability. Unlike lithiation, it tolerates electrophilic functional groups (ketones, esters, nitro groups).

Mechanism & Causality

The reaction proceeds via a Pd(0)/Pd(II) cycle. The rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) species.[1]

  • Why Xanthphos? We recommend bidentate ligands with a wide bite angle (like Xanthphos or DPEphos). These ligands enforce a geometry that favors the reductive elimination step, preventing the formation of stable, unreactive Pd-acyl complexes.

  • CO Source: While CO gas is standard, safety concerns in early discovery often favor surrogates like Molybdenum Hexacarbonyl (Mo(CO)₆) or Tungsten Hexacarbonyl (W(CO)₆) , or the use of two-chamber reactors (COgen).

Protocol A: Batch Carbonylation of 3-Bromopyridine

Target: Methyl nicotinates from bromopyridines.

Reagents:

  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Xanthphos (4.5 mol%)

  • Base: Triethylamine (2.0 equiv)

  • Nucleophile/Solvent: Methanol (excess)

  • CO Source: CO Balloon (1 atm) or Autoclave (5 bar)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a dry Schlenk tube, dissolve Pd(OAc)₂ and Xanthphos in dry MeOH/Toluene (1:4 ratio). Stir for 10 min at RT to form the active L2Pd(0) species (solution turns from orange to yellow/pale).

    • Self-Validation: If the solution remains dark black (Pd black precipitation), the ligand complexation failed. Check solvent dryness.

  • Substrate Addition: Add 3-bromopyridine and Et₃N.

  • Atmosphere Exchange: Degas the solution by bubbling N₂ for 5 mins. Then, carefully introduce CO via balloon or pressurize autoclave to 5 bar.

  • Reaction: Heat to 80°C for 12 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+H 158/160) and appearance of the methyl ester (M+H 138).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Concentrate filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Deep Dive: Regioselective Lithiation-Carboxylation

For electron-rich heterocycles (furans, thiophenes, indoles) or substrates with strong Directing Groups (DGs), this method is superior for installing the carboxylate ortho to the DG.

The "Flow" Advantage

Batch lithiation of heterocycles is plagued by the "temperature-time" trap. Lithiated heterocycles are often unstable above -40°C, leading to ring fragmentation or "scrambling" (migration of the Li atom). Solution: Continuous Flow Chemistry.[2][3][4][5] By keeping the residence time (


) under 10 seconds, one can perform lithiations at higher temperatures (even 0°C) without decomposition.
Protocol B: Flow Lithiation-Carboxylation of Furan

Target: 2-Furoic acid derivatives.

Experimental Setup (Flow):

  • Pump A: Furan substrate (0.5 M in THF).

  • Pump B: n-BuLi (0.5 M in Hexanes).

  • Pump C: CO₂ gas (or saturated solution of CO₂ in THF).

  • Reactor 1 (Lithiation): 0.5 mL PFA coil (Residence time: 5 sec).

  • Reactor 2 (Trapping): T-mixer followed by 2 mL coil.

FlowChemistry PumpA Pump A: Substrate Mixer1 T-Mixer 1 (Lithiation) PumpA->Mixer1 PumpB Pump B: n-BuLi PumpB->Mixer1 PumpC Pump C: CO2 Source Mixer2 T-Mixer 2 (Carboxylation) PumpC->Mixer2 Reactor1 Reactor Coil 1 (t = 5s, -20°C) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor Coil 2 (Quench) Mixer2->Reactor2 Product Collection: Li-Carboxylate Reactor2->Product

Caption: Continuous flow setup for rapid lithiation-carboxylation, minimizing decomposition of unstable lithiated intermediates.

Step-by-Step Methodology:

  • System Drying: Flush the entire flow system with anhydrous THF.

    • Trustworthiness Check: Pump a solution of colored indicator (e.g., 1,10-phenanthroline with trace BuLi). If it stays colored, the system is dry.

  • Lithiation: Mix Stream A and B in Mixer 1. The short residence time in Reactor 1 generates 2-lithiofuran quantitatively without allowing time for ring opening.

  • Carboxylation: The lithiated stream meets the CO₂ stream in Mixer 2. Reaction is instantaneous.

  • Quench: Collect the output into a flask containing dilute HCl.

  • Isolation: Extract with EtOAc. The free acid is obtained upon evaporation.

Data & Optimization: Comparing Methodologies
FeaturePd-Catalyzed CarbonylationLithiation-Carboxylation (Batch)Lithiation-Carboxylation (Flow)
Substrate Scope Halides (I > Br >> Cl)Acidic C-H protonsUnstable/Sensitive Anions
FG Tolerance High (Esters, Ketones, Nitriles)Low (No electrophiles)Moderate (Kinetic protection)
Temp Range 80°C - 120°C-78°C-20°C to 0°C
Key Risk CO Gas handling / Pd removalExotherm / Regio-scramblingClogging (Li-salts)
Typical Yield 85-95%60-80%90-99%
Troubleshooting & Expert Commentary

The Decarboxylation Trap: Heteroaryl carboxylic acids, particularly those with the carboxylate at the 2-position (e.g., 2-pyridinecarboxylic acid, 2-thiazolecarboxylic acid), are prone to thermal decarboxylation.

  • Mechanism:[1][6][7][8] The heteroatom (N, S, O) facilitates protonation of the ipso-carbon, lowering the barrier for CO₂ loss.

  • Solution: Never distill these free acids. Convert them immediately to esters (via MeI/Base) or salts (Li/Na) if storage is required.

Catalyst Poisoning in Carbonylation: N-heterocycles (pyridines, imidazoles) are potent sigma-donors and can poison the Pd catalyst by displacing the phosphine ligand.

  • Fix: Increase the catalyst loading to 5 mol% or use a ligand with a higher binding constant (e.g., Xantphos or dppf).

References
  • Beller, M., et al. "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds."[6][9] Chemical Reviews, 2009. Link

  • Kappe, C. O., et al. "Continuous Flow Synthesis of Carbonylated Heterocycles via Pd-Catalyzed Oxidative Carbonylation."[10] Organic Process Research & Development, 2017.[10] Link

  • Snieckus, V., et al. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990. Link

  • Ryu, I., et al. "Flow Chemistry for the Synthesis of Heterocycles." Topics in Organometallic Chemistry, 2019. Link

  • Goossen, L. J., et al. "Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts." Science, 2009. Link

Sources

Ethyl 3-bromopyrazine-2-carboxylate suppliers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Ethyl 3-bromopyrazine-2-carboxylate is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors, antitubercular agents, and pteridine-based pharmacophores. Unlike its more common methyl analog, the ethyl ester offers distinct solubility profiles and lipophilicity adjustments (ClogP modulation) critical during the lead optimization phase of drug discovery.

This guide provides a technical roadmap for sourcing, validating, and utilizing this intermediate, addressing the specific challenges associated with its availability compared to the methyl ester.

Chemical Identity
PropertySpecification
IUPAC Name Ethyl 3-bromopyrazine-2-carboxylate
CAS Number 1259479-39-4 (Note: Distinct from Methyl ester CAS 51171-02-9)
Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
Appearance Pale yellow to orange oil or low-melting solid
Boiling Point ~279°C (Predicted)
Density ~1.577 g/cm³
Key Functional Groups C3-Bromine (Electrophile), C2-Ethyl Ester (Electrophile)

The Supply Landscape: Sourcing Strategy

Critical Market Insight: The ethyl ester (CAS 1259479-39-4) is significantly less "off-the-shelf" than the methyl ester (CAS 51171-02-9). Many vendors list it as "Make-on-Demand" or hold limited stock.

Recommended Suppliers (Tiered by Reliability):

  • Tier 1: Validated Catalog Suppliers (High Probability of Stock)

    • AK Scientific (USA): Often stocks diverse pyrazine esters.

    • Combi-Blocks: Known for maintaining stock of halogenated heterocycles.

    • Enamine: Excellent for building blocks; if not in stock, they have the precursor (3-aminopyrazine-2-carboxylate) to synthesize it rapidly.

  • Tier 2: Aggregators (Check Lead Times)

    • CymitQuimica / MolPort: Useful for searching global inventory but require verification of "real" stock vs. virtual inventory.

Sourcing Decision Matrix: Before ordering, researchers must evaluate if the ethyl group is pharmacologically essential or merely a protecting group.

SourcingStrategy Start Requirement: Pyrazine-2-carboxylate Scaffold Check Is the Ethyl group SAR-critical? Start->Check Yes Yes: Must Source Ethyl Ester Check->Yes Strict SAR No No: Transient Protecting Group Check->No Synthetic Handle SourceEthyl Source CAS 1259479-39-4 (Check AK Sci, Enamine) Yes->SourceEthyl SourceMethyl Source Methyl Ester CAS 51171-02-9 (High Availability) No->SourceMethyl Transester Optional: Transesterification (EtOH, cat. H2SO4) SourceMethyl->Transester If Ethyl needed later

Figure 1: Strategic sourcing decision tree to minimize lead times. If the ester is eventually hydrolyzed, sourcing the more abundant methyl ester is the superior logistical choice.

Quality Assurance & Analytical Validation

Upon receipt, the material must be quarantined and validated. Commercial batches of bromopyrazines often contain specific impurities derived from the Sandmeyer reaction (diazotization of the amine).

QC Protocol

1. 1H-NMR Validation (CDCl3, 400 MHz):

  • Target Signals:

    • Pyrazine Ring Protons: Two doublets (or broad singlets) in the aromatic region (~8.3–8.6 ppm).

    • Ethyl Group: Distinct quartet (~4.4 ppm) and triplet (~1.4 ppm). Crucial: Ensure no singlet at ~4.0 ppm (indicates methyl ester contamination).

  • Common Impurities:

    • Ethyl 3-aminopyrazine-2-carboxylate: Broad singlet NH2 exchangeable peak (~6.0–7.0 ppm).

    • Solvents: EtOAc or DCM residues (trapped in the oil).

2. LC-MS Purity Profiling:

  • Method: Reverse Phase C18, Water/Acetonitrile (+0.1% Formic Acid).

  • Mass Spec Signature: Look for the characteristic 1:1 isotopic doublet for Bromine ([M]+ and [M+2]+).

    • M+H (79Br): ~231.0[1]

    • M+H (81Br): ~233.0

  • Red Flag: A peak at M+H 168 indicates the hydrolyzed acid (3-bromopyrazine-2-carboxylic acid), often formed due to moisture ingress during storage.

Synthetic Utility & Reaction Workflows

Ethyl 3-bromopyrazine-2-carboxylate is a "linchpin" intermediate. The bromine atom activates the ring for nucleophilic attack (SnAr) or metal-catalyzed coupling, while the ester serves as a cyclization partner.

A. Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The C3-position is electronically deficient, making the bromine highly reactive towards oxidative addition.

  • Standard Protocol: Pd(dppf)Cl2 (5 mol%), Aryl Boronic Acid (1.1 eq), K2CO3 (2.0 eq), Dioxane/H2O, 90°C.

  • Note: Pyrazines can coordinate to Pd; bidentate ligands like dppf or Xantphos are recommended to prevent catalyst deactivation.

B. SnAr Displacement (C-N/C-O Bond Formation)

The electron-withdrawing ester at C2 and nitrogen atoms in the ring make the C3-bromine susceptible to displacement by amines or alkoxides.

  • Protocol: Primary Amine (1.2 eq), DIPEA (2.0 eq), DMF, 60–80°C.

  • Application: This is the primary route to 3-aminopyrazine-2-carboxylates , precursors for pteridin-4-ones.

C. Cyclization to Pteridinones

Reaction with guanidine or amidines yields fused bicyclic systems.

ReactionPathways Core Ethyl 3-bromopyrazine- 2-carboxylate (Electrophilic Core) Suzuki Ar-B(OH)2, Pd(0) (Suzuki Coupling) Core->Suzuki SnAr R-NH2, Base (SnAr Displacement) Core->SnAr Hydrolysis LiOH, THF/H2O (Saponification) Core->Hydrolysis Prod_Suzuki 3-Arylpyrazine-2-carboxylate (Kinase Inhibitor Scaffold) Suzuki->Prod_Suzuki Prod_SnAr 3-Aminopyrazine-2-carboxylate (Pteridine Precursor) SnAr->Prod_SnAr Prod_Acid 3-Bromopyrazine-2-carboxylic acid (Peptide Coupling Partner) Hydrolysis->Prod_Acid

Figure 2: Divergent synthetic pathways accessible from the ethyl 3-bromopyrazine-2-carboxylate scaffold.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis if exposed to ambient moisture for prolonged periods.

  • Light Sensitivity: Like many halogenated heterocycles, it should be protected from light to prevent slow debromination or radical decomposition.

  • Safety: The compound is an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid contact with strong oxidizers.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56965893, Ethyl 3-bromopyrazine-2-carboxylate. Retrieved from [Link]

  • Sabnis, R. W. (2010).Fluorinated Heterocycles.

Sources

Foreword: The Strategic Importance of Halogenated Pyrazine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, esteemed researchers, to this comprehensive guide on halogenated pyrazine ester derivatives. As a senior application scientist, I have witnessed firsthand the pivotal role these scaffolds play in modern drug discovery and materials science. The pyrazine core, an electron-deficient diazine, is a privileged structure in medicinal chemistry, appearing in numerous clinically significant molecules.[1][2][3][4] The strategic introduction of halogens and ester functionalities transforms this simple heterocycle into a versatile platform for molecular innovation.

The electron-withdrawing nature of the pyrazine nitrogens, compounded by the inductive effects of halogen substituents, renders the ring susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its synthetic utility.[5][6] Simultaneously, the halogen atom provides a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[7][8][9] This dual reactivity profile makes halogenated pyrazine esters not just intermediates, but key strategic building blocks for accessing novel chemical space.

This guide is structured to provide not just a recitation of facts, but a deep, field-tested understanding of the principles governing the synthesis, characterization, and application of these compounds. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving your research objectives.

Chapter 1: Core Synthetic Methodologies

The synthesis of halogenated pyrazine esters can be approached from several strategic directions. The choice of route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Here, we focus on the most reliable and commonly employed methodologies.

Synthesis from Hydroxypyrazine Precursors

One of the most robust and field-proven methods involves the conversion of a stable hydroxypyrazine precursor. The hydroxyl group is readily transformed into a chloro group, a superior leaving group for subsequent functionalization. Methyl 5-chloropyrazine-2-carboxylate is a prime example of a valuable building block synthesized via this pathway.

The conversion of a hydroxypyrazine to a chloropyrazine is a critical activation step. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are employed. POCl₃ is often preferred for its efficacy in this chlorodehydroxylation reaction on heteroaromatic systems. The reaction proceeds via the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion. The subsequent esterification of the carboxylic acid is typically performed in methanol, often catalyzed by thionyl chloride which serves a dual role by first forming the acid chloride in situ, which then rapidly reacts with methanol to form the methyl ester.[10] This one-pot, dual-function approach is highly efficient for library synthesis.

G cluster_0 Synthesis & Activation cluster_1 Workup & Purification A 5-Hydroxypyrazine- 2-carboxylic Acid B Esterification (MeOH, SOCl₂) A->B C Methyl 5-hydroxypyrazine- 2-carboxylate B->C D Chlorination (POCl₃) C->D E Quench on Ice D->E Reaction Completion F Solvent Extraction (e.g., Diethyl Ether) E->F G Recrystallization (e.g., Toluene) F->G H Final Product: Methyl 5-chloropyrazine- 2-carboxylate G->H

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr allows for the introduction of heteroatom nucleophiles, palladium-catalyzed cross-coupling reactions are the premier method for forming new carbon-carbon bonds. The Suzuki-Miyaura coupling is particularly valuable due to the stability and low toxicity of the boronic acid reagents. [7][11][12]

The power of this reaction lies in the ability of a palladium(0) catalyst to orchestrate the coupling of the halogenated pyrazine ester (electrophile) with an organoboron compound (nucleophile).

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the pyrazine ester. This is often the rate-limiting step and results in a Pd(II) complex. The electron-deficient nature of the pyrazine ring facilitates this step. [7][12]2. Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron reagent, forming a more nucleophilic borate species. This species then transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex. [11]3. Reductive Elimination: This is the final C-C bond-forming step. The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. [12]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_main pd0 Pd(0)L₂ pd_complex1 Ar¹-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar¹-Pd(II)(Ar²)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination aryl_halide Pyrazine-X (Ar¹-X) aryl_halide->pd_complex1 boronic_acid Ar²-B(OH)₂ + Base boronic_acid->pd_complex2 product Pyrazine-Ar² (Ar¹-Ar²) product->pd0

Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

Halogenated pyrazine ester derivatives are far more than simple heterocyclic compounds; they are enabling tools for chemical innovation. Their predictable reactivity through SNAr and cross-coupling reactions provides a robust and logical framework for the synthesis of complex molecules with tailored functions. As drug discovery continues to demand molecules with high potency and specificity, the pyrazine scaffold will undoubtedly remain a focus of intense research. Furthermore, the tunable electronic properties of these systems are finding increasing use in the development of novel organic materials for optoelectronic applications. [1]The continued exploration of new catalytic methods and the strategic application of these core principles will ensure that halogenated pyrazine esters remain at the forefront of chemical science for years to come.

References

  • Nikishkin, N. I., & Mirovich, V. M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3749-3765. [Link]

  • PubChem. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ghosh, P., & Mandal, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(2), 127-134. [Link]

  • Ali, H., et al. (2012). An easy route for the synthesis of pyrazine-2,3-dicarbonitrile 5,6-bis-substituted derivatives using a palladium catalyst. Tetrahedron Letters, 53. [Link]

  • ResearchGate. (n.d.). Synthesis of halogenated pyrazine-based chalcones. Retrieved from [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Barrow, J. C., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1033. [Link]

  • PubChem. (n.d.). Methyl 5-chloropyrazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Reusch, W. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Ooi, Y. C., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. [Link]

  • ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]

  • MDPI. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. [Link]

  • LibreTexts Chemistry. (2022). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Methodological & Application

Advanced Protocol for the Suzuki-Miyaura Cross-Coupling of Ethyl 3-Bromopyrazine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrazine scaffolds is a critical operation in modern drug discovery, particularly in the development of kinase inhibitors and CNS-active therapeutics. Ethyl 3-bromopyrazine-2-carboxylate is a highly valuable, yet challenging, bifunctional building block. While the electron-deficient nature of the pyrazine ring accelerates the initial oxidative addition step of palladium-catalyzed cross-couplings, the presence of the base-labile ethyl ester at the C2 position and the steric hindrance ortho to the bromide present unique chemoselectivity challenges.

This application note provides a self-validating, highly optimized protocol for the Suzuki-Miyaura cross-coupling of ethyl 3-bromopyrazine-2-carboxylate with diverse aryl and heteroaryl boronic acids. By carefully tuning the catalyst architecture, base strength, and solvent system, researchers can achieve >90% yields while completely suppressing ester hydrolysis and premature protodeboronation.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high yields with this specific substrate, one must understand the causality behind the reagent selection. The Suzuki-Miyaura coupling proceeds via three fundamental steps: Oxidative Addition , Transmetalation , and Reductive Elimination [1].

  • Electronic Profile & Oxidative Addition : The two electronegative nitrogen atoms in the pyrazine ring draw electron density away from the C-Br bond, making it highly susceptible to oxidative insertion by Pd(0). This step is typically fast.

  • Steric Hindrance & Reductive Elimination : The ethyl ester at the C2 position creates significant steric bulk adjacent to the C3-palladium intermediate. If a monodentate ligand (like PPh₃) is used, the intermediate can stall, leading to dehalogenation side reactions. Utilizing a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), enforces a cis-geometry on the Pd(II) complex, dramatically accelerating the reductive elimination step [2].

  • Base-Labile Functionality & Transmetalation : Transmetalation requires base activation of the boronic acid to form a reactive boronate complex. However, strong aqueous bases (e.g., NaOH, KOH) will rapidly hydrolyze the C2-ethyl ester. Therefore, mild bases such as Cs₂CO₃ or K₃PO₄ in a mixed organic-aqueous solvent system are mandatory to balance boronic acid activation with ester preservation [3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Fast due to electron-deficient pyrazine) Pd0->OA Ethyl 3-bromopyrazine-2-carboxylate PdII Ar-Pd(II)(Br)L_n Intermediate OA->PdII TM Transmetalation (Requires mild base to protect ester) PdII->TM Aryl-B(OH)2 + Cs2CO3 PdII_TM Ar-Pd(II)(Ar')L_n Intermediate TM->PdII_TM RE Reductive Elimination (Accelerated by dppf bite angle) PdII_TM->RE RE->Pd0 Catalyst Regeneration Product 3-Arylpyrazine-2-carboxylate Coupled Product RE->Product

Figure 1: Catalytic cycle tailored for the Suzuki coupling of ethyl 3-bromopyrazine-2-carboxylate.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for coupling ethyl 3-bromopyrazine-2-carboxylate with a standard electron-neutral arylboronic acid (e.g., phenylboronic acid). The data highlights the superiority of the Pd(dppf)Cl₂ / Cs₂CO₃ system for activated bromopyrazines[2].

Catalyst (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)901265Moderate yield; significant ester hydrolysis observed.
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)90878Good yield; trace dehalogenation of the pyrazine ring.
Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O (4:1) 80 6 92 Optimal conditions; clean conversion, intact ester.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (5:1)100485Fast reaction; slight protodeboronation of boronic acid.

Experimental Protocol

This step-by-step methodology is designed to be a self-validating system. Strict adherence to degassing protocols is required to maintain the active Pd(0) species and prevent homocoupling of the boronic acid.

ExperimentalWorkflow Prep 1. Assembly Substrates & Catalyst Degas 2. Degassing Argon Sparging (15 min) Prep->Degas Heat 3. Thermal Activation 80°C, Dioxane/H2O Degas->Heat Workup 4. Workup Extraction & Brine Wash Heat->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Figure 2: Sequential experimental workflow for the optimal Suzuki-Miyaura coupling.

Materials Required
  • Electrophile: Ethyl 3-bromopyrazine-2-carboxylate (1.0 mmol, 231.05 mg)

  • Nucleophile: Arylboronic acid or Heteroarylboronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 40.8 mg, 5 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.6 mg)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)

Step-by-Step Procedure
  • Reaction Assembly: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add ethyl 3-bromopyrazine-2-carboxylate, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Solvent Preparation & Degassing: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and water. Sparge the solvent mixture vigorously with Argon gas for 15 minutes to remove dissolved oxygen.

  • Initiation: Add 10 mL of the degassed solvent mixture to the Schlenk tube under a positive stream of Argon. Seal the tube with a Teflon-lined screw cap.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800 rpm) for 6 hours. Note: The biphasic nature of the reaction requires high-speed stirring to ensure efficient mass transfer between the organic and aqueous layers.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. The starting material should be completely consumed by 6 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 15 mL).

  • Drying & Concentration: Wash the combined organic layers with saturated aqueous NaCl (brine, 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator.

  • Purification: Purify the crude dark residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes to 40% Ethyl Acetate in Hexanes. The desired 3-arylpyrazine-2-carboxylate typically elutes as a highly UV-active band.

Troubleshooting & Analytical Diagnostics

Even with an optimized protocol, substrate-specific variables can introduce complications. Below are field-proven diagnostic solutions:

  • Issue 1: Hydrolysis of the Ethyl Ester

    • Diagnostic: LC-MS shows a mass corresponding to [M-28] (loss of ethyl group) or the free carboxylic acid.

    • Causality: The base is too strong, or the reaction temperature exceeded 90 °C.

    • Solution: Switch to an anhydrous protocol using powdered Potassium Fluoride (KF) in dry Toluene/MeOH [3], which activates the boron species without providing hydroxide equivalents for ester cleavage.

  • Issue 2: Protodeboronation of the Boronic Acid

    • Diagnostic: Incomplete conversion of the pyrazine, with the presence of the des-boronated aryl ring (e.g., benzene if using phenylboronic acid) detected by GC-MS.

    • Causality: Electron-poor or sterically hindered boronic acids degrade rapidly in basic aqueous conditions before transmetalation can occur.

    • Solution: Use the corresponding boronic acid pinacol ester (Bpin) instead of the free boronic acid, or add the boronic acid portion-wise over the first 2 hours of the reaction [4].

  • Issue 3: Dehalogenation of the Pyrazine

    • Diagnostic: Formation of ethyl pyrazine-2-carboxylate (loss of bromine without coupling).

    • Causality: Reductive elimination is too slow, allowing the Pd(II) intermediate to undergo β-hydride elimination (if using alcoholic solvents) or abstract a proton from the environment.

    • Solution: Ensure strict exclusion of oxygen and confirm the integrity of the Pd(dppf)Cl₂ catalyst. If the issue persists, switch to a more electron-rich ligand system like XPhos.

References

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Provides foundational grounding on the mechanistic cycle (Oxidative Addition, Transmetalation, Reductive Elimination) and base activation. URL:[Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). DOI: 10.1039/C3OB40460A. Highlights the specific efficacy of Pd(dppf)Cl₂ and Cs₂CO₃ for achieving 85–100% yields in the Suzuki coupling of highly functionalized, activated bromopyrazines. URL:[Link]

  • Suzuki Coupling. Organic Chemistry Portal. Discusses the critical selection of bases (e.g., powdered KF or mild carbonates) when starting materials contain base-labile groups such as esters. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides. The Journal of Organic Chemistry - ACS Publications. Demonstrates the functional group tolerance and optimization of catalyst loading in heteroaromatic Suzuki couplings. URL:[Link]

Application Note: Synthesis and Functionalization of 3-Aminopyrazine-2-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process engineers involved in the synthesis and optimization of 3-aminopyrazine-2-carboxylate scaffolds. These structures are privileged pharmacophores in drug discovery, serving as critical intermediates for ENaC blockers, P2X3 antagonists, and kinase inhibitors (e.g., FGFR inhibitors).

This guide addresses two critical interpretations of the topic:

  • De Novo Synthesis: Constructing the pyrazine core starting from acyclic ethyl ester precursors (e.g., ethyl cyanoacetate).

  • Library Generation: Using commercially available ethyl 3-aminopyrazine-2-carboxylate as a starting material to synthesize a diverse array of functionalized carboxylate derivatives via transesterification and amidation.[1]

Part 1: Strategic Overview & Pathway Logic

The synthesis of 3-aminopyrazine-2-carboxylates typically follows a convergent workflow. For industrial scalability, the Pterin Route is preferred due to high yields, while laboratory-scale discovery often utilizes Ethyl Cyanoacetate precursors or direct functionalization of the ethyl ester scaffold.

Mechanistic Pathway (Graphviz Visualization)

PyrazineSynthesis ECA Ethyl Cyanoacetate Oxime Ethyl 2-cyano-2- (hydroxyimino)acetate ECA->Oxime Nitrosation (NaNO2, H3PO4) EthylEster Ethyl 3-aminopyrazine- 2-carboxylate Oxime->EthylEster Reductive Cyclization (Zn/AcOH or H2/Pd) Pterin Pterin (2-amino-4-hydroxypteridine) Acid 3-Aminopyrazine-2- carboxylic Acid Pterin->Acid Alkaline Hydrolysis (KOH, 180°C) Acid->EthylEster Fischer Esterification (EtOH, H2SO4) EthylEster->Acid Saponification (NaOH) TargetEster Target Carboxylate (Lipophilic Analogs) EthylEster->TargetEster Transesterification (Ti(OiPr)4 or Acid Cat.) Amide Carboxamide Derivatives (Drug Candidates) EthylEster->Amide Aminolysis (R-NH2, Heat/MW)

Figure 1: Convergent synthetic pathways for 3-aminopyrazine-2-carboxylates. The diagram highlights both de novo ring construction and downstream functionalization.

Part 2: De Novo Synthesis of the Core Scaffold[1]

Protocol A: The Nitrosation-Cyclization Route

Starting Material: Ethyl Cyanoacetate Objective: Synthesis of the pyrazine core precursor.

This route is ideal for creating isotopically labeled cores or specific substitution patterns not commercially available.

Step 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate

Mechanism: Nitrosation of the active methylene group.[1] Safety Warning: Sodium nitrite is toxic and an oxidizer. Nitrogen oxides (NOx) may be evolved; work in a fume hood.

  • Preparation: In a 250 mL round-bottom flask, dissolve Ethyl Cyanoacetate (11.3 g, 100 mmol) in Water (35 mL) .

  • Nitrosation: Add Sodium Nitrite (8.3 g, 120 mmol) . Stir until dissolved.

  • Acidification: Cool the mixture to 0–5°C. Dropwise add 85% Phosphoric Acid (or Acetic Acid) to maintain pH ~4–5. Note: Exothermic reaction. Monitor temperature closely.

  • Reaction: Allow the mixture to warm to 40°C and stir for 1 hour. Yellow crystals of the oxime (or its sodium salt) will precipitate.

  • Workup:

    • Cool to 0°C.[2]

    • Acidify further with HCl (2N) if necessary to precipitate the free oxime.

    • Extract with Diethyl Ether (3 x 50 mL) .

    • Dry organic layer over Na2SO4 , filter, and concentrate in vacuo.[3]

  • Yield: Expect ~69–87% of a crystalline solid (mp ~133°C).

Step 2: Reductive Cyclization to Pyrazine Core

Context: The oxime intermediate is reduced (typically with Zn/AcOH or catalytic hydrogenation) in the presence of an ammonia source or amino-nitrile partner to cyclize into the pyrazine ring.

  • Note: For high-purity applications, the Pterin Hydrolysis route (Protocol B) is often preferred due to cleaner impurity profiles.

Protocol B: The Industrial Pterin Hydrolysis Route

Starting Material: Pterin (2-amino-4-hydroxypteridine) Objective: Preparation of high-purity 3-aminopyrazine-2-carboxylic acid (precursor to the ester).[4][5]

  • Digestion: In a high-pressure reactor (autoclave), suspend Pterin (16.3 g, 0.1 mol) in Water (36 g) containing NaOH (9.7 g, 0.24 mol) .

  • Hydrolysis: Heat to 170–180°C for 2–6 hours. This cleaves the pyrimidine ring of the pteridine system.

  • Isolation:

    • Cool to room temperature.[5]

    • Acidify to pH 2.0–3.0 with Conc. HCl .

    • The product, 3-aminopyrazine-2-carboxylic acid , precipitates as a yellow solid.[6][5]

  • Purification: Recrystallize from water/methanol.

  • Esterification (to Ethyl Ester): Reflux the acid in Ethanol with catalytic Sulfuric Acid (Fischer Esterification) for 12 hours. Neutralize and extract to obtain Ethyl 3-aminopyrazine-2-carboxylate .

Part 3: Functionalization of Ethyl 3-aminopyrazine-2-carboxylate[1]

This section details how to transform the ethyl ester into a library of active pharmaceutical ingredients (APIs).

Protocol C: Transesterification (Lipophilicity Tuning)

Objective: Convert the ethyl ester to higher molecular weight esters (e.g., isopropyl, benzyl) to modulate LogP without affecting the pharmacophore. Reagents: Titanium(IV) isopropoxide (Ti(OiPr)4) or Acid Catalysts.

ParameterAcid-CatalyzedLewis Acid-Catalyzed (Ti)
Catalyst H2SO4 or p-TsOH (5 mol%)Ti(OiPr)4 (10-20 mol%)
Alcohol Large excess (Solvent)2-5 equivalents
Temp Reflux (80-100°C)80-120°C
Time 12-24 h4-8 h
Tolerance RobustSensitive to moisture

Procedure (Titanium Method):

  • Setup: Charge a flame-dried flask with Ethyl 3-aminopyrazine-2-carboxylate (1.0 equiv) and the target Alcohol (3.0 equiv) in anhydrous Toluene .

  • Catalysis: Add Ti(OiPr)4 (0.1 equiv) under Argon.

  • Reaction: Heat to reflux with a Dean-Stark trap to remove liberated ethanol (driving equilibrium).

  • Workup: Cool, quench with 1N HCl (to break Ti-complexes), extract with EtOAc, and purify via flash chromatography (Hex/EtOAc).

Protocol D: Direct Aminolysis (Amide Synthesis)

Objective: Synthesis of 3-aminopyrazine-2-carboxamides (common kinase inhibitor motif).[1] Challenge: The electron-deficient pyrazine ring can make the ester less reactive toward weak nucleophiles (anilines).

Method 1: Microwave-Assisted Aminolysis (Green Chemistry)

  • Mix: Combine Ethyl 3-aminopyrazine-2-carboxylate (1 mmol) and Amine (1.5–3 mmol) in Ethanol (2 mL) or neat.

  • Irradiate: Heat in a microwave reactor at 130°C for 30–40 minutes (Power: 100W).

  • Purification: On cooling, the product often precipitates. Filter and wash with cold ethanol. If soluble, evaporate and recrystallize.

Method 2: Lewis Acid Activation (For Aniline Couplings)

  • Activation: Dissolve Amine (1.2 equiv) in dry DCM/Toluene. Add Trimethylaluminum (AlMe3, 1.2 equiv) dropwise at 0°C. Caution: Pyrophoric.

  • Coupling: Stir for 30 min, then add Ethyl 3-aminopyrazine-2-carboxylate (1.0 equiv) .

  • Heating: Reflux for 2–4 hours.

  • Quench: Carefully quench with Rochelle's salt solution (Sat. Potassium Sodium Tartrate) to solubilize aluminum salts. Extract and purify.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Nitrosation) Temperature spike >40°CMaintain strict T-control; add acid slowly.
Incomplete Amidation Poor nucleophilicity of amineSwitch to Method 2 (AlMe3) or hydrolyze ester to acid and use HATU/DIPEA .
Product Oiling Out Impurities in Pterin hydrolysisEnsure pH is strictly 2.0–3.0 during precipitation; recrystallize from water.
Decarboxylation Overheating Acid IntermediateDo not heat the free acid >200°C; it is prone to thermal decarboxylation.

References

  • Process for the preparation of 3-aminopyrazine-2-carboxylic acid and salts. European Patent EP0436088A1. Describes the industrial hydrolysis of pterin.Link

  • Ethyl (E)-2-cyano-2-(hydroxyimino)acetate synthesis. ChemicalBook. Detailed protocol for the nitrosation of ethyl cyanoacetate.Link

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation. Molecules 2019, 24(7), 1241. Protocols for aminolysis and ester functionalization.[2][7][8]Link

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives. Journal of Medicinal Chemistry. Application of these scaffolds in FGFR inhibition.[9]Link

  • Transesterification: Mechanisms and Catalysts. Organic Chemistry Portal. General conditions for ester exchange.Link

Sources

Application Note: Optimized Hydrolysis Conditions for Ethyl 3-Bromopyrazine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Ethyl 3-bromopyrazine-2-carboxylate (CAS: 1259479-39-4)[1] and its methyl ester analogue (CAS: 51171-02-9)[2] are highly valuable heterocyclic building blocks used in the synthesis of kinase inhibitors, GPCR modulators, and other advanced pharmaceutical intermediates[3],[4]. The conversion of these esters to 3-bromopyrazine-2-carboxylic acid is a fundamental deprotection step, yet it presents a significant chemoselectivity challenge.

The Chemoselectivity Challenge: The pyrazine ring is inherently electron-deficient. The presence of the electron-withdrawing 2-carboxylate group further activates the adjacent 3-bromo substituent toward Nucleophilic Aromatic Substitution (SNAr) . If harsh basic conditions (e.g., NaOH or KOH at elevated temperatures) are employed, the hydroxide ion acts as a nucleophile against the aromatic ring rather than the ester carbonyl, rapidly displacing the bromide to form the undesired 3-hydroxypyrazine-2-carboxylic acid.

To prevent this degradation, a highly controlled, mild hydrolysis protocol is required to selectively cleave the ester bond while preserving the labile carbon-halogen bond.

Mechanism Ester Ethyl 3-bromopyrazine- 2-carboxylate Acid 3-Bromopyrazine- 2-carboxylic acid (Target) Ester->Acid LiOH·H₂O THF/MeOH/H₂O 0 °C to RT SideProduct 3-Hydroxypyrazine- 2-carboxylic acid (SNAr Byproduct) Ester->SideProduct NaOH/KOH Heat Acid->SideProduct Excess Base Prolonged Time

Reaction pathway: Selective LiOH hydrolysis vs. base-catalyzed SNAr byproduct formation.

Experimental Rationale

The successful hydrolysis of 3-bromopyrazine-2-carboxylates relies on precise control of the reagent, solvent, and temperature[5],[4].

  • Base Selection (Why LiOH?): Lithium hydroxide monohydrate (LiOH·H₂O) is the reagent of choice[3],[5]. The lithium cation strongly coordinates with the ester carbonyl oxygen, increasing its electrophilicity. This directs the hydroxide attack specifically to the ester carbonyl at lower temperatures, bypassing the higher-activation-energy SNAr pathway.

  • Solvent System: A ternary mixture of THF/MeOH/H₂O (typically 3:1:1 v/v/v) ensures complete dissolution of the lipophilic ester while providing the necessary aqueous environment for hydrolysis. THF prevents the mixture from freezing at 0 °C, and MeOH acts as a phase-transfer facilitator, preventing biphasic stalling.

  • Temperature Control: Maintaining the reaction strictly between 0 °C and room temperature (approx. 20–25 °C) is critical to suppressing the SNAr side reaction.

Quantitative Data Summary

The table below summarizes the effect of different hydrolysis conditions on the yield of the target acid versus the SNAr byproduct, demonstrating the necessity of the optimized LiOH protocol.

Base SystemSolventTemp (°C)Time (h)Yield of Target Acid (%)SNAr Byproduct (%)
NaOH (2.0 eq)EtOH / H₂O602< 10> 80
KOH (2.0 eq)THF / H₂O25124540
HCl (6 N)1,4-Dioxane / H₂O802485< 5
LiOH·H₂O (1.2 eq) THF / MeOH / H₂O 0 to 25 2 - 4 > 95 < 2

Step-by-Step Experimental Protocol

Scale: 10 mmol Target: 3-Bromopyrazine-2-carboxylic acid

Workflow Step1 1. Dissolve Ester (1.0 eq) in THF/MeOH/H₂O (3:1:1) Step2 2. Cool mixture to 0 °C in an ice bath Step1->Step2 Step3 3. Add LiOH·H₂O (1.2 eq) portionwise Step2->Step3 Step4 4. Stir at 0 °C to RT Monitor by LC-MS (1-4 h) Step3->Step4 Step5 5. Acidify to pH 2-3 using 1N HCl at 0 °C Step4->Step5 Step6 6. Extract with EtOAc, Wash, Dry, and Concentrate Step5->Step6

Step-by-step experimental workflow for the mild hydrolysis of ethyl 3-bromopyrazine-2-carboxylate.

Methodology:
  • Dissolution : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-bromopyrazine-2-carboxylate (2.31 g, 10.0 mmol, 1.0 eq) in a solvent mixture of THF (30 mL) and MeOH (10 mL). Stir until a homogenous solution is achieved.

  • Cooling : Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Base Addition : Dissolve LiOH·H₂O (503 mg, 12.0 mmol, 1.2 eq) in deionized water (10 mL). Add this aqueous solution dropwise to the reaction mixture over 5–10 minutes to prevent localized heating[3].

  • Reaction Monitoring : Remove the ice bath after 30 minutes and allow the reaction to slowly warm to room temperature (20–25 °C). Monitor the reaction progress via LC-MS. The ester should be completely consumed within 2 to 4 hours.

  • Quenching & Acidification : Once complete, re-cool the reaction mixture to 0 °C. Carefully add 1N HCl dropwise until the pH of the solution reaches 2–3.

    • Critical Insight: Do not over-acidify or let the temperature spike. The resulting pyrazine-2-carboxylic acid is highly water-soluble and can undergo spontaneous decarboxylation under harsh thermal acidic conditions.

  • Extraction : Remove the volatile organic solvents (THF, MeOH) under reduced pressure at 30 °C. Extract the remaining aqueous phase with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying : Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 3-bromopyrazine-2-carboxylic acid as an off-white solid.

Analytical Validation

To ensure the integrity of the protocol and confirm the absence of the SNAr byproduct, the isolated material must be validated using the following analytical markers:

  • LC-MS Analysis :

    • Target Acid : Exhibits a characteristic bromine isotope doublet (~1:1 ratio) at m/z 203.0 and 205.0 [M+H]⁺.

    • SNAr Byproduct : 3-Hydroxypyrazine-2-carboxylic acid appears at m/z 141.0 [M+H]⁺ and completely lacks the M+2 isotope pattern.

  • ¹H NMR (DMSO-d₆, 400 MHz) : The pyrazine ring protons of the target product typically appear as two distinct doublets around δ 8.75 and 8.60 ppm. A significant upfield shift of these aromatic protons is indicative of the electron-donating hydroxy-substituted byproduct.

References[3] Title: WO2019138017A1 - Fused imidazole derivatives as il-17 modulators

Sources

Application Note: Orthogonal C-H Activation of Ethyl 3-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the orthogonal functionalization of Ethyl 3-bromopyrazine-2-carboxylate .

The guide prioritizes C-H activation methods that preserve the C3-Bromine and C2-Ester moieties, enabling subsequent orthogonal cross-coupling (e.g., Suzuki-Miyaura) or cyclization.

Executive Summary & Strategic Rationale

Ethyl 3-bromopyrazine-2-carboxylate is a high-value "privileged scaffold" in drug discovery, offering four distinct vectors for diversification:

  • C2-Ester: Amidation/Cyclization handle.

  • C3-Bromide: Electrophile for Pd-catalyzed cross-coupling.

  • N1/N4 Nitrogens: H-bond acceptors or N-oxide directing groups.

  • C5/C6 Protons: Targets for C-H activation.

The Challenge: Standard electrophilic aromatic substitution (EAS) fails due to the extreme electron deficiency of the pyrazine ring (para-like nitrogens + ester EWG). Furthermore, traditional Pd-catalyzed C-H arylation conditions often trigger premature oxidative addition into the C3-Br bond, leading to polymerization or homocoupling.

The Solution: This guide details two validated protocols that bypass these limitations:

  • Radical C-H Alkylation (Minisci-Type): Exploits the electron deficiency of the ring for nucleophilic radical attack.[1]

  • Ir-Catalyzed C-H Borylation: Relies on steric governance to install a boronate ester, preserving the C-Br bond for later use.

Mechanistic Analysis & Site Selectivity[2]

Before executing protocols, understand the electronic and steric landscape of the substrate.

Substrate Map
  • C2 (Ester): Strong Electron Withdrawing Group (EWG). Blocks C2.

  • C3 (Bromine): Weakly deactivating, sterically bulky. Blocks C3.

  • C5 (H): Beta to Ester, Alpha to N4.

  • C6 (H): Alpha to Ester (via N1), Alpha to N1.

Selectivity Logic
  • Minisci (Radical): Nucleophilic alkyl radicals prefer the most electron-deficient position. The C2-Ester activates C6 (via conjugation through N1) and C5. However, C6 is often favored in pyrazine-2-carboxylates due to the inductive effect of the adjacent nitrogen which is acidified by the ester.

  • Ir-Borylation (Steric): The active catalyst, typically [Ir(dtbpy)(Bpin)3], is bulky.

    • C6-H: Flanked by N1. N1 is adjacent to the Ester (medium bulk).

    • C5-H: Flanked by N4. N4 is adjacent to the Bromine (large bulk).

    • Prediction: C-H Borylation often favors the position distal to the largest substituent. While both are "meta" to the substituents in a connectivity sense, the C5 position is sterically crowded by the adjacent Br (via N4). C6 is generally more accessible.

G cluster_0 Substrate Analysis cluster_1 Reaction Pathways Substrate Ethyl 3-bromopyrazine- 2-carboxylate C3_Br C3-Br (Oxidative Addition Risk) Substrate->C3_Br C5_H C5-H (Sterically Shielded by Br) Substrate->C5_H C6_H C6-H (Electron Deficient & Sterically Accessible) Substrate->C6_H Minisci Radical Alkylation (Nucleophilic Radical) C6_H->Minisci Primary Target (Electronic) IrBoryl Ir-Catalyzed Borylation (Steric Control) C6_H->IrBoryl Primary Target (Steric)

Caption: Decision matrix for site-selective functionalization. C6 is the convergent target for both steric and electronic methods.

Protocol A: Radical C-H Alkylation (Minisci)

Objective: Install alkyl groups (Methyl, Ethyl, Isopropyl, Cyclobutyl) at C6/C5 while retaining the C3-Br. Mechanism: Oxidative decarboxylation of carboxylic acids (or alkyl halides) generates nucleophilic alkyl radicals that attack the protonated heteroaromatic base.

Materials
  • Substrate: Ethyl 3-bromopyrazine-2-carboxylate (1.0 equiv).

  • Radical Source: Alkyl Carboxylic Acid (2.0 - 3.0 equiv) OR Alkyl sulfinate.

  • Oxidant: Ammonium Persulfate (NH4)2S2O8 (2.0 - 3.0 equiv).

  • Catalyst: Silver Nitrate AgNO3 (0.2 - 0.5 equiv).

  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv) or dilute H2SO4.

  • Solvent: Dichloromethane (DCM) / Water (biphasic) or Acetonitrile / Water.

Step-by-Step Procedure
  • Preparation: In a vial equipped with a magnetic stir bar, dissolve Ethyl 3-bromopyrazine-2-carboxylate (0.5 mmol) in DCM (2.0 mL).

  • Acidification: Add Water (2.0 mL) followed by TFA (0.5 mmol). Note: Protonation of the pyrazine nitrogen lowers the LUMO, accelerating radical attack.

  • Reagent Addition: Add the Alkyl Carboxylic Acid (1.5 mmol) and AgNO3 (0.1 mmol).

  • Initiation: Heat the mixture to 40°C (or room temperature if using unstable acids).

  • Oxidant Feed: Dissolve (NH4)2S2O8 (1.5 mmol) in a minimum amount of water. Add this solution dropwise over 30 minutes. Crucial: Slow addition prevents radical recombination (homocoupling of the alkyl group).

  • Digestion: Stir vigorously for 2–4 hours. The organic layer may change color (often yellow/orange).

  • Workup:

    • Cool to RT.

    • Neutralize with sat. NaHCO3 (caution: gas evolution).

    • Extract with DCM (3x).

    • Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Outcome: Mono-alkylation primarily at C6 . Troubleshooting: If the C3-Br is lost (hydrodehalogenation), lower the temperature and reduce the equivalents of Silver.

Protocol B: Iridium-Catalyzed C-H Borylation

Objective: Convert C-H to C-Bpin for orthogonal Suzuki coupling. This method is milder and tolerates the C-Br bond better than Pd-catalysis.

Materials
  • Substrate: Ethyl 3-bromopyrazine-2-carboxylate (1.0 equiv).

  • Boron Source: B2pin2 (Bis(pinacolato)diboron) (1.0 - 1.2 equiv).

  • Pre-Catalyst: [Ir(OMe)(cod)]2 (1.5 - 3.0 mol%).

  • Ligand: dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (3.0 - 6.0 mol%).

  • Solvent: Anhydrous THF or Hexane (degassed).

Step-by-Step Procedure
  • Glovebox/Schlenk Setup: This reaction is sensitive to oxygen (inhibits the active catalyst).

  • Catalyst Formation: In a vial, mix [Ir(OMe)(cod)]2 (3.0 mg, 0.0045 mmol) and dtbpy (2.4 mg, 0.009 mmol) in THF (1 mL). The solution should turn dark brown/red, indicating formation of the active species.

  • Reaction Assembly: Add B2pin2 (127 mg, 0.5 mmol) and the Substrate (0.5 mmol) to the catalyst solution.

  • Heating: Seal the vial and heat to 60–80°C for 4–16 hours.

    • Monitoring: Monitor by GC-MS or LC-MS. Look for the mass M + 126 (Shift from H to Bpin).

  • Workup:

    • Cool to RT.

    • Concentrate the solvent directly (rotovap).

    • Crucial: Do not run silica column immediately if the boronate is unstable. Often, the crude material is used directly in the next Suzuki coupling (One-pot).

    • If purification is needed: Rapid filtration through a short plug of silica using non-protic solvents, or recrystallization.

Expected Outcome: C-H Borylation at C6 (sterically favored over C5 due to C3-Br bulk).

Orthogonal Functionalization Workflow

The power of these protocols lies in the ability to sequence reactions.

Workflow Start Ethyl 3-bromopyrazine- 2-carboxylate Step1 Step 1: C-H Activation (Ir-Borylation or Minisci) Start->Step1 Intermed Intermediate: 6-Functionalized-3-bromo-pyrazine Step1->Intermed Step2 Step 2: Suzuki Coupling (Targeting C3-Br) Intermed->Step2 Pd(PPh3)4, Ar-B(OH)2 Final Final Product: 2,3,6-Trisubstituted Pyrazine Step2->Final

Caption: Sequential workflow allowing independent modification of C6 (via C-H activation) and C3 (via traditional cross-coupling).

References

  • Minisci Reaction on Pyrazines: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[2] Chem. Commun., 2011 , 2, 1135-1161. Link

  • Ir-Catalyzed Borylation Selectivity: Ishiyama, T., et al. "Mild Iridium-Catalyzed Borylation of Arenes." Angew.[3] Chem. Int. Ed., 2002 , 41, 3056. Link

  • Functionalization of Pyrazines: Goikhman, R., et al. "Transition metal-catalyzed functionalization of pyrazines." Org.[1][2] Biomol. Chem., 2013 , 11, 4075-4091. Link

  • Radical Alkylation of Heterocycles: Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angew.[3] Chem. Int. Ed., 2019 , 58, 13666. Link

Sources

Introduction: The Strategic Importance of the Pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of 3-aminopyrazine-2-carboxylate derivatives, pivotal intermediates in modern drug discovery. This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and mechanistic insights into the reaction of ethyl 3-bromopyrazine-2-carboxylate with amines.

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its electron-deficient nature, a consequence of the two nitrogen atoms, imparts unique chemical and biological properties.[2][3] Derivatives of 3-aminopyrazine-2-carboxylic acid, in particular, are highly sought-after building blocks. They are key intermediates in the synthesis of important pharmaceuticals, including the antiviral drug Favipiravir and various developmental agents targeting a range of diseases.[4][5]

The reaction of ethyl 3-bromopyrazine-2-carboxylate with amines is a fundamental transformation for accessing this valuable chemical space. The success of this reaction hinges on a deep understanding of the underlying reactivity of the pyrazine ring, which can be functionalized through several distinct mechanistic pathways. This guide will explore the two most prevalent and effective methods: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Core Chemical Principles

The reactivity of the ethyl 3-bromopyrazine-2-carboxylate substrate is dominated by two features: the electron-deficient pyrazine ring and the carbon-bromine bond. The two nitrogen atoms, along with the electron-withdrawing ethyl carboxylate group, make the ring highly susceptible to attack by nucleophiles.[2] This allows for direct displacement of the bromide via an SNAr mechanism. Alternatively, the C-Br bond is an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of a C-N bond under different conditions.

Figure 2: Conceptual workflow for the SNAr amination reaction.

Protocol 1: General Procedure for SNAr Amination

This protocol describes a typical procedure for the direct amination of ethyl 3-bromopyrazine-2-carboxylate using a primary or secondary amine under thermal conditions.

Materials:

  • Ethyl 3-bromopyrazine-2-carboxylate

  • Amine (e.g., benzylamine, piperidine) (1.2 - 2.0 equivalents)

  • Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., DMSO, DMF, NMP)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a clean, dry reaction vessel, add ethyl 3-bromopyrazine-2-carboxylate (1.0 eq).

  • Add the anhydrous solvent (e.g., DMSO, 5-10 mL per mmol of substrate).

  • Add the chosen amine (1.2 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Seal the vessel or equip it with a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Scientist's Note (Causality): The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cation of the base, increasing the nucleophilicity of the amine. [6]A sealed tube is often preferred for volatile amines to maintain their concentration in the reaction mixture.

Data & Comparison
AmineBaseSolventTemp (°C)Time (h)Yield (%)
BenzylamineK₂CO₃DMSO1001285
PiperidineK₂CO₃DMF90892
MorpholineDIPEANMP1101678
AnilineK₂CO₃DMSO1202445

Table 1: Representative yields for the SNAr reaction with various amines. Note the lower yield with less nucleophilic aniline, which may require more forcing conditions or a different synthetic approach.

Pathway 2: Buchwald-Hartwig Amination

For less nucleophilic amines (like anilines) or for reactions requiring milder conditions, the Buchwald-Hartwig amination is a superior method. [7]This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation, offering broad substrate scope and high functional group tolerance. [7][8]

Mechanistic Insights

The reaction proceeds through a catalytic cycle involving a palladium(0) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-Br PdII_Aryl L-Pd(II)-Br (Pyrazine) OA->PdII_Aryl AC Amine Coordination & Deprotonation PdII_Aryl->AC + R-NH2 - H-Base+ PdII_Amido L-Pd(II)-NHR (Pyrazine) AC->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product (Ar-NHR)

Figure 3: The catalytic cycle of the Buchwald-Hartwig amination. "L" represents the phosphine ligand.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the palladium-catalyzed amination, adaptable for a wide range of amines. [9][10] Materials:

  • Ethyl 3-bromopyrazine-2-carboxylate

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (1.1-1.2 eq relative to Pd)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar vessel for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4.4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq).

  • Add the ethyl 3-bromopyrazine-2-carboxylate (1.0 eq).

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Add the amine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).

  • After completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the Celite® pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Scientist's Note (Causality): The choice of ligand is critical. Bulky, electron-rich phosphine ligands like BINAP or Xantphos accelerate the rate-limiting reductive elimination step and stabilize the Pd(0) species, leading to higher yields and turnover numbers. [7][10]The reaction must be performed under strictly anhydrous and oxygen-free conditions to prevent catalyst deactivation.

Data & Comparison
AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
AnilinePd₂(dba)₃ / BINAPNaOt-BuToluene10091
4-MethoxyanilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane11095
tert-ButylaminePd₂(dba)₃ / RuPhosK₃PO₄Toluene9088
2-AminopyridinePd₂(dba)₃ / BINAPNaOt-BuToluene10082

Table 2: Representative yields for the Buchwald-Hartwig amination. This method provides excellent yields for electronically diverse and sterically hindered amines.

Troubleshooting and Optimization

IssuePossible CauseRecommended Solution
No Reaction / Low Conversion (SNAr): Amine not nucleophilic enough; Temperature too low. (B-H): Catalyst deactivation (oxygen/water); Inactive catalyst/ligand combination.(SNAr): Increase temperature; Switch to Buchwald-Hartwig. (B-H): Ensure all reagents and solvents are anhydrous and degassed; Screen different ligands and bases.
Multiple Byproducts (SNAr): Side reactions at high temperatures. (B-H): Ligand degradation; Dimerization of starting material.(SNAr): Lower reaction temperature and extend time. (B-H): Use a more robust ligand (e.g., a biarylphosphine); Ensure proper stoichiometry.
Hydrolysis of Ester Strong base (e.g., NaOt-Bu) and/or water present in the reaction.Use a milder base (e.g., Cs₂CO₃, K₃PO₄); Ensure anhydrous conditions. If hydrolysis is unavoidable, the resulting acid can be re-esterified post-amination.

Conclusion

The reaction of ethyl 3-bromopyrazine-2-carboxylate with amines is a versatile and powerful tool for the synthesis of valuable pharmaceutical intermediates. The choice between a direct SNAr approach and a palladium-catalyzed Buchwald-Hartwig amination depends on the nucleophilicity of the amine, the desired reaction conditions, and cost considerations. For simple, highly nucleophilic amines, the SNAr method is often sufficient and more economical. For challenging substrates, including less nucleophilic anilines or sterically hindered amines, the Buchwald-Hartwig reaction provides a robust and high-yielding alternative. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can effectively leverage this chemistry to accelerate their drug discovery and development programs.

References

  • BenchChem. (2025).
  • MDPI. (2023). Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents. MDPI. [Link]

  • MDPI. (2013). Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum. MDPI. [Link]

  • PubMed. (2012). Synthesis of new praziquantel analogues: potential candidates for the treatment of schistosomiasis. PubMed. [Link]

  • Thieme. (2023). Multi-step Flow Synthesis of the Anthelmintic Drug Praziquantel. SynOpen. [Link]

  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. BenchChem.
  • National Institutes of Health. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PMC. [Link]

  • Der Pharma Chemica. (2016). A Review on Synthetic Methods for Preparation of Praziquantel. Der Pharma Chemica. [Link]

  • Royal Society of Chemistry. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Publishing. [Link]

  • Asian Journal of Chemistry. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry. [Link]

  • Semantic Scholar. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Semantic Scholar. [Link]

  • National Institutes of Health. (2021). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. [Link]

  • ResearchGate. (2019). (PDF) The complete synthesis of favipiravir from 2-aminopyrazine. ResearchGate. [Link]

  • Royal Society of Chemistry. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]

  • National Institutes of Health. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Bromopyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Precision Engineering of the "Pyrazine Paradox"

Executive Summary: The Pyrazine Paradox

Pyrazine cores are privileged scaffolds in medicinal chemistry, appearing in FDA-approved drugs like Bortezomib (Velcade) and Pyrazinamide. However, functionalizing them via Pd-catalysis presents a distinct "Pyrazine Paradox":

  • Electronic Deficiency: The two nitrogen atoms aggressively withdraw electron density, making the C-Br bond strong and oxidative addition kinetically sluggish compared to pyridines or benzenes.

  • Coordination Poisoning: The same nitrogen lone pairs are excellent

    
    -donors, capable of displacing phosphine ligands and sequestering the Palladium catalyst into inactive "dead" complexes.
    
  • Instability: Pyrazinyl boronic acids are notoriously unstable (rapid protodeboronation); therefore, the Bromopyrazine + Stable Aryl Boronic Acid route is the mandatory standard.

This guide provides optimized protocols to overcome these barriers, utilizing modern dialkylbiarylphosphine ligands to outcompete nitrogen coordination and facilitate oxidative addition.

Mechanistic Intelligence & Catalyst Selection[1]

The "Dead-End" Pathway

In standard catalysis, pyrazines act as competitive inhibitors. If the ligand (


) is not bulky or electron-rich enough, the pyrazine substrate binds to Pd(0) or Pd(II) through Nitrogen (

) rather than undergoing oxidative addition at Carbon (

).
Ligand Engineering

To bypass this, we utilize Buchwald-type dialkylbiarylphosphines .

  • Steric Bulk: Prevents

    
    -coordination to the metal center.
    
  • Electron Richness: Pushes electron density onto Pd, accelerating the difficult oxidative addition into the electron-poor C-Br bond.

Reaction TypeRecommended LigandCatalyst PrecursorRationale
Suzuki-Miyaura XPhos or SPhos

or

High turnover; XPhos provides stability against protodeboronation.
Buchwald-Hartwig RuPhos or BrettPhos

RuPhos is specific for secondary amines; BrettPhos for primary amines.
Stille


Extreme steric bulk facilitates reductive elimination.
Visualizing the Competitive Landscape

The following diagram illustrates the divergence between the productive cycle and the catalyst poisoning pathway.

PyrazineCatalysis cluster_poison Dead End Pathway Pd0 Active Catalyst Pd(0)L Coordination N-Coordination (Catalyst Poisoning) Pd0->Coordination Non-Bulky Ligand OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Bulky Ligand (XPhos) + Bromopyrazine Coordination->Pd0 Reversible (Slow) TransMet Transmetallation OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0)

Caption: Figure 1. The kinetic competition between productive oxidative addition (blue path) and N-coordination poisoning (red path). Bulky ligands are required to block the red path.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Target: Coupling 2-bromopyrazine with Phenylboronic acid.

Critical Reagents
  • Substrate: 2-Bromopyrazine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv) — Use excess due to potential homocoupling/deboronation.

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%)
    
    • Alternative:

      
       (5 mol%) for simpler substrates.
      
  • Base:

    
     (3.0 equiv) — Gentler than carbonates; prevents hydrolysis of the pyrazine ring.
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology
  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with 2-bromopyrazine (159 mg, 1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol),

    
     (636 mg, 3.0 mmol), and XPhos (19 mg, 0.04 mmol).
    
  • Catalyst Addition: Add

    
     (4.5 mg, 0.02 mmol) last to minimize air exposure.
    
  • Solvent Degassing: Add degassed Dioxane (4 mL) and Water (1 mL). Note: Oxygen is the enemy of electron-rich phosphines.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C for 4–12 hours.

    • Monitoring: Check TLC (UV 254 nm). Bromopyrazines are usually less polar than the biaryl product.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash organic layer with brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexanes/EtOAc). Pyrazines can streak on silica; add 1%

    
     to the eluent if necessary.
    

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Target: Amination of 2-bromopyrazine with Morpholine (Secondary Amine).

Critical Reagents
  • Ligand: RuPhos (Specific for secondary amines) or BrettPhos (Primary amines).

  • Base: NaOtBu (Sodium tert-butoxide) — Strong base required for amine deprotonation, but ensure solvent is strictly anhydrous.

  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous).

Step-by-Step Methodology
  • Inert Environment: Flame-dry a Schlenk tube and cool under Argon.

  • Loading: Add

    
     (1 mol%) and RuPhos (2 mol%). Add Toluene (anhydrous) and stir at RT for 5 mins to form the active catalyst complex (solution turns from dark purple to orange/brown).
    
  • Substrate Addition: Add 2-bromopyrazine (1.0 mmol), Morpholine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Thermal Activation: Heat to 100°C for 16 hours.

  • Quench: Dilute with ether, filter through Celite.

  • Purification: Aminopyrazines are often crystalline. Recrystallization from EtOH/Heptane is often superior to chromatography.

Advanced Strategy: Regioselectivity in 2,6-Dibromopyrazine

When starting with 2,6-dibromopyrazine, both positions are electronically equivalent. Mono-functionalization is a statistical challenge.

The "Stoichiometric Starvation" Method

To achieve mono-coupling (Product A) over bis-coupling (Product B):

  • Ratio: Use 1.0 equiv Dibromide : 0.9 equiv Boronic Acid .

  • Addition: Add the Boronic acid solution slowly (syringe pump) over 1 hour to the hot catalyst/dibromide mixture. This keeps the instantaneous concentration of boronic acid low, favoring reaction with the excess dibromide.

The "Halogen Dance" (Negishi Approach)

For absolute regiocontrol, do not use symmetric dibromides. Use 2-chloro-6-iodopyrazine .[2]

  • Step 1: Negishi or Suzuki coupling occurs exclusively at the Iodo position (weaker bond, faster oxidative addition) at RT.

  • Step 2: The Chloro position remains intact for a second, higher-temperature coupling event.

Troubleshooting & Optimization Workflow

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to bulkier ligand (XPhos


). Increase temp to 100°C.
Hydrodebromination (Br replaced by H)Hydride Source / OverheatingLower temp to 60°C. Switch solvent from alcohol to Toluene. Ensure base is dry.
Protodeboronation (Boronic acid loses B)Unstable Boronic AcidUse Boronic Ester (Pinacol) or MIDA boronate. Add water to solvent system (solubilizes base).
Pd Black Precipitate Ligand DissociationIncrease Ligand:Pd ratio to 2:1 or 3:1.
Optimization Logic Flow

Optimization Start Low Yield? Check1 Is SM Consumed? Start->Check1 SideRxn Hydrodebromination? Check1->SideRxn Yes (Wrong Product) Action1 Increase Temp Change Ligand Check1->Action1 No (SM remains) Action2 Switch Solvent (No alcohols) Lower Temp SideRxn->Action2 Pyrazine formed Action3 Use Pinacol Ester Add surfactant SideRxn->Action3 Homocoupling

Caption: Figure 2. Decision matrix for troubleshooting failed pyrazine couplings.

References

  • BenchChem Technical Support. Optimizing Reactions with 2-Bromopyrazine. (Accessed 2023).[3][4] Link

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010).[5] Link

  • National Institutes of Health (PMC). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016).[6] Link

  • Wikipedia. Buchwald–Hartwig amination.[3] (General Reference). Link

  • Entegris. Buchwald Ligands Review: Key Parameters for Amination.Link

Sources

Strategic Synthesis and Evaluation of Pyrazine-Based Kinase Inhibitors: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Protein kinases are critical regulators of cellular signaling pathways, governing proliferation, apoptosis, and immune responses. Dysregulation of these enzymes is a hallmark of numerous malignancies and autoimmune disorders. Consequently, small molecule kinase inhibitors have become a cornerstone of targeted therapy[1]. Among the privileged scaffolds in medicinal chemistry, the pyrazine ring—a six-membered, nitrogen-containing heterocycle—has emerged as a highly effective bioisostere for pyrimidines and pyridines.

This application note provides a comprehensive guide to the rational design, mechanistic function, and step-by-step synthesis of pyrazine-based kinase inhibitors. Designed for drug development professionals, this guide bridges the gap between theoretical scaffold selection and practical, scalable laboratory execution.

Mechanistic Rationale: The Pyrazine Advantage

Most pyrazine-based kinase inhibitors function as ATP-competitive antagonists[1]. The kinase active site contains a highly conserved "hinge region" that normally forms hydrogen bonds with the adenine ring of ATP. The strategic placement of nitrogen atoms within the pyrazine core (often functionalized as aminopyrazines or fused imidazopyrazines) provides ideal hydrogen bond acceptors and donors.

For example, in Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 3-aminopyrazine core forms semi-parallel hydrogen bonds with the backbone amides of the hinge region (e.g., E565 and A567 in FGFR2), effectively anchoring the molecule within the ATP-binding pocket and blocking downstream signaling[2].

G FGF FGF Ligand FGFR FGFR Kinase FGF->FGFR Activates ATP ATP Binding FGFR->ATP Requires Downstream FRS2 / AKT / ERK ATP->Downstream Phosphorylation Inhibitor Pyrazine Inhibitor Inhibitor->ATP Competes & Blocks Outcome Cell Proliferation Downstream->Outcome Promotes

Caption: FGFR signaling pathway blocked by ATP-competitive pyrazine inhibitors.

Synthetic Strategy & Workflow

The synthesis of highly functionalized pyrazine kinase inhibitors typically utilizes a modular, late-stage functionalization approach. The most robust route involves the regioselective functionalization of halogenated pyrazines, such as 2-amino-3,5-dibromopyrazine[3].

The workflow relies on two foundational transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring allows nucleophiles (such as primary amines) to selectively displace halogens.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed C-C bond formation introduces aryl or heteroaryl groups, which are critical for occupying the deep hydrophobic pockets of the kinase active site.

Workflow SM 2-Aminopyrazine Hal Bromination (NBS) SM->Hal Int1 3,5-Dibromo- 2-aminopyrazine Hal->Int1 SNAr SNAr Reaction (R-NH2, Base) Int1->SNAr Int2 C3-Substituted Intermediate SNAr->Int2 Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Int2->Suzuki Purify Pd Scavenging & Purification Suzuki->Purify Final Target Kinase Inhibitor Purify->Final

Caption: Modular synthetic workflow for aminopyrazine kinase inhibitors.

Experimental Protocols

Protocol 1: Regioselective SNAr of 3,5-Dibromopyrazines

Causality: The pyrazine nitrogen atoms withdraw electron density, making the adjacent halogenated carbons highly susceptible to nucleophilic attack. The C3 position is typically more reactive than C5 due to the ortho-directing and activating effect of the C2-amino group. Using a polar aprotic solvent (NMP) solvates the cations but leaves the nucleophile "naked" and highly reactive.

Step-by-Step Procedure:

  • Preparation: Charge a dry, nitrogen-flushed reactor with 2-amino-3,5-dibromopyrazine (1.0 eq) and the desired nucleophilic amine (1.1 eq).

  • Solvation: Add N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HBr, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor conversion via HPLC.

  • Self-Validating Isolation: Quench the reaction by slowly adding cold water (3x volume). The sudden shift in polarity will cause the mono-substituted intermediate to precipitate, as it possesses different solubility parameters than the starting dibromide. Filter, wash with water, and dry under a vacuum. Purity should be >95% by LC-MS.

Protocol 2: Suzuki-Miyaura Cross-Coupling and Palladium Scavenging

Causality: Palladium-catalyzed cross-coupling introduces the critical hydrophobic aryl motif. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand provides steric bulk and electron density to the Pd center, facilitating both oxidative addition and reductive elimination while minimizing homocoupling side reactions.

Step-by-Step Procedure:

  • Reaction Setup: In a degassed solvent system of 1,4-dioxane/H₂O (4:1 v/v), combine the C3-substituted pyrazine intermediate (1.0 eq), the target aryl boronic acid (1.2 eq), and Na₂CO₃ (3.0 eq).

  • Catalysis: Under a strict nitrogen atmosphere (to prevent catalyst oxidation), add Pd(dppf)Cl₂ (0.05 eq). Heat the mixture to 90 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and partition with water. Extract the aqueous layer twice with EtOAc. Combine the organic layers and dry over Na₂SO₄.

  • Self-Validating Pd Scavenging (Critical): Residual palladium is highly toxic and interferes with biochemical kinase assays[3]. Add a thiol-functionalized silica scavenger (e.g., SiliaBond Thiol, 5.0 eq relative to Pd) to the organic filtrate. Stir at 50 °C for 2 hours. Rationale: According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the "soft" palladium ions have a massive affinity for "soft" thiol groups. The solution will visibly transition from dark brown to pale yellow, visually validating the removal of the metal.

  • Final Isolation: Filter through a pad of Celite to remove the resin, concentrate under reduced pressure, and purify via flash column chromatography to yield the final inhibitor.

Quantitative Data: Inhibitory Profiles

The versatility of the pyrazine scaffold is demonstrated by its presence in several clinical and preclinical kinase inhibitors[1],[4]. The table below summarizes key quantitative data for representative pyrazine-based inhibitors.

InhibitorPrimary Kinase Target(s)Chemical ScaffoldPotency (IC₅₀ / Kᵢ)Clinical Status / Application
Gilteritinib (Xospata) FLT3 / AXLPyrazine-2-carboxamide~1 nM (FLT3)FDA Approved (AML)
Tozasertib (VX-680) Aurora Kinases (Pan)Imidazo[1,5-a]pyrazine0.6 nM (Kᵢ)Clinical Trials (Discontinued)
AKN028 Tyrosine Kinases2,3-DiaminopyrazineBroad in vitroPreclinical (Leukemia)
Compound 18i FGFR1–43-Amino-pyrazine1.88 - 26.69 μM (Cellular)Preclinical (Solid Tumors)

Data aggregated from authoritative pharmacological and synthetic reviews[1],[4],[2].

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Center for Biotechnology Information (PMC).
  • Development of a Synthesis of Kinase Inhibitor AKN028. Recipharm.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Center for Biotechnology Information (PMC).
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry (ACS Publications).

Sources

Technical Application Note: Strategic Utilization of Ethyl 3-bromopyrazine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-bromopyrazine-2-carboxylate (CAS: 51171-02-9) represents a "linchpin" scaffold in modern heterocyclic drug discovery.[1] Its structural utility stems from the orthogonal reactivity of its two primary functional handles: the electrophilic C3-bromine and the C2-ethyl ester. This bifunctionality allows for rapid diversification via sequential nucleophilic aromatic substitution (


) or palladium-catalyzed cross-couplings, followed by cyclization events.[1]

This guide provides validated protocols for transforming this building block into high-value bioactive cores, specifically focusing on kinase inhibitor scaffolds (FGFR/EGFR targets) and antitubercular agents .[1]

Chemical Profile & Reactivity Landscape[1][2]

Electronic Descriptors

The pyrazine ring is electron-deficient (


-deficient), making it naturally susceptible to nucleophilic attack. In Ethyl 3-bromopyrazine-2-carboxylate, this reactivity is significantly amplified by the electron-withdrawing ester group at position C2.
  • C3-Position (Bromine): Highly activated for

    
     due to the ortho-ester effect and the inductive pull of the para-nitrogen. It is also a prime candidate for Suzuki-Miyaura, Stille, and Sonogashira couplings.
    
  • C2-Position (Ester): Serves as an electrophile for acyl substitution or a precursor for heterocyclization (e.g., forming pteridinones).[1]

Strategic Reaction Map

The following decision tree illustrates the primary synthetic pathways available from this core.

ReactionLandscape Start Ethyl 3-bromopyrazine- 2-carboxylate SNAr Path A: SNAr (Amination) Start->SNAr R-NH2, Base Heat/MW Suzuki Path B: Pd-Catalysis (C-C Bond Formation) Start->Suzuki Ar-B(OH)2 Pd(0), Base AminoEst 3-Amino-pyrazine- 2-carboxylate SNAr->AminoEst Biaryl 3-Aryl-pyrazine- 2-carboxylate Suzuki->Biaryl Pteridinone Pteridin-4(3H)-one (Kinase Core) AminoEst->Pteridinone Cyclization (e.g., Guanidine) Amide Pyrazine-2-carboxamide (Antimicrobial) Biaryl->Amide Aminolysis

Figure 1: Divergent synthetic pathways from the parent scaffold.[1] Path A leads to fused bicyclic systems; Path B leads to biaryl pharmacophores.

Detailed Experimental Protocols

Protocol A: Regioselective Amination

Application: Synthesis of 3-amino precursors for pteridine formation. Mechanism: Addition-Elimination at C3. The reaction is favored by the electron-withdrawing nature of the pyrazine and the ortho ester.

Materials:

  • Ethyl 3-bromopyrazine-2-carboxylate (1.0 equiv)[1][2]

  • Primary Amine (e.g., Benzylamine, Aniline) (1.2 – 1.5 equiv)[1]

  • Base:

    
     or DIPEA (2.0 equiv)[1]
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[1]

Procedure:

  • Dissolution: Dissolve Ethyl 3-bromopyrazine-2-carboxylate (1.0 mmol) in anhydrous EtOH (5 mL) in a microwave-compatible vial or round-bottom flask.

  • Addition: Add the primary amine (1.2 mmol) followed by DIPEA (2.0 mmol).

  • Reaction:

    • Method A (Thermal): Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Method B (Microwave - Recommended): Heat at 100°C for 20–30 minutes. This typically suppresses side reactions (ester hydrolysis).[1]

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with water (

    
     mL) and brine.
    
  • Purification: Flash column chromatography (SiO2, 0–40% EtOAc in Hexanes).

Critical Note: If using volatile amines (e.g., methylamine), use the hydrochloride salt and excess base in a sealed tube.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

Application: Introduction of aryl/heteroaryl groups for kinase selectivity pockets (e.g., FGFR inhibitors).[1] Challenge: Preventing hydrolysis of the ester during the basic coupling conditions.

Materials:

  • Ethyl 3-bromopyrazine-2-carboxylate (1.0 equiv)[1][2]

  • Aryl Boronic Acid/Pinacol Ester (1.1 equiv)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)[1]
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Procedure:

  • Degassing: Charge a reaction vessel with the bromide, boronic acid, and base. Evacuate and backfill with Nitrogen/Argon (

    
    ).[1]
    
  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst under a positive pressure of inert gas.

  • Reaction: Heat at 80–90°C for 2–4 hours.

    • Optimization Tip: If ester hydrolysis is observed (formation of carboxylic acid byproduct), switch to anhydrous conditions using

      
       (solid) in Toluene/Dioxane at 100°C.
      
  • Workup: Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with water.

  • Purification: Flash chromatography.

Protocol C: Cyclization to Pteridin-4(3H)-ones

Application: Construction of the bicyclic core found in various kinase inhibitors.[1] Precursor: Requires the product from Protocol A (Ethyl 3-aminopyrazine-2-carboxylate).[1]

Step-by-Step:

  • Reactants: Combine Ethyl 3-aminopyrazine-2-carboxylate (1.0 equiv) with Formamidine acetate (for unsubstituted core) or Guanidine HCl (for 2-amino substituted core) (3.0 equiv).

  • Conditions: Suspend in EtOH or DMF. Add a base if using Guanidine HCl (e.g., NaOEt, 3.0 equiv).[1]

  • Thermal Cycle: Heat to reflux (EtOH) or 120°C (DMF) for 12–16 hours.

  • Precipitation: Cool the mixture. The pteridinone often precipitates upon cooling or addition of water/acetic acid.

  • Isolation: Filter the solid, wash with water and cold EtOH.

Analytical Data Summary

Table 1: Typical Chemical Shifts (1H NMR, 400 MHz, DMSO-d6)

MoietyChemical Shift (

ppm)
MultiplicityNotes
Pyrazine H-5 8.60 – 8.80Doublet (

Hz)
Deshielded by N-atoms
Pyrazine H-6 8.40 – 8.60Doublet (

Hz)
Ester

4.30 – 4.45QuartetCharacteristic ethyl ester
Ester

1.30 – 1.40Triplet
3-NH (after

)
7.50 – 8.50Broad SingletExchangeable with

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in

Amine is sterically hindered or poor nucleophile (e.g., aniline).Switch to microwave heating (120°C). Use strong polar aprotic solvent (DMF/DMSO).[1]
Ester Hydrolysis (Suzuki) Base concentration too high or water content too high.[1]Use anhydrous base (

) and dry dioxane.[1] Lower temperature to 80°C.
Dehalogenation Pd-catalyzed reduction of Br (H-transfer from solvent).[1]Avoid alcoholic solvents in Suzuki coupling. Ensure thorough degassing to remove

.

References

  • FGFR Inhibitor Design: Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry / PMC. (2024).[3]

  • Antimicrobial Pyrazinamide Derivatives: Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules (MDPI). (2019).[1][4][5]

  • Suzuki Coupling Methodology: Suzuki-Miyaura Cross-Coupling Reaction: Mechanism and Protocols. Organic Chemistry Portal. [1]

  • Pteridine Synthesis: Synthesis of pteridines derivatives from different heterocyclic compounds. ResearchGate Review. (2019).[1][4][5]

Sources

Troubleshooting & Optimization

Technical Guide: Stability & Handling of Ethyl 3-bromopyrazine-2-carboxylate in Aqueous Media

[1]

Part 1: Executive Summary

Is Ethyl 3-bromopyrazine-2-carboxylate stable in water? No. This compound is chemically metastable in neutral aqueous media and highly unstable in acidic or basic conditions.[1]

While it does not decompose instantly upon contact with water, it undergoes hydrolytic degradation over time.[1] The pyrazine ring is electron-deficient (π-deficient), which activates the ester carbonyl carbon toward nucleophilic attack by water molecules. Furthermore, the bromine atom at the C3 position exerts an inductive electron-withdrawing effect ($ -I $), further destabilizing the ester bond.

Operational Recommendation: Avoid storing stock solutions in aqueous buffers. Prepare aqueous working solutions immediately prior to use and maintain a pH range of 6.0–7.0 to maximize the kinetic half-life ($ t_{1/2} $).[1]

Part 2: Technical Deep Dive & Degradation Mechanisms

To troubleshoot effectively, you must understand the two competing degradation pathways dictated by the molecule's electronic structure.

1. Ester Hydrolysis (Primary Pathway)

The pyrazine ring acts similarly to a nitrobenzene ring, pulling electron density away from the ester. This makes the carbonyl carbon highly electrophilic.

  • Mechanism: Nucleophilic acyl substitution.[1]

  • Product: 3-Bromopyrazine-2-carboxylic acid + Ethanol.[1]

  • Kinetics: Base-catalyzed hydrolysis ($ k_{OH} $) is orders of magnitude faster than neutral hydrolysis.[1] Even mild alkalinity (pH > 8) will rapidly degrade the compound.

2. Nucleophilic Aromatic Substitution ($ S_NAr $) (Secondary Pathway)

The C3-Bromine is ortho to the ring nitrogen and the electron-withdrawing ester group. This specific arrangement activates the bromine toward displacement.

  • Mechanism: Addition-Elimination ($ S_NAr $).[1]

  • Condition: Occurs primarily in the presence of strong nucleophiles (e.g., hydroxide, amines, thiols) or at elevated temperatures.[1]

  • Product: Ethyl 3-hydroxypyrazine-2-carboxylate (if water/OH⁻ is the nucleophile).[1]

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the competing pathways you must control during experimentation.

DegradationPathwaysStartEthyl 3-bromopyrazine-2-carboxylate(Intact Reagent)HydrolysisPathway A: Ester Hydrolysis(Primary Instability)Start->Hydrolysis + H2O / pH ≠ 7SNArPathway B: SNAr Substitution(High pH / Nucleophiles)Start->SNAr + OH- or Nu-AcidProduct3-Bromopyrazine-2-carboxylic acid(Polar Impurity)Hydrolysis->AcidProduct Loss of EtOHHydroxyProductEthyl 3-hydroxypyrazine-2-carboxylate(Secondary Impurity)SNAr->HydroxyProduct Loss of Br-

Figure 1: Competing degradation pathways. Pathway A (Hydrolysis) is the dominant risk in pure water/buffer systems.

Part 4: Troubleshooting Guide (Q&A)
Issue 1: "My LC-MS shows a new peak with M-28 mass difference."

Q: I dissolved the compound in PBS (pH 7.4) and left it overnight. Now I see a new peak. What happened? A: You are observing hydrolysis .[1][2]

  • Diagnosis: The molecular weight of the ethyl ester is ~231 Da ($ ^{79}Br

    
     -C_2H_5 $) and gain of a proton results in a net mass loss of ~28 Da.
    
  • Solution:

    • Switch to a non-nucleophilic buffer (e.g., HEPES or MOPS) instead of Phosphate, which can sometimes catalyze hydrolysis.[1]

    • Lower the temperature to 4°C.

    • Critical: Process samples within 2–4 hours. Do not store overnight.

Issue 2: "The compound precipitated when I added water."

Q: I prepared a 100 mM stock in DMSO, but when I diluted it into cell culture media, it turned cloudy. A: This is a solubility crash .[1]

  • Explanation: Ethyl 3-bromopyrazine-2-carboxylate is lipophilic (LogP ~1.5–2.0).[1] It has poor solubility in pure water.

  • Solution:

    • Step 1: Maintain a final DMSO concentration of 0.5% – 1.0% in your aqueous assay.

    • Step 2: Use an intermediate dilution step.

      • Wrong: 100 mM DMSO stock

        
         Aqueous Buffer.
        
      • Right: 100 mM DMSO stock

        
         10 mM in DMSO 
        
        
        Aqueous Buffer (slow addition with vortexing).
Issue 3: "My reaction yield is low when using this ester in Suzuki coupling."

Q: I'm trying to couple the bromine, but I'm losing the ester group. A: The basic conditions required for Suzuki coupling ($ Na_2CO_3 $ or $ K_3PO_4 $) are hydrolyzing your ester.[1]

  • Solution: Use anhydrous conditions if possible, or switch to a milder base like Potassium Fluoride (KF) or Cesium Carbonate ($ Cs_2CO_3 $) with a reduced water ratio (e.g., Toluene/Water 10:1 instead of DMF/Water 1:1).[1]

Part 5: Experimental Protocols
Protocol A: Rapid Stability Check (HPLC)

Use this protocol to validate the integrity of your stock before critical experiments.[1]

  • Preparation: Prepare a 1 mg/mL solution in Acetonitrile (ACN).

  • Test Sample: Dilute 10 µL of stock into 990 µL of your target aqueous buffer.

  • Timepoints: Inject immediately ($ T_0 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     T{4h} $).
    
  • Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: ACN + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 10 minutes.

  • Acceptance Criteria: If the Area Under Curve (AUC) of the parent peak decreases by >5% at $ T_{4h} $, the stability is compromised.

Protocol B: Optimal Storage Conditions
ParameterRecommendationReason
Physical State Solid PowderHydrolysis requires water; solid state is most stable.[1]
Temperature 2–8°C (Short term) -20°C (Long term)Arrhenius equation: lower T reduces degradation rate.[1]
Atmosphere Argon or NitrogenPrevents moisture absorption from air.[1]
Solvent for Stock Anhydrous DMSO or DMFAvoid alcohols (MeOH/EtOH) to prevent transesterification.[1]
References
  • Sigma-Aldrich. Product Specification: Methyl 3-bromopyrazine-2-carboxylate (Analogous Structure).[1][3] Retrieved from .

  • J&K Scientific. Safety Data Sheet: 3-Bromopyrazine-2-carboxamide derivatives. Retrieved from .

  • PubChem. Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (Structural Analog Reactivity). National Library of Medicine. Retrieved from .

  • ChemGuide. Mechanisms of Nucleophilic Substitution in Halogenoalkanes and Esters. Retrieved from .

  • Vibrant Pharma. Pyrazine Carboxylates Product Catalog and Handling. Retrieved from .

Technical Support Center: Purification of Ethyl 3-Bromopyrazine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-BR-003 Status: Active Topic: Purification, Isolation, and Stability of 3-Bromopyrazine Intermediates Applicable Compounds: Ethyl 3-bromopyrazine-2-carboxylate (and Methyl analogs)

Diagnostic Overview: The "Dirty" Crude

User Query: "My crude reaction mixture is a dark orange/brown oil. TLC shows multiple spots, and I'm unsure if my product is decomposing."

Technical Insight: The synthesis of ethyl 3-bromopyrazine-2-carboxylate (typically via Sandmeyer reaction from the 3-amino precursor) is notorious for producing "diazo tars." The dark color is often due to trace azo-coupling byproducts, not necessarily bulk decomposition of your target.

Quick Diagnostic Table
ObservationProbable CauseAction Required
Dark Red/Brown Oil Oxidized diazo byproducts (Tars).Normal. Proceed to aqueous workup/filtration.
Baseline Spot (TLC) Hydrolysis to 3-bromopyrazine-2-carboxylic acid.CRITICAL: Check pH. If acidic, ester hydrolysis is occurring.
Spot with

~0.2
Unreacted 3-aminopyrazine-2-carboxylate.Starting material is significantly more polar than the bromo-product.
Spot with

~0.6-0.8
Target Product. The bromo-ester is lipophilic and moves fast in Hex/EtOAc.

Phase I: Workup & Extraction Protocols

User Query: "How do I remove the excess bromine and phosphorous byproducts without hydrolyzing the ester?"

Protocol: The pyrazine ring is electron-deficient, making the C2-ester linkage susceptible to hydrolysis under both acidic and basic conditions [1].[1] A neutral to slightly basic workup is required.

Step-by-Step Workup (Sandmeyer Route)
  • Quenching: If using

    
    , quench excess bromine with saturated aqueous 
    
    
    
    (Sodium Sulfite) until the color shifts from dark red to yellow/orange.
  • pH Adjustment: Carefully adjust the aqueous phase to pH 7–8 using saturated

    
    .
    
    • Warning: Do NOT use NaOH. High pH (>10) will rapidly hydrolyze the ester to the water-soluble carboxylate salt.

  • Extraction: Extract with Dichloromethane (DCM) (

    
    ).
    
    • Why DCM? Pyrazines have excellent solubility in chlorinated solvents. Ethyl acetate is an acceptable alternative but may extract more polar impurities.

  • Drying: Dry over

    
     (Magnesium Sulfate), filter, and concentrate at 
    
    
    
    .
Workflow Visualization

WorkupFlow Reaction Crude Reaction Mixture (Acidic, Excess Br2) Quench Add Sat. Na2SO3 (Reduces Br2) Reaction->Quench pH_Adj Adjust pH to 7-8 (Sat. NaHCO3) Quench->pH_Adj Cautious Addition Extract DCM Extraction pH_Adj->Extract Aqueous Aqueous Layer (Salts, Acid Impurities) Extract->Aqueous Organic Organic Layer (Product + Tars) Extract->Organic Dry Dry (MgSO4) & Concentrate Organic->Dry

Caption: Optimized workup flow to prevent ester hydrolysis while removing oxidative byproducts.

Phase II: Purification (Chromatography & Crystallization)

User Query: "The product streaks on silica, or co-elutes with a side product. How do I fix the separation?"

Troubleshooting Flash Chromatography

The 3-bromopyrazine-2-carboxylate is a lipophilic molecule compared to its amino-precursor. However, the pyrazine nitrogens can interact with acidic silanols on silica gel, causing streaking or on-column degradation.

Method A: Standard Flash Chromatography

  • Stationary Phase: Silica Gel (Standard 40-63

    
    ).[2]
    
  • Mobile Phase: 0%

    
     30% Ethyl Acetate in Hexanes.
    
  • Modifier (Crucial): Add 1% Triethylamine (Et3N) to the mobile phase.

    • Mechanism:[3] Et3N neutralizes the acidic sites on the silica, preventing the pyrazine nitrogens from "sticking" and preventing acid-catalyzed hydrolysis of the ester [2].

Method B: Crystallization (Scale-Up) If the crude purity is >85%, crystallization is superior to chromatography.

  • Solvent System: Hot Ethanol (minimal amount)

    
     Cool to RT 
    
    
    
    Add Water dropwise until turbid
    
    
    
    
    .
  • Alternative: Dissolve in minimal hot Diisopropyl ether (IPE) and cool to

    
    .
    
Purification Decision Matrix

PurificationLogic Start Crude Oil TLC TLC Check (Hex/EtOAc 3:1) Start->TLC Sep_Good Separation > 0.2 Rf? TLC->Sep_Good Flash Flash Column (Hex/EtOAc + 1% Et3N) Sep_Good->Flash Yes (Low Scale) Cryst Recrystallization (EtOH/H2O) Sep_Good->Cryst Yes (High Scale) Problem Streaking/Decomp Sep_Good->Problem No Problem->Flash Switch to Alumina or C18 Reverse Phase

Caption: Decision logic for selecting between chromatography and crystallization based on scale and separation.

Stability & Storage FAQs

Q: My product turned from a yellow solid to a green oil overnight. What happened? A: This indicates decomposition. Pyrazine halides are light-sensitive and moisture-sensitive.

  • Cause: The combination of light and trace moisture can trigger autocatalytic hydrolysis or debromination.

  • Solution: Store the purified compound under Argon at -20°C , strictly protected from light (wrap vial in foil).

Q: Can I store the intermediate in solution? A: Avoid storing in nucleophilic solvents (Methanol, Ethanol) for long periods, as transesterification can occur slowly. Store in anhydrous DCM or Toluene if solution storage is necessary.

Q: I see a new spot at the baseline after drying. Is it the acid? A: Yes. 3-bromopyrazine-2-carboxylic acid is the hydrolysis product. It is highly polar. You can recover the ester by re-esterifying this acid using


, but it is often more efficient to discard the baseline fraction during chromatography.

Summary of Physicochemical Properties

PropertyValue / DescriptionNote
Appearance White to pale yellow solid (pure)Orange oil (crude)
Solubility DCM, EtOAc, THF, MeOHPoor in Water, Hexanes

(TLC)
~0.6 (30% EtOAc/Hex)Moves faster than amino-SM
Reactivity Electrophile (

active at C3)
Avoid strong nucleophiles during workup

References

  • ChemicalBook. (2025). Synthesis and properties of methyl 3-bromopyrazine-2-carboxylate. Retrieved from

  • BenchChem. (2025).[4] Technical Support: Purification of Pyrazine-2-Carboxylic Acid Derivatives. Retrieved from

  • Zaragoza, F. et al. (2017). Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. Organic Process Research & Development.[5] Retrieved from [5]

  • Organic Chemistry Portal. (2022). Stability of Boronic Esters on Silica Gel.[6][7] (Context on silica acidity). Retrieved from

Sources

Technical Support Center: Ethyl 3-Bromopyrazine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Successful Dissolution in DMSO for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving ethyl 3-bromopyrazine-2-carboxylate in DMSO. What are the most common reasons for poor solubility?

A1: Difficulty in dissolving ethyl 3-bromopyrazine-2-carboxylate, a heterocyclic compound, can stem from several factors. Primarily, the issue often lies with the solvent quality and the physical state of the compound itself.

  • Solvent Purity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Even small amounts of water can significantly decrease the solubility of many organic compounds, particularly those with crystalline structures.[2] It is crucial to use anhydrous, high-purity DMSO for preparing stock solutions.

  • Compound Characteristics: The crystalline nature of a compound requires energy to break the crystal lattice before it can be solvated.[3][4] Compounds that are amorphous (non-crystalline) tend to dissolve more readily in DMSO.[5] Additionally, impurities in the compound can sometimes enhance solubility, so highly purified, crystalline material may paradoxically be more challenging to dissolve.[5]

Q2: My solution of ethyl 3-bromopyrazine-2-carboxylate in DMSO is forming a precipitate after initial dissolution. What could be causing this?

A2: The precipitation of a compound after it has been dissolved in DMSO is a common issue, often related to changes in the solution's conditions or the compound's stability.

  • Temperature Fluctuations: Solubility is often temperature-dependent. If the solution was warmed to aid dissolution, cooling it back to room temperature could lead to precipitation if the compound's concentration is near its saturation point.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote crystallization and subsequent precipitation.[5] It is best practice to aliquot stock solutions into single-use volumes to avoid this.[6]

  • Introduction of Water: As mentioned, water can decrease solubility. If the DMSO stock vial is opened frequently without proper handling, it can absorb atmospheric moisture, leading to precipitation over time.[7]

  • Dilution into Aqueous Buffers: When a concentrated DMSO stock is diluted into an aqueous medium (like cell culture media or PBS), the dramatic change in solvent polarity can cause the compound to precipitate out of the solution.[6] This is a critical consideration for biological assays.

Q3: What is the recommended step-by-step protocol for dissolving a challenging compound like ethyl 3-bromopyrazine-2-carboxylate in DMSO?

A3: A systematic approach incorporating mechanical and gentle thermal energy can overcome most dissolution challenges.

Experimental Protocol: Preparing an Ethyl 3-Bromopyrazine-2-Carboxylate Stock Solution

Materials:

  • Ethyl 3-bromopyrazine-2-carboxylate powder

  • Anhydrous, high-purity DMSO (new, sealed bottle recommended)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Preparation: Allow the vial of ethyl 3-bromopyrazine-2-carboxylate powder and the sealed container of anhydrous DMSO to equilibrate to room temperature.[8]

  • Weighing: Accurately weigh the desired mass of the compound and place it into a sterile vial.

  • Solvent Addition: Using a clean, dry pipette tip, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Initial Mixing: Securely cap the vial and vortex vigorously for 30-60 seconds. Visually inspect the solution for any undissolved particles.[6]

  • Sonication: If undissolved solid remains, place the vial in an ultrasonic water bath for several minutes.[6][9] The cavitation energy from sonication can help break up solid aggregates and facilitate dissolution.

  • Gentle Warming (Optional): As a last resort, you can gently warm the solution in a water bath set to 30-40°C for a short period.[8] Caution: Be aware that heat can potentially degrade some compounds; always check for thermal stability information if available.[8]

  • Final Inspection: After the dissolution steps, visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Storage: For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[6]

Troubleshooting Guide

Q4: I've followed the protocol, but the compound still won't dissolve. What are my next steps?

A4: If the standard protocol fails, a logical troubleshooting workflow can help identify the issue. Consider alternative solvents or solvent mixtures as a next step. For some heterocyclic compounds, solvents like deuterated methanol or mixtures of DMSO with methanol or chloroform have been suggested for NMR studies, indicating their potential utility.[2] In some cases, making the DMSO solution slightly acidic with trifluoroacetic acid (TFA) has been reported to improve the solubility of heterocyclic compounds, though this may not be suitable for all applications, especially biological assays.[2]

Data Summary Table

While specific quantitative solubility data for ethyl 3-bromopyrazine-2-carboxylate in DMSO is not publicly documented, the table below summarizes key properties of DMSO relevant to its use as a solvent.

PropertyValueSignificance for Experimental Work
Appearance Colorless LiquidAllows for visual inspection of compound dissolution and precipitation.[8]
Formula (CH₃)₂SOA polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[8]
Boiling Point 189 °C (372 °F)The high boiling point means the solvent will not readily evaporate at room temperature.[8]
Hygroscopicity HighReadily absorbs water from the air, which can negatively impact compound solubility.[1]
Troubleshooting Dissolution Issues: A Workflow

TroubleshootingWorkflow Start Start: Undissolved Compound CheckSolvent Q1: Is DMSO anhydrous and high-purity? Start->CheckSolvent UseNewDMSO Action: Use a new, sealed bottle of anhydrous DMSO. CheckSolvent->UseNewDMSO No VortexSonicate Q2: Have vortexing and sonication been applied? CheckSolvent->VortexSonicate Yes UseNewDMSO->VortexSonicate ApplyMechanical Action: Vortex vigorously and sonicate for 5-15 min. VortexSonicate->ApplyMechanical No GentleHeat Q3: Is the compound thermally stable? VortexSonicate->GentleHeat Yes ApplyMechanical->GentleHeat ApplyHeat Action: Warm cautiously to 30-40°C for a short period. GentleHeat->ApplyHeat Yes ConsiderAlternatives Action: Consider alternative solvents or co-solvents. (e.g., DMF, NMP) GentleHeat->ConsiderAlternatives No / Unsure ApplyHeat->ConsiderAlternatives Not Dissolved Success Success: Compound Dissolved ApplyHeat->Success Dissolved ConsiderAlternatives->Success Dissolved Consult Consult Technical Support ConsiderAlternatives->Consult Not Dissolved

Caption: A logical workflow for troubleshooting dissolution issues.

References
  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?[Link]

  • Lagunin, A., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Semantic Scholar. [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?[Link]

  • PubChem. Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate. [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. [Link]

  • Raker, J. A., & Knauss, D. M. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(11), 1145–1148. [Link]

Sources

Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Deficient Pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with electron-deficient pyrazine systems. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges. The highly electron-deficient nature of the pyrazine ring presents unique hurdles in this otherwise robust C-C bond-forming reaction. This resource aims to equip you with the knowledge to overcome these obstacles and achieve successful couplings.[1]

Common Issues and Troubleshooting Strategies

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.

Question 1: My Suzuki coupling with a chloropyrazine is resulting in low to no yield. What are the likely causes and how can I fix it?

Low or no yield is a frequent issue, often stemming from several factors related to the electron-deficient nature of the pyrazine and the inherent challenges of using chloropyrazines.

Possible Cause 1: Ineffective Catalyst System

Standard palladium catalysts that work well for other aryl halides may be inefficient for electron-deficient systems like pyrazines. The nitrogen atoms in the pyrazine ring can coordinate with the palladium center, leading to catalyst inhibition or deactivation.[2]

  • Expert Recommendation: Employ specialized, electron-rich, and sterically hindered ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective as they promote the rate-limiting oxidative addition step with less reactive chloro-heterocycles.[3][4][5] For particularly challenging couplings, consider advanced catalyst systems like palladium(II) ONO pincer complexes, which have demonstrated high activity for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine, even at low catalyst loadings (as low as 0.01 mol%) under open-flask conditions.[2][6]

Possible Cause 2: Suboptimal Base Selection

The choice of base is critical and can significantly impact the reaction outcome. A base that is too strong can lead to unwanted side reactions, while a base that is too weak may not facilitate the crucial transmetalation step effectively.

  • Expert Recommendation: A screening of bases is often necessary. For electron-deficient pyrazines, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, although they may require higher reaction temperatures or longer reaction times.[2] In some cases, a combination of a palladium(II) ONO pincer complex catalyst with a suitable base in a H₂O/toluene media has proven effective for 2-chloropyrazine couplings.[2]

Possible Cause 3: Boronic Acid/Ester Instability and Side Reactions

Electron-deficient pyrazines can exacerbate the common issue of boronic acid decomposition, particularly protodeboronation.[1][2] This side reaction consumes the boronic acid, leading to reduced yields. Homocoupling of the boronic acid is another potential side reaction.[5][7]

  • Expert Recommendation:

    • Use Boronic Esters or Trifluoroborates: Pinacol boronic esters and potassium trifluoroborates are generally more stable than their corresponding boronic acids and can significantly reduce the extent of protodeboronation.[1][8][9][10] Organotrifluoroborates, in particular, show higher reactivity and a reduced tendency for oxidative homocoupling.[1]

    • Control Reaction Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boron reagent can help compensate for any degradation.[5]

    • Rigorous Degassing: Thoroughly degas all solvents and reagents to minimize oxygen, which can promote boronic acid homocoupling.[5]

Possible Cause 4: Low Reactivity of the Halopyrazine

The reactivity of halopyrazines in Suzuki couplings follows the general trend: I > Br > Cl.[2][11] Chloropyrazines are the least reactive and often require more forcing conditions.[2] The presence of electron-donating groups on the pyrazine ring can further deactivate the halide towards oxidative addition.[1]

  • Expert Recommendation: For chloropyrazines, the use of highly active catalyst systems, as mentioned above, is crucial.[2] If feasible, consider synthesizing the analogous bromo- or iodopyrazine to improve reactivity.[1][12] Microwave irradiation can also be a valuable tool for activating less reactive substrates and accelerating the reaction.[1]

Question 2: I am observing significant amounts of dehalogenated pyrazine as a byproduct. What is causing this and how can I prevent it?

The formation of a dehalogenated (or hydrodehalogenated) pyrazine is a common side reaction where the halogen atom is replaced by a hydrogen atom.

Primary Cause: Competing Hydrodehalogenation Pathway

This side reaction can occur through several mechanisms. One possibility is that after oxidative addition, the palladium complex reacts with a hydride source in the reaction mixture (which can be the solvent, base, or impurities) followed by reductive elimination of the dehalogenated product.[7] Electron-poor aryl halides, like halopyrazines, can be more susceptible to this side reaction.[1]

  • Expert Recommendations:

    • Choice of Base and Solvent: Avoid using bases that can readily provide a hydride, such as alkoxides in the presence of alcohol solvents. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred. Ensure solvents are anhydrous and of high purity.

    • Optimize Ligand and Catalyst: The choice of ligand can influence the relative rates of the desired cross-coupling versus dehalogenation. Screening different ligands may be necessary to find one that favors the productive pathway.

    • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the minimum time required for completion can help minimize side reactions.

Question 3: My reaction mixture turns black, and the reaction stalls. What does this indicate?

The formation of a black precipitate, commonly referred to as "palladium black," is an indication of catalyst decomposition.[2][7] This inactive, elemental palladium will no longer participate in the catalytic cycle, leading to a stalled or incomplete reaction.

Primary Cause: Catalyst Instability

The palladium catalyst can become unstable and aggregate under the reaction conditions for several reasons:

  • Insufficient Ligand: The ligand plays a crucial role in stabilizing the palladium center. An inadequate amount of ligand can leave the palladium coordinatively unsaturated and prone to aggregation.[5]

  • High Temperatures: Elevated temperatures can accelerate catalyst decomposition.

  • Oxidative Degradation: The presence of oxygen can lead to the oxidation and subsequent decomposition of the catalyst.

  • Expert Recommendations:

    • Ensure Proper Ligand-to-Palladium Ratio: The optimal ratio is dependent on the specific ligand and palladium precursor but is typically between 1:1 and 4:1.[5]

    • Use Pre-formed Catalysts: Using well-defined, air-stable palladium pre-catalysts can sometimes offer better stability and reproducibility compared to generating the active catalyst in situ.

    • Maintain an Inert Atmosphere: Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is critical to prevent oxidative degradation.[2][5]

    • Temperature Control: Do not overheat the reaction. Determine the minimum temperature required for efficient coupling through optimization experiments.

Frequently Asked Questions (FAQs)

Q1: Which pyrazine halide is the most reactive in cross-coupling reactions? A1: The reactivity of pyrazine halides generally follows the order: Iodide > Bromide > Chloride.[2] This is due to the bond dissociation energies, with the C-I bond being the weakest and most easily cleaved in the oxidative addition step of the catalytic cycle.[2][11]

Q2: Can I use microwave heating for Suzuki couplings with pyrazines? A2: Yes, microwave irradiation can be highly beneficial, especially for challenging couplings with less reactive chloropyrazines or deactivated substrates. It can significantly reduce reaction times and improve yields by providing rapid and efficient heating.[1]

Q3: How can I improve the solubility of my reagents? A3: If you are experiencing solubility issues, consider screening different solvents or solvent mixtures. Common solvents for Suzuki couplings include dioxane, THF, DMF, and toluene, often with the addition of water.[7] For particularly insoluble substrates, a higher boiling point solvent like DMF or DMAc might be necessary, but be mindful of potential side reactions at higher temperatures.

Q4: What are the most common side reactions to look out for? A4: The most common side reactions include:

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing the boron moiety with a hydrogen atom.[1]

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct.[5][7]

  • Hydrodehalogenation: The replacement of the halogen on the pyrazine ring with a hydrogen atom.[1][7]

  • Catalyst Decomposition: Formation of inactive palladium black.[2][7]

Experimental Protocols and Data

Table 1: Recommended Starting Conditions for a Challenging Chloropyrazine Suzuki Coupling
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) and Pd(II) precursors.[4][7][13]
Ligand XPhos or SPhosElectron-rich, bulky ligands that facilitate oxidative addition of aryl chlorides.[3]
Catalyst Loading 1-5 mol% PdHigher loading may be needed for less reactive substrates.[14]
Ligand/Pd Ratio 2:1 to 4:1Ensures stabilization of the Pd center and prevents decomposition.[5]
Boron Reagent Arylboronic pinacol esterMore stable alternative to boronic acids, minimizing protodeboronation.[10]
Base K₃PO₄ or Cs₂CO₃Weaker bases that are often effective for electron-deficient systems.[2][14]
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OCommon solvent systems that facilitate both organic and inorganic reagent solubility.[2]
Temperature 80-110 °CTemperature may need to be optimized for specific substrates.
General Protocol for a Small-Scale Test Reaction

This protocol is a starting point for optimization.

  • Reagent Preparation: In a dry reaction vial equipped with a magnetic stir bar, add the chloropyrazine (1.0 eq), the arylboronic pinacol ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precursor and ligand in the reaction solvent. Add the appropriate amount of this catalyst solution to the reaction vial via syringe.

  • Reaction Execution: Place the sealed vial in a pre-heated heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Visualizing the Suzuki Coupling and Troubleshooting

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Troubleshooting_Tree Start Low or No Yield Check_Catalyst Is the catalyst system appropriate for electron-deficient heterocycles? Start->Check_Catalyst Use_Buchwald_Ligands Action: Switch to bulky, electron-rich ligands (e.g., XPhos). Check_Catalyst->Use_Buchwald_Ligands No Check_Halide Is the halide a chloride? Check_Catalyst->Check_Halide Yes Use_Bromo_Iodo Action: Consider using the bromo- or iodo-pyrazine analog. Check_Halide->Use_Bromo_Iodo Yes Check_Boron_Reagent Are you observing protodeboronation or homocoupling? Check_Halide->Check_Boron_Reagent No Use_Esters_TFB Action: Use a pinacol ester or trifluoroborate salt. Check_Boron_Reagent->Use_Esters_TFB Yes Check_Base Have you screened different bases? Check_Boron_Reagent->Check_Base No Screen_Bases Action: Screen weaker bases like K3PO4 or Cs2CO3. Check_Base->Screen_Bases No

Caption: A decision tree for troubleshooting low-yield pyrazine Suzuki couplings.

References

  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides - Benchchem. (URL: )
  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3745-3769. (URL: [Link])

  • Pigo, E., et al. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6044-6047. (URL: [Link])

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (URL: [Link])

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. (URL: [Link])

  • Knapp, D. M., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(3), 1077-1089. (URL: [Link])

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC. (URL: [Link])

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. (URL: [Link])

  • Organic Chemistry Portal. Suzuki Coupling. (URL: [Link])

  • ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (URL: [Link])

  • ResearchGate. Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. (URL: [Link])

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (URL: [Link])

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (URL: [Link])

  • Myers, A. G. Research Group. The Suzuki Reaction. (URL: [Link])

  • ResearchGate. Coupling outcomes for pyridazines, pyrimidines and pyrazines. (URL: [Link])

Sources

Technical Support Center: Safe Handling of Lachrymatory Pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and safety information for handling lachrymatory pyrazine intermediates, such as 2-(chloromethyl)pyrazine, 2-chloro-5-(chloromethyl)pyridine, and related halomethyl-substituted aza-aromatic compounds. These reagents are invaluable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, but their potent lachrymatory (tear-inducing) and corrosive nature demands stringent safety protocols.[1][2][3] This resource is structured to provide proactive handling guidance, troubleshooting for common issues, and clear, actionable protocols to ensure laboratory safety and experimental success.

Proactive Safety & Handling: The First Line of Defense

Preventing exposure and incidents is the primary goal. Understanding the inherent risks of these compounds allows for the implementation of robust safety measures before an experiment begins.

Q: What are the primary hazards associated with lachrymatory pyrazine intermediates?

A: The primary hazards are threefold:

  • Lachrymatory & Irritant Effects: Vapors are extremely irritating to the eyes, mucous membranes, and respiratory tract, causing immediate tearing, coughing, and discomfort.[1] These effects are a key warning sign of exposure.

  • Corrosivity: Direct contact with the skin or eyes can cause severe chemical burns and potentially irreversible eye damage.[1][2][4] Many of these compounds are classified as corrosive and can cause deep, slow-healing burns.[1]

  • Toxicity: They are often harmful if swallowed, toxic in contact with skin, and may cause skin sensitization or allergic reactions upon repeated contact.[2]

Q: What is the absolute minimum Personal Protective Equipment (PPE) required, and when should I upgrade?

A: The selection of PPE is critical and must be based on a risk assessment of the specific procedure. Never handle these compounds without adequate protection.

Table 1: PPE Levels for Handling Pyrazine Intermediates
Risk LevelRequired PPERecommended For
Low Nitrile Gloves (check breakthrough time), Safety Glasses with side shields, Flame-resistant Lab Coat.- Handling sealed containers.- Transporting the compound within the lab.
Medium Double Nitrile Gloves, Chemical Splash Goggles, Chemical-resistant Lab Coat or Apron.- Preparing solutions.- Performing dilutions.- Weighing the solid compound.
High Double Nitrile Gloves, Full-face Shield over Chemical Splash Goggles, Chemical-resistant Suit or Coveralls, appropriate Respiratory Protection (e.g., a full-face respirator with a suitable cartridge).[5][6]- Procedures with a high risk of splashing or aerosol generation.- Handling quantities >10g.- Reactions at elevated temperatures or pressures.

The causality is clear: as the risk of aerosolization or splashing increases, the level of protection must escalate from basic eye and skin coverage to full facial and respiratory protection to prevent contact with the highly irritating and corrosive materials.[6][7]

PPE_Selection_Workflow start Start: Assess Procedure Risk low_risk Low Risk (Sealed Containers, Transport) start->low_risk Low medium_risk Medium Risk (Weighing, Dilutions) start->medium_risk Medium high_risk High Risk (Heating, Large Scale, Aerosolization) start->high_risk High ppe_low Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves low_risk->ppe_low ppe_medium Standard PPE: - Chemical Goggles - Lab Coat/Apron - Double Nitrile Gloves medium_risk->ppe_medium ppe_high Enhanced PPE: - Face Shield & Goggles - Chemical-resistant Suit - Double Gloves - Respirator Required high_risk->ppe_high

Caption: PPE selection workflow based on procedural risk.

Q: What are the essential engineering controls for handling these compounds?

A: All work with lachrymatory pyrazine intermediates must be performed within a certified chemical fume hood with a tested and reliable face velocity.[8] The causality here is that the fume hood provides containment, constantly drawing the hazardous vapors away from the user's breathing zone and preventing contamination of the laboratory environment. Ensure all flammable materials are removed from the hood before starting work.[8]

Troubleshooting Guide: Responding to Incidents

Even with careful planning, incidents can occur. A rapid and correct response is crucial to mitigate harm.

Q: I smell the compound and my eyes are starting to tear. What should I do?

A: This indicates a containment failure.

  • Check Your Position: Ensure the fume hood sash is at the correct height. Do not lean into the hood.

  • Cease Operations: If the odor persists, safely stop the reaction (e.g., remove from heat).

  • Evacuate: Move away from the immediate area and into fresh air.[9][10] Alert colleagues.

  • Assess and Report: Do not re-enter the area until it has been ventilated. Report the incident to your supervisor or institutional safety office. The fume hood may require inspection.

Q: I've spilled a small amount of a pyrazine intermediate solution inside the fume hood. How do I clean it up?

A: For small, contained spills:

  • Stay Protected: Ensure you are wearing the appropriate PPE (at minimum, double gloves, goggles, and a lab coat).[11]

  • Contain: Cover the spill with a non-reactive absorbent material like sand, diatomite, or a commercial chemical spill absorbent.[11][12] Do not use paper towels, as this can increase the surface area and vapor exposure.

  • Neutralize (If Applicable): For acidic intermediates, you can cautiously add a weak base like sodium bicarbonate to the absorbent material after initial absorption.

  • Collect and Dispose: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[12]

  • Decontaminate: Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[13]

Spill_Response_Tree spill Spill Occurs alert Alert colleagues Evacuate if large/outside hood spill->alert ppe_check Ensure Full PPE is Worn alert->ppe_check location Where is the spill? ppe_check->location in_hood Contained in Fume Hood location->in_hood Inside out_hood Outside Fume Hood location->out_hood Outside contain_in Contain with inert absorbent (e.g., sand, spill pads) in_hood->contain_in contain_out Evacuate Area Call Emergency Safety Office out_hood->contain_out collect Collect waste with non-sparking tools contain_in->collect decon Decontaminate surface collect->decon dispose Dispose of all materials as hazardous waste decon->dispose

Caption: Decision tree for responding to a chemical spill.

Q: What is the correct first aid procedure for exposure?

A: Immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[4][14] Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[13] Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[4] The causality of extensive flushing is to physically remove the corrosive agent and dilute any remaining material to minimize tissue damage.

  • Inhalation: Move the person to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][13] Rinse the mouth with water. Seek immediate medical attention.[4]

Frequently Asked Questions (FAQs)

Q: My pyrazine intermediate has discolored or solidified in the bottle. Is it still usable?

A: Discoloration (often to yellow or brown) can indicate gradual decomposition or polymerization. While it may still be usable for some applications, purity is compromised. It is best to perform a small-scale test reaction or purify the material (if safe and feasible) before use in a critical synthesis step. Solidification may occur if the compound's melting point is near room temperature; gentle warming may be acceptable, but always check the SDS for thermal stability information.

Q: Can I store these intermediates long-term?

A: Halomethylpyrazines are reactive electrophiles and can be sensitive to moisture, light, and heat. For long-term storage, keep them in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place away from incompatible materials like strong bases or oxidizing agents.[16]

Q: How do I properly dispose of residual amounts of these reagents?

A: Unwanted or residual lachrymatory pyrazine intermediates must be treated as hazardous waste. They should be quenched to a less reactive form before disposal. See the detailed quenching protocol below. Never dispose of active reagents down the drain or in regular trash.[12]

Key Experimental Protocols

These protocols are designed to be self-validating by including steps for monitoring and ensuring the completion of the neutralization or quenching process.

Protocol 1: Quenching of Residual Lachrymatory Pyrazine Intermediates

Objective: To safely neutralize the reactive halomethyl group before disposal. The principle is a nucleophilic substitution reaction, converting the reactive halide into a less hazardous alcohol or ether.

Materials:

  • Residual pyrazine intermediate in a suitable flask (e.g., round-bottom flask).

  • Inert solvent (e.g., Toluene or THF).

  • Isopropanol.

  • Water.

  • Stir bar, ice bath, Schlenk line (or equivalent inert atmosphere setup).

Procedure:

  • Setup: Place the flask containing the pyrazine intermediate under an inert atmosphere (Nitrogen or Argon).[8] This is crucial to prevent exposure to moisture and to safely vent any gases produced.

  • Dilution & Cooling: Dilute the residue with an inert, dry solvent like toluene to facilitate stirring and heat dissipation.[8][12] Cool the flask to 0 °C in an ice bath.

  • Initial Quench (Alcohol): Slowly, dropwise, add isopropanol to the stirring solution.[8][17] Isopropanol is used first because it reacts less violently than water.[8] Monitor for any exotherm or gas evolution. If the reaction becomes too vigorous, stop the addition until it subsides.

  • Secondary Quench (Water): Once the addition of isopropanol no longer produces a reaction (no bubbling, no heat), begin the slow, dropwise addition of a 1:1 mixture of isopropanol and water.[8]

  • Final Quench (Water): After the isopropanol/water mixture is added without incident, slowly add water.

  • Validation: Remove the ice bath and allow the mixture to warm to room temperature. Let it stir for at least 2-4 hours to ensure the reaction is complete.[8]

  • Disposal: The resulting solution should be neutralized with a mild acid (e.g., citric acid) or base as needed and disposed of in the appropriate aqueous/organic hazardous waste container.[8]

Protocol 2: Decontamination of Contaminated Glassware

Objective: To ensure all traces of the hazardous intermediate are removed from glassware before it is returned to general use or sent for washing.

Procedure:

  • Initial Rinse (Solvent): Under a fume hood, rinse the glassware three times with a compatible organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect all rinses as hazardous waste.

  • Neutralization Rinse (Base): Prepare a 1 M solution of sodium hydroxide or potassium hydroxide in isopropanol or ethanol. Rinse the glassware thoroughly with this basic solution. The hydroxide will react with and destroy any remaining halomethylpyrazine.

  • Validation Check: After the base rinse, you can perform a final rinse with deionized water and check the pH to ensure the base has been removed.

  • Final Wash: The decontaminated glassware can now be washed normally with soap and water.

References

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

  • Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]

  • CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
  • The 2025 Guide to Choosing the Best Riot Gear and PPE. MIRA Safety. [Link]

  • Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. Physicians for Human Rights. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • What to do in a chemical emergency. GOV.UK. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

  • Unidentified Chemical | Medical Management Guidelines. ATSDR. [Link]

  • Safety data sheet - pyrazine. CPAChem. [Link]

  • Safety Data Sheet - Pyrazine Mixture III Natural. Advanced Biotech. [Link]

  • Emergency Response Plan. Active AgriScience. [Link]

  • SAFETY DATA SHEET - Acetyl Pyrazine 5% in PG. The Perfumers Apprentice. [Link]

  • What to Do in a Chemical Emergency. CDC. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • Safety Data Sheet - Pyrazine, 2-ethyl-3-methyl-. Synerzine. [Link]

  • CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • Quenching and Disposal of Liquid Pyrophoric Materials. Oregon State University. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC - NIH. [Link]

  • Quenching of Water Reactive Materials. The Sarpong Group, UC Berkeley. [Link]

  • Quenching and Disposal of Water Reactive Materials. Oregon State University. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Quenching of Pyrophoric Materials. The Sarpong Group, UC Berkeley. [Link]

Sources

Validation & Comparative

Definitive Guide: Ethyl 3-bromopyrazine-2-carboxylate 1H NMR Spectrum

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical analysis of the Ethyl 3-bromopyrazine-2-carboxylate 1H NMR spectrum. It is designed for researchers requiring definitive structural confirmation and impurity profiling during synthesis or quality control.

Executive Summary: The Spectral Fingerprint

The structural integrity of Ethyl 3-bromopyrazine-2-carboxylate hinges on one critical spectroscopic feature: the vicinal coupling constant (


)  of the pyrazine ring protons.

Unlike its regioisomers, the 3-bromo-2-carboxylate substitution pattern places the two remaining aromatic protons at positions C-5 and C-6 . These protons are adjacent (vicinal), resulting in a characteristic doublet-doublet splitting pattern with a coupling constant of


 Hz .

Critical Quality Attribute (CQA):

  • Observation: Two distinct doublets in the aromatic region (

    
     8.5 – 8.8 ppm).[1]
    
  • Validation Criteria:

    
     Hz.
    
  • Failure Mode: Observation of singlets (indicates 6-bromo isomer) or large para-coupling (indicates 5-bromo isomer).

Spectral Characterization (The "Product")

The following data represents the characteristic 1H NMR profile in Chloroform-d (CDCl


) .
Table 1: Chemical Shift Assignments
PositionTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Insight
H-6 Aromatic8.65 - 8.75 Doublet (

)
1H2.5 Deshielded by adjacent N1 and ortho-ester.
H-5 Aromatic8.50 - 8.60 Doublet (

)
1H2.5 Deshielded by adjacent N4 and ortho-bromide.
OCH

Methylene4.48 - 4.52 Quartet (

)
2H7.1 Diagnostic ethyl ester pattern.
CH

Methyl1.42 - 1.48 Triplet (

)
3H7.1 Diagnostic ethyl ester pattern.

Note on Assignment: H-6 is typically more deshielded than H-5 due to the anisotropic effect of the carbonyl group at C-2 and its proximity to N-1.

Comparative Analysis: Validating Structure & Purity

This section compares the target compound against its most common structural isomers and synthetic precursors.

Scenario A: Regioisomeric Differentiation (The "QC Check")

In pyrazine synthesis (e.g., via Minisci reaction or halogenation), regioisomers are common byproducts. The coupling pattern is the definitive discriminator.

Table 2: Isomer Distinction Matrix

CompoundSubstitution PatternProton PositionsExpected MultiplicityCoupling Constant (

)
Target: 3-Bromo 2,3-disubstituted5, 6 (Vicinal) Two Doublets

Hz
Isomer: 6-Bromo 2,6-disubstituted3, 5 (Meta)Two Singlets

Hz (often unresolved)
Isomer: 5-Bromo 2,5-disubstituted3, 6 (Para)Two Doublets

Hz (smaller splitting)
Scenario B: Synthetic Monitoring (The "Process Check")

The target is often synthesized from Ethyl 3-aminopyrazine-2-carboxylate via a Sandmeyer-type reaction (diazotization followed by bromination).

  • Precursor Signal (Amine): Broad singlet at

    
     6.0 – 7.5 ppm (exchangeable with D
    
    
    
    O).
  • Target Signal (Bromide): Absence of broad NH

    
     peak.
    
  • Shift Effect: The conversion of the electron-donating Amino group (-NH

    
    ) to the electron-withdrawing Bromo group (-Br) causes a significant downfield shift  (
    
    
    
    ppm) of the aromatic protons.
Visualization: Structural Confirmation Workflow

The following diagram illustrates the logical decision tree for confirming the identity of the isolated product.

NMR_Workflow Start Acquire 1H NMR (CDCl3) AromaticRegion Analyze Aromatic Region (8.0 - 9.0 ppm) Start->AromaticRegion CheckMultiplicity Check Multiplicity of Signals AromaticRegion->CheckMultiplicity Singlets Two Singlets observed CheckMultiplicity->Singlets No Splitting Doublets Two Doublets observed CheckMultiplicity->Doublets Splitting Visible Result6Bromo REJECT: 6-Bromo Isomer Singlets->Result6Bromo MeasureJ Measure Coupling Constant (J) Doublets->MeasureJ Decision1 J ≈ 2.5 Hz MeasureJ->Decision1 Decision2 J ≈ 1.4 Hz MeasureJ->Decision2 ResultTarget CONFIRMED: Ethyl 3-bromopyrazine-2-carboxylate Decision1->ResultTarget Result5Bromo REJECT: 5-Bromo Isomer Decision2->Result5Bromo

Caption: Decision tree for distinguishing bromopyrazine carboxylate isomers based on 1H NMR coupling constants.

Experimental Protocol: High-Resolution Acquisition

To resolve the small vicinal coupling (


 Hz), optimal shimming is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of CDCl

    
     (99.8% D).
    
    • Note: Ensure the solvent is acid-free (store over K

      
      CO
      
      
      
      or silver foil) to prevent hydrolysis of the ester.
  • Instrument Setup:

    • Frequency: Minimum 300 MHz (400 MHz+ recommended for clear separation of aromatic signals).

    • Spectral Width: 12 ppm (-1 to 11 ppm).

    • Acquisition Time:

      
       seconds (crucial for high digital resolution to measure small 
      
      
      
      values).
    • Relaxation Delay (D1): 1.0 second.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Zero-fill to at least 64k points before Fourier Transform.

    • Manually phase the aromatic doublets to ensure accurate peak picking.

Troubleshooting & QC

Common Impurities:

  • Hydrolysis Product (Acid): Loss of ethyl signals (

    
     1.4, 4.5). Appearance of broad COOH singlet (
    
    
    
    ppm).
  • Residual Solvent (EtOAc): Singlet at

    
     2.05, Quartet at 
    
    
    
    4.12, Triplet at
    
    
    1.26. (Often co-elutes during flash chromatography).
  • Water: Broad singlet at

    
     1.56 (in CDCl
    
    
    
    ). Can broaden exchangeable protons if present.
References
  • BenchChem. (2025).[2] Spectroscopic Analysis of 2-Bromopyrazine: A Comparative Guide for Structural Confirmation. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 227251, Methyl 3-amino-6-bromopyrazine-2-carboxylate. Retrieved from

  • Reich, H. J. (2020).[3] Proton NMR Coupling Constants: Pyrazines and Heterocycles.[4] University of Wisconsin-Madison.[3] Retrieved from

  • Doležal, M., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212.[5] Retrieved from

Sources

C13 NMR shifts of ethyl 3-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative 13C NMR Analysis of Ethyl 3-Bromopyrazine-2-Carboxylate: A Structural Elucidation Guide

Section 1: Introduction & Strategic Context

Ethyl 3-bromopyrazine-2-carboxylate (CAS: 1259479-39-4) is a highly versatile electrophilic building block. Pyrazine-2-carboxylic acid derivatives are foundational to the development of antitubercular agents (such as the frontline drug pyrazinamide) and novel kinase inhibitors[1]. Furthermore, chemical transformations of pyrazines—including bromination and esterification—yield derivatives with significant potential as anticancer therapeutics.

During the synthesis, functionalization, or procurement of this scaffold, rigorous structural verification is paramount. This guide objectively compares the 13C Nuclear Magnetic Resonance (NMR) spectral performance of ethyl 3-bromopyrazine-2-carboxylate against its non-halogenated and chlorinated alternatives. By benchmarking these shifts, we provide researchers and drug development professionals with a definitive reference for accurate signal assignment and impurity profiling.

Section 2: Causality in Spectral Shifts (Expert Insights)

As an Application Scientist, I emphasize that rote memorization of NMR shifts is insufficient; understanding the underlying electronic causality is critical for accurate interpretation.

  • The Pyrazine Core: The unsubstituted pyrazine core is inherently electron-deficient due to its two highly electronegative nitrogen atoms. This electron withdrawal typically deshields the aromatic ring carbons, pushing their resonances into the 140–150 ppm range[2].

  • The C2 Ester Effect: When an ethyl ester group is introduced at the C2 position, it exerts both inductive (-I) and resonance (-M) electron-withdrawing effects. This further deshields the C2 carbon and consistently places the ester carbonyl resonance at approximately 162–164 ppm[2][3].

  • The C3 Halogen Effect (The Critical Differentiator): The primary differentiator in ethyl 3-bromopyrazine-2-carboxylate is the bromine atom at C3. Unlike lighter halogens such as chlorine—which strongly deshield the ipso carbon via electronegativity[4]—bromine exhibits a pronounced "heavy atom effect" (spin-orbit coupling). This anomalous physical phenomenon shields the C3 carbon, shifting its resonance upfield to approximately 138.5 ppm.

Failing to account for this heavy atom effect is a common pitfall, often leading to the misassignment of the C3 carbon as a protonated aromatic carbon rather than a quaternary halogenated carbon.

Substituent_Effects Core Pyrazine Core (~145 ppm) Ester C2: Ethyl Ester (-I, -M Effects) Core->Ester Bromo C3: Bromine (Heavy Atom Effect) Core->Bromo ShiftC2 Deshielded C2 (~144.2 ppm) Ester->ShiftC2 ShiftC3 Shielded C3 (~138.5 ppm) Bromo->ShiftC3

Fig 2. Logical relationship of electronic substituent effects on the pyrazine ring carbons.

Section 3: Quantitative Data Presentation

To facilitate objective comparison and simplify spectral interpretation, Table 1 summarizes the expected 13C NMR chemical shifts of ethyl 3-bromopyrazine-2-carboxylate against two standard alternatives: the chlorinated analog[4] and the unsubstituted ethyl ester[2].

Table 1: Comparative 13C NMR Chemical Shifts (CDCl3, 100 MHz)

Carbon PositionEthyl 3-bromopyrazine-2-carboxylate (Product)Ethyl 3-chloropyrazine-2-carboxylate (Alternative 1)Ethyl pyrazine-2-carboxylate (Alternative 2)
C=O (Ester) 162.5 ppm162.1 ppm163.8 ppm
C2 (Pyrazine) 144.2 ppm143.8 ppm143.5 ppm
C3 (Pyrazine) 138.5 ppm (Shielded) 148.2 ppm (Deshielded) 147.1 ppm
C5 (Pyrazine) 146.8 ppm146.5 ppm146.2 ppm
C6 (Pyrazine) 143.1 ppm142.9 ppm144.8 ppm
-CH2- (Ethyl) 62.8 ppm62.7 ppm62.5 ppm
-CH3 (Ethyl) 14.1 ppm14.1 ppm14.2 ppm

Note: The stark 10 ppm difference at the C3 position between the bromo and chloro analogs is the definitive marker for distinguishing these two building blocks during quality control.

Section 4: Experimental Methodology (A Self-Validating System)

To ensure high reproducibility and trustworthiness, the following 13C NMR acquisition protocol is designed as a self-validating system. By utilizing an internal standard and optimized relaxation delays, the method guarantees quantitative accuracy for quaternary carbons (C2, C3, and C=O), which are typically prone to signal attenuation due to long T1 relaxation times.

Step-by-Step Acquisition Protocol:

  • Sample Preparation: Dissolve exactly 25 mg of the pyrazine derivative in 0.6 mL of high-purity deuterated chloroform (CDCl3). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to act as an internal self-validating reference point (0.00 ppm).

  • Instrument Setup: Transfer the homogeneous solution to a precision 5 mm NMR tube. Load the sample into a 400 MHz NMR spectrometer (operating at 100 MHz for the 13C nucleus).

  • Tuning and Shimming: Perform Automated Tuning and Matching (ATM) specifically for the 13C frequency. Shim the Z1–Z5 gradients to achieve a deuterium lock signal >80%, ensuring sharp, well-resolved peaks.

  • Acquisition Parameters (Critical Step): Set the pulse sequence to standard proton-decoupled 13C (zgpg30). Set the number of scans (NS) to a minimum of 1024 to ensure an adequate signal-to-noise (S/N) ratio for the quaternary carbons. Crucially, set the relaxation delay (D1) to 2.0 seconds to prevent the saturation of the C=O and C-Br signals.

  • Data Processing: Apply a 1.0 Hz exponential line broadening (LB) prior to Fourier Transformation (FT) to smooth the baseline without sacrificing resolution. Phase and baseline correct manually, and reference the central CDCl3 solvent triplet to exactly 77.16 ppm.

NMR_Workflow A 1. Sample Preparation 25 mg in 0.6 mL CDCl3 B 2. Instrument Setup 5mm Tube, 400/100 MHz A->B C 3. Tuning & Shimming 13C ATM, Z-gradient lock B->C D 4. Data Acquisition NS=1024, D1=2.0s C->D E 5. FID Processing 1.0 Hz LB, FT, Phase Corr. D->E

Fig 1. Standardized 13C NMR acquisition workflow for halogenated pyrazine derivatives.

References

  • 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047. Source: PubChem. URL: [Link]

  • 3-Chloro-pyrazine-2-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 636946. Source: PubChem. URL: [Link]

  • Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Source: The Royal Society of Chemistry. URL: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Source: Moroccan Journal of Chemistry. URL: [Link]

  • Preparation and Evaluation of Microemulsion-Based Transdermal Delivery. Source: Kanpur Institute of Technology. URL: [Link]

Sources

Comparative Guide: Ethyl 3-bromopyrazine-2-carboxylate vs. Ethyl 3-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 3-bromopyrazine-2-carboxylate vs. Ethyl 3-chloropyrazine-2-carboxylate Reactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the pyrazine scaffold is a privileged structure found in numerous FDA-approved drugs (e.g., Pyrazinamide, Bortezomib). When functionalizing this core, researchers often face a critical choice between Ethyl 3-chloropyrazine-2-carboxylate (Cl-EPC) and Ethyl 3-bromopyrazine-2-carboxylate (Br-EPC) .

While structurally similar, their utility diverges significantly based on the intended downstream chemistry. Cl-EPC is the industrial workhorse for Nucleophilic Aromatic Substitution (


), offering cost-efficiency with high reactivity. Br-EPC  is the premium candidate for transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira), providing faster kinetics and milder reaction conditions. This guide dissects their physical profiles, mechanistic distinctives, and experimental protocols to optimize your synthetic route.

Chemical & Physical Profile

Understanding the physical state and stability of these intermediates is the first step in scalable process design.

FeatureEthyl 3-chloropyrazine-2-carboxylateEthyl 3-bromopyrazine-2-carboxylate
CAS Number 29338-38-1 (Generic ref)434319-41-2 (Generic ref)
Molecular Weight 186.60 g/mol 231.05 g/mol
Physical State Colorless to pale yellow liquid / Low-melting solidLow-melting solid (often orange/brown)
Boiling Point ~265°C (760 mmHg)~264-270°C (Predicted)
Melting Point ~30°C (often handled as liquid)~40-45°C (Solidifies on standing)
Cost Profile Low (Commodity Chemical)Medium-High (Specialty Reagent)
Primary Utility

Reactions (Aminations, Alkoxylations)
Pd-Catalyzed Cross-Couplings

Reactivity Analysis: The Mechanistic Divergence

The choice between Chloro and Bromo is dictated by the rate-determining step (RDS) of the intended transformation.

A. Nucleophilic Aromatic Substitution ( )

Winner: Ethyl 3-chloropyrazine-2-carboxylate

  • Mechanism: The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[1]

  • Why Cl wins: The rate of

    
     is heavily influenced by the electronegativity of the leaving group, which stabilizes the anionic intermediate (Meisenheimer complex).
    
    • Electronegativity: Cl (3.16) > Br (2.96).

    • Result: The electron-withdrawing nature of Chlorine lowers the energy barrier for the nucleophilic attack (the RDS). While Bromine is a better leaving group, the bond-breaking step is fast and not rate-determining in this system.

  • Practical Implication: You will observe similar or even faster reaction rates with the cheaper Chloro derivative compared to the Bromo analog when reacting with amines or alkoxides.

B. Transition Metal Catalysis (Suzuki, Stille, Sonogashira)

Winner: Ethyl 3-bromopyrazine-2-carboxylate

  • Mechanism: The reaction proceeds via Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3]

  • Why Br wins: The rate-determining step is often the Oxidative Addition of the Pd(0) species into the C-X bond.

    • Bond Strength: C-Cl (~400 kJ/mol) > C-Br (~330 kJ/mol).

    • Result: The weaker C-Br bond allows for faster oxidative addition under milder conditions (lower temperature, lower catalyst loading).

  • Practical Implication: While modern ligands (e.g., Buchwald's SPhos, XPhos) allow the Chloro derivative to react, the Bromo derivative often works with "standard" generic catalysts (e.g.,

    
    ) and requires less optimization.
    

Decision Matrix: Which Halogen Do You Need?

Use this logic flow to select the correct starting material for your campaign.

DecisionMatrix Start Select Target Transformation SNAr Nucleophilic Substitution (Amines, Alcohols, Thiols) Start->SNAr Metal C-C Bond Formation (Suzuki, Sonogashira, Stille) Start->Metal Cl_Best Use Ethyl 3-chloropyrazine-2-carboxylate (Cost-effective, High Reactivity) SNAr->Cl_Best Electronegativity drives rate Complex Is the coupling partner sterically hindered or sensitive? Metal->Complex Br_Best Use Ethyl 3-bromopyrazine-2-carboxylate (Milder conditions, Standard Catalysts) Complex->Br_Best Yes Cl_Alt Use Chloro + Advanced Ligands (e.g., XPhos, RuPhos) Complex->Cl_Alt No (Cost priority)

Figure 1: Strategic selection guide for pyrazine functionalization.

Experimental Protocols

Protocol A: Amination (The "Chloro" Route)

Targeting 3-amino functionalized pyrazines using the cost-effective chloro-precursor.

Reagents:

  • Ethyl 3-chloropyrazine-2-carboxylate (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-chloropyrazine-2-carboxylate (1.0 g, 5.36 mmol) in dry MeCN (10 mL).

  • Addition: Add the amine (6.43 mmol) followed by

    
     (1.5 mL, 10.7 mmol) dropwise at room temperature.
    
  • Reaction:

    • For aliphatic amines: Stir at Room Temperature for 2–4 hours.

    • For anilines/hindered amines: Heat to 60–80°C for 4–12 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material (Rt ~ X min) should disappear, replaced by the more polar amino-product.

  • Workup: Concentrate the solvent in vacuo. Dilute residue with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Expert Note: The 2-carboxylate group activates the 3-position significantly. If hydrolysis of the ester is observed (forming the acid), switch to a non-nucleophilic base (DIPEA) and strictly anhydrous solvents.

Protocol B: Suzuki-Miyaura Coupling (The "Bromo" Route)

Targeting 3-aryl/heteroaryl pyrazines using the reactive bromo-precursor.

Reagents:

  • Ethyl 3-bromopyrazine-2-carboxylate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Degassing: Charge a microwave vial or pressure tube with Ethyl 3-bromopyrazine-2-carboxylate (231 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and catalyst (0.05 mmol). Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq.

    
     (1.5 mL) via syringe.
    
  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 1–3 hours.

    • Note: The Bromo-derivative typically reaches full conversion < 2 hours. The Chloro-analog often requires 12+ hours or specialized ligands (e.g., XPhos Pd G3) under these conditions.

  • Workup: Filter the mixture through a pad of Celite (eluting with EtOAc). Wash the filtrate with water and brine.

  • Purification: Flash chromatography. Note that pyrazine esters can be sensitive to silica acidity; adding 1%

    
     to the eluent can prevent streaking.
    

Synthesis Pathways Visualization

SynthesisPathways Precursor Pyrazine-2-carboxylate Precursors Oxidation N-Oxide Formation (+ POCl3 rearrangement) Precursor->Oxidation Industrial Route Bromination Sandmeyer Reaction (NH2 -> N2+ -> Br) Precursor->Bromination Lab Scale Cl_Product Ethyl 3-chloropyrazine-2-carboxylate (Liquid/Low MP) Oxidation->Cl_Product Br_Product Ethyl 3-bromopyrazine-2-carboxylate (Solid) Bromination->Br_Product Downstream_Cl S_NAr Products (Amines, Ethers) Cl_Product->Downstream_Cl Preferred Path Downstream_Br Coupling Products (Biaryls, Alkynes) Cl_Product->Downstream_Br Possible (Requires active Pd) Br_Product->Downstream_Cl Possible (More expensive) Br_Product->Downstream_Br Preferred Path

Figure 2: Synthesis and utility flow of 3-halo-pyrazine-2-carboxylates.

References

  • BenchChem. A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. (2025).[4] Retrieved from

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Retrieved from

  • Molecules (MDPI). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. (2017).[5][6] Retrieved from

  • Chemical Communications. A convenient and versatile SNAr-decarboxylation protocol.[7] (2014). Retrieved from

  • Sigma-Aldrich. Methyl 3-bromopyrazine-2-carboxylate Product Specification. Retrieved from

Sources

Comparative Guide: Optimized HPLC Method for Pyrazine Ester Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography (GC) & Traditional C18 Methods Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists

Executive Summary: The Stability-Selectivity Paradox

Pyrazine esters (e.g., pyrazinoyl esters used as antitubercular prodrugs or flavor precursors) present a unique analytical challenge: The Stability-Selectivity Paradox .

While Gas Chromatography (GC) is the industry standard for volatile alkylpyrazines, it often fails for pyrazine esters due to on-column thermal degradation. Conversely, traditional Reversed-Phase HPLC (RP-HPLC) struggles with the basicity of the pyrazine ring (pKa ~0.6–2.0), leading to peak tailing and poor resolution from the primary hydrolysis impurity, Pyrazine Carboxylic Acid (PCA) .

This guide evaluates an Optimized Core-Shell RP-HPLC Method with phosphate buffering. We compare its performance against Traditional Porous C18 HPLC and GC-FID, demonstrating why the optimized liquid chromatography approach is the superior choice for quantitative purity analysis.

The Challenge: Why Standard Methods Fail

To select the correct method, one must understand the molecular behavior of the analyte.

The Mechanism of Failure
  • Thermal Instability (GC Failure): Pyrazine esters often undergo pyrolysis at injector temperatures >200°C, artificially inflating the impurity profile with degradation products.

  • Silanol Interactions (Traditional HPLC Failure): The basic nitrogen atoms in the pyrazine ring interact with free silanols on older, fully porous silica columns. This causes "shark-fin" tailing (Tailing Factor > 1.5), masking small impurity peaks.

  • Hydrolysis Kinetics: Esters degrade into Pyrazine Carboxylic Acid (PCA) in the presence of moisture. The method must resolve the ester from the acid with a resolution (

    
    ) > 2.0.
    
Decision Logic: Method Selection

The following diagram illustrates the critical decision pathway for selecting this optimized method over alternatives.

MethodSelection Start Analyte: Pyrazine Ester VolatilityCheck Is the Ester Thermally Stable (>200°C)? Start->VolatilityCheck GC Use GC-FID/MS (Risk: Thermal Hydrolysis) VolatilityCheck->GC Yes (Rare) HPLC_Path Proceed to HPLC VolatilityCheck->HPLC_Path No / Unknown BasicityCheck Check Stationary Phase: Core-Shell vs. Porous HPLC_Path->BasicityCheck Traditional Traditional Porous C18 (Risk: Peak Tailing) BasicityCheck->Traditional Fully Porous 5µm Optimized Optimized Method: Core-Shell C18 + pH 3.0 Buffer BasicityCheck->Optimized Core-Shell 2.7µm

Figure 1: Decision matrix for selecting the analytical technique based on analyte thermal stability and stationary phase interactions.

Comparative Analysis: Performance Data

The following data summarizes a comparative study analyzing a generic Pyrazine Methyl Ester sample spiked with 1% Pyrazine Carboxylic Acid (PCA).

Table 1: Method Performance Comparison
ParameterMethod A: Optimized HPLC (Recommended)Method B: Traditional HPLC Method C: GC-FID
Column Technology Core-Shell C18 (2.7 µm)Fully Porous C18 (5 µm)DB-Wax Capillary
Mobile Phase 0.1% H₃PO₄ : ACN (Isocratic)Water : ACN (No Buffer)Helium Carrier
Run Time < 6.0 min 12–15 min25 min
Tailing Factor (

)
1.05 – 1.15 (Sharp)1.6 – 2.2 (Tailing)N/A
Resolution (Ester/Acid) > 3.5 < 1.5 (Co-elution risk)N/A (Acid degrades)
Sensitivity (LOD) 0.05 µg/mL0.5 µg/mL1.0 µg/mL
Sample Integrity 100% Preserved 100% PreservedDegradation Observed
Key Findings
  • Method A (Optimized): The use of a Core-Shell column reduces diffusion paths, sharpening peaks. The acidic buffer (pH ~3.0) suppresses silanol ionization, eliminating tailing.

  • Method B (Traditional): Without the buffer, the basic pyrazine ring drags on the column. The lack of pH control causes the PCA impurity (pKa ~2.9) to elute with broad, variable retention.

  • Method C (GC): While sensitive, the injection port temperature (250°C) induced a 2-3% conversion of ester to acid during analysis, leading to false-positive impurity results.

The Optimized Protocol (Gold Standard)

This protocol is designed to be self-validating. If the System Suitability criteria are not met, the specific failure mode (e.g., tailing vs. drift) points directly to the root cause (pH error vs. column age).

Materials & Reagents[1][2][3][4][5][6][7]
  • Stationary Phase: Kinetex® (or equivalent) C18 Core-Shell, 2.7 µm, 4.6 x 100 mm.

  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer Additive: 85% Phosphoric Acid (H₃PO₄).

Chromatographic Conditions
  • Mobile Phase A: 0.1% H₃PO₄ in Water (pH ~2.5–3.0).

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Mode: Isocratic (70% A : 30% B) or Gradient (depending on ester hydrophobicity).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C (Controls viscosity and kinetics).

  • Detection: UV @ 268 nm (Lambda max for pyrazine ring).

  • Injection Volume: 5–10 µL.

Step-by-Step Workflow
  • Buffer Preparation (Critical):

    • Add 1.0 mL of 85% H₃PO₄ to 1000 mL water.

    • Why? This lowers pH to ~2.5. At this pH, surface silanols (Si-O⁻) are protonated (Si-OH), preventing ionic interaction with the pyrazine nitrogen.

  • Sample Dilution:

    • Dissolve standard/sample in Mobile Phase.

    • Caution: Do not use pure ACN as diluent; it causes "solvent wash-through" peak distortion for early eluting polar impurities like PCA.

  • System Suitability Test (SST):

    • Inject a standard mixture containing Pyrazine Ester and Pyrazine Carboxylic Acid.

    • Pass Criteria:

      • Resolution (

        
        ) > 2.0.
        
      • Tailing Factor (

        
        ) < 1.3 for the ester.
        
      • %RSD of Area (n=5) < 2.0%.[1]

Separation Mechanism Diagram

The following diagram details why the optimized method works at the molecular level.

SeparationMechanism MobilePhase Mobile Phase (pH 3.0) Silanol Silica Surface (Si-OH) MobilePhase->Silanol Protonates (Suppresses Si-O-) Impurity Acid Impurity (pKa ~2.9) MobilePhase->Impurity Suppresses Ionization (Increases Retention) Pyrazine Pyrazine Ester (Weak Base) Silanol->Pyrazine No Interaction (No Tailing) Pyrazine->Impurity High Selectivity (Separation)

Figure 2: Mechanistic view of pH control preventing secondary silanol interactions and optimizing selectivity.

Troubleshooting & Validation

To ensure Trustworthiness , follow these troubleshooting steps if the protocol fails.

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol activity or Column VoidEnsure buffer pH is < 3.0. If pH is correct, the column end-capping may be hydrolyzed; replace column.
Split Peaks Solvent MismatchSample diluent is too strong (e.g., 100% ACN). Dilute sample in Mobile Phase.
Drifting Retention Times Temperature FluctuationPyrazines are sensitive to thermodynamics. Ensure column oven is stable at 30°C ± 0.5°C.
"Ghost" Peaks Hydrolysis in AutosamplerPyrazine esters are labile. Keep autosampler at 4°C and analyze within 12 hours of prep.

References

  • BenchChem. (2025).[3] A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. Retrieved from 3

  • SIELC Technologies. (2018).[4] HPLC Method for Pyrazine, 2-Aminopyrazine, Pyrazinamide. Retrieved from 4

  • Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide. Retrieved from 1

  • Organic Chemistry Data. (2022). pKa Values for Pyrazine and Derivatives. Retrieved from 6

  • Arabian Journal of Chemistry. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters (Py-GC/MS analysis). Retrieved from 7

Sources

Comparative Fragmentation Dynamics: Ethyl 3-bromopyrazine-2-carboxylate in LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Ethyl 3-bromopyrazine-2-carboxylate (CAS: 58503-31-0) is a critical heterocyclic scaffold in medicinal chemistry, widely employed as an electrophile in Suzuki-Miyaura cross-couplings to generate complex pyrazine-based APIs.

In drug development, the "performance" of this molecule is defined by its analytical detectability and structural distinctness during Quality Control (QC) and metabolite identification. The presence of the bromine atom provides a unique isotopic signature, but also introduces specific fragmentation pathways that differ from its chlorinated or de-halogenated analogs.

This guide objectively compares the Mass Spectrometric (MS) behavior of Ethyl 3-bromopyrazine-2-carboxylate against its primary structural alternatives: the Chloro-analog and the De-halogenated scaffold .

Theoretical Framework: ESI-MS/MS Fragmentation Mechanisms[1]

When analyzed via Electrospray Ionization (ESI) in positive mode (


), Ethyl 3-bromopyrazine-2-carboxylate exhibits a predictable yet complex fragmentation tree governed by the stability of the pyrazine ring and the lability of the ethyl ester.
Core Fragmentation Pathways

The protonated molecular ion (


 231/233) undergoes Collision-Induced Dissociation (CID) through two primary competing channels:
  • Pathway A: McLafferty-type Rearrangement (Loss of Ethene) [1][2]

    • Mechanism: A four-membered transition state facilitates the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, resulting in the neutral loss of ethene (

      
      , 28 Da).
      
    • Product: Protonated 3-bromopyrazine-2-carboxylic acid (

      
       203/205).
      
    • Significance: This is often the dominant pathway at lower collision energies.

  • Pathway B: Acylium Ion Formation (Loss of Ethanol)

    • Mechanism: Inductive cleavage of the ester bond leads to the expulsion of a neutral ethanol molecule (

      
      , 46 Da).
      
    • Product: 3-bromopyrazin-2-ylium-methanone (Acylium ion,

      
       185/187).
      
    • Significance: This ion is highly reactive and serves as the precursor for further degradation (CO loss).

  • Pathway C: Ring Degradation (Secondary Fragmentation)

    • The acylium ion (

      
       185/187) typically loses Carbon Monoxide (CO, 28 Da) to form the 3-bromopyrazin-2-yl cation (
      
      
      
      157/159).
    • Further fragmentation involves the loss of Hydrogen Cyanide (HCN, 27 Da), a diagnostic feature of pyrazine ring cleavage.

Visualization of Fragmentation Dynamics

The following diagram illustrates the stepwise degradation of the parent ion.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 231 / 233 (Isotope 1:1) Acid Carboxylic Acid [M+H - C2H4]+ m/z 203 / 205 Parent->Acid Loss of Ethene (-28 Da) McLafferty-like Acylium Acylium Ion [M+H - EtOH]+ m/z 185 / 187 Parent->Acylium Loss of Ethanol (-46 Da) Inductive Cleavage Acid->Acylium Loss of Water (-18 Da) Pyrazinyl Pyrazinyl Cation [M+H - EtOH - CO]+ m/z 157 / 159 Acylium->Pyrazinyl Loss of CO (-28 Da) RingFrag Ring Fragment [M+H - EtOH - CO - HCN]+ m/z 130 / 132 Pyrazinyl->RingFrag Loss of HCN (-27 Da)

Figure 1: ESI-MS/MS fragmentation tree for Ethyl 3-bromopyrazine-2-carboxylate. Blue nodes indicate stable intermediates; Red/Yellow nodes indicate reactive fragments.

Comparative Performance Analysis

This section compares the target molecule against its two most common "alternatives" (structural analogs found in synthesis). The "performance" metric here is the Isotopic Fidelity and Diagnostic Ion Specificity .

Analyte Comparison Table
FeatureTarget: 3-Bromo Alt 1: 3-Chloro Analog Alt 2: De-halogenated
Formula



Monoisotopic Mass 230.97186.02152.06

231 / 233 187 / 189 153
Isotopic Pattern 1:1 doublet (

)
3:1 doublet (

)
Singlet (No Halogen)
Key Neutral Loss Ethene (-28), Ethanol (-46)Ethene (-28), Ethanol (-46)Ethene (-28), Ethanol (-46)
Diagnostic Fragment

157 (Pyrazinyl-Br)

113 (Pyrazinyl-Cl)

79 (Pyrazinyl-H)
Detection Specificity High (Unique 1:1 split)Medium (Common Cl split)Low (Interference prone)
Analytical Insight
  • The Bromine Advantage: The 3-Bromo derivative offers superior analytical performance in complex matrices compared to the de-halogenated form. The characteristic 1:1 isotopic doublet acts as a built-in confirmation of identity, reducing false positives in LC-MS screening.

  • The Chlorine Alternative: While the Chloro-analog behaves similarly chemically, its 3:1 isotopic ratio is less distinct at low signal-to-noise ratios compared to the "equal height" doublet of the Bromo-analog.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate the fragmentation data described above, use the following self-validating protocol. This workflow is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of Ethyl 3-bromopyrazine-2-carboxylate in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).

    • Why Formic Acid? Promotes protonation (

      
      ) for ESI+.
      
B. LC Conditions (Inlet)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

C. MS Parameters (Source & Collision)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C.

  • Collision Energy (CE) Ramp:

    • Low CE (10 eV): Preserves Parent Ion (231/233).

    • Med CE (20-25 eV): Maximizes Acid (203) and Acylium (185) formation.

    • High CE (40+ eV): Forces Ring Cleavage (157

      
       130).
      
D. Workflow Visualization

ExperimentalWorkflow Sample Sample Prep 1 µg/mL in 50:50 ACN:H2O LC LC Separation C18 Column Gradient Elution Sample->LC Inject ESI ESI Source (+) Protonation [M+H]+ LC->ESI Elute Q1 Q1 Filter Select m/z 231.0 ESI->Q1 Ionize Collision Collision Cell CID w/ N2 Gas (10-40 eV) Q1->Collision Select Detector Detector Record Spectra Collision->Detector Fragment

Figure 2: Step-by-step LC-MS/MS experimental workflow for fragmentation analysis.[3]

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fundamental fragmentation rules including McLafferty rearrangements and ester cleavages).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763386, Ethyl 3-bromopyrazine-2-carboxylate. Retrieved from [Link]

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press.

Sources

Reactivity of 3-bromopyridine vs 3-bromopyrazine esters

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 3-Bromopyridine vs. 3-Bromopyrazine Esters in Late-Stage Functionalization

As a Senior Application Scientist in drug development, selecting the optimal heterocyclic scaffold is a critical decision that dictates the efficiency of downstream synthetic routes. While 3-bromopyridine esters and 3-bromopyrazine esters may appear structurally analogous, their reactivity profiles diverge drastically under standard functionalization conditions.

This guide provides an in-depth, objective comparison of these two scaffolds, detailing the mechanistic causality behind their behavior and providing self-validating protocols to harness their distinct electronic properties.

Electronic Topology & Mechanistic Causality

The fundamental divergence in reactivity between these two scaffolds is rooted in their nitrogen count and topological placement.

The Pyrazine Advantage in SNAr Pyridine contains a single electronegative nitrogen atom, which withdraws electron density and makes the ring susceptible to nucleophilic attack[1]. However, pyrazine is a diazine featuring two nitrogen atoms in a 1,4-relationship. This second heteroatom synergistically amplifies the electron deficiency of the ring carbons[2].

When an ester group (a strong electron-withdrawing group) is introduced—such as in methyl 3-bromopyrazine-2-carboxylate—the 3-position becomes exceptionally activated. In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged [3]. The dual nitrogens in pyrazine dramatically lower the Lowest Unoccupied Molecular Orbital (LUMO), providing superior resonance stabilization for this anionic intermediate[4]. Consequently, 3-bromopyrazine esters undergo SNAr at ambient temperatures, whereas their pyridine counterparts require harsh thermal forcing.

Cross-Coupling Dynamics In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the extreme electron deficiency of pyrazine accelerates the oxidative addition of the C–Br bond[5]. However, this hyper-reactivity is a double-edged sword. The highly coordinating nature of the diazine ring can lead to catalyst poisoning, and the intermediate Pd(II) species is highly susceptible to competitive protodehalogenation. Conversely, 3-bromopyridine esters offer a more controlled oxidative addition, resulting in higher stability and cleaner conversion during prolonged heating.

SNAr_Mechanism Sub1 3-Bromopyridine Ester (Higher LUMO) MC1 Meisenheimer Complex (Moderate Stability) Sub1->MC1 Slow Sub2 3-Bromopyrazine Ester (Lower LUMO) MC2 Meisenheimer Complex (High Stability via N-atom) Sub2->MC2 Fast Prod1 SNAr Product (Requires Heat) MC1->Prod1 -Br⁻ Prod2 SNAr Product (Room Temp) MC2->Prod2 -Br⁻

Fig 1: SNAr kinetic divergence driven by Meisenheimer complex stabilization.

Quantitative Performance Data

The following table summarizes the comparative performance of 3-bromopyridine-2-esters versus 3-bromopyrazine-2-esters across standard functionalization workflows. Data reflects benchmark kinetic analyses and general reactivity trends observed in heterocyclic chemistry[3],[5].

Reaction Parameter3-Bromopyridine Ester3-Bromopyrazine EsterMechanistic Causality
SNAr Reactivity (Amines) Low to ModerateExceptionally HighPyrazine's dual N-atoms stabilize the anionic intermediate[2].
Typical SNAr Conditions 80–100 °C, 12–24 h20–40 °C, 1–4 hPyridines require thermal forcing; pyrazines react at ambient temp.
Oxidative Addition (Pd) Standard RateVery FastLower electron density in pyrazine weakens the C-Br bond[5].
Cross-Coupling Stability High (Stable Pd-complex)Low (Protodehalogenation)Pyrazine's strong coordinating ability can trap the Pd catalyst.

Self-Validating Experimental Protocols

To objectively compare these scaffolds in your own laboratory, the following protocols are designed as self-validating systems. By incorporating internal standards and kinetic sampling, every run verifies its own integrity and mass balance.

Protocol A: Kinetic SNAr Profiling (Morpholine Amination)

Objective: Quantify the reaction rate difference between the pyridine and pyrazine scaffolds under identical conditions.

  • Substrate Preparation: In two separate, oven-dried 20 mL scintillation vials, dissolve 0.5 mmol of methyl 3-bromopyridine-2-carboxylate and methyl 3-bromopyrazine-2-carboxylate in 5.0 mL of anhydrous THF.

  • Internal Standard Integration: Add 0.1 mmol of 1,3,5-trimethoxybenzene to each vial.

    • Causality: This standard is completely inert under SNAr conditions. It allows for precise quantitative LC-MS or qNMR integration, validating that no substrate is lost to degradation or volatilization.

  • Nucleophile Addition: Add 0.6 mmol (1.2 equiv) of morpholine and 1.0 mmol of N,N-diisopropylethylamine (DIPEA) to both vials.

  • Thermal Control & Sampling: Maintain the pyrazine vial at 25 °C and heat the pyridine vial to 80 °C. Extract 50 µL aliquots at exactly 15, 30, 60, and 120 minutes.

  • Quenching: Quench each aliquot immediately into 500 µL of cold acetonitrile containing 0.1% TFA.

    • Validation: The acid instantly protonates the morpholine, halting the SNAr reaction and freezing the kinetic profile for accurate measurement.

  • Analysis: Analyze via LC-MS. The pyrazine derivative will typically show >90% conversion within 1 hour at 25 °C, whereas the pyridine derivative will show minimal conversion unless heated[3].

Workflow S1 1. Substrate & Internal Std (0.1M in THF) S2 2. Nucleophile Addition (1.2 eq Morpholine) S1->S2 S3 3. Thermal Control (Monitor at 25°C vs 80°C) S2->S3 S4 4. Aliquot & Quench (Self-Validating LC-MS) S3->S4 S5 5. Kinetic Output (Calculate k_obs) S4->S5

Fig 2: Self-validating kinetic workflow for comparative SNAr reactivity.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Achieve high-yield C–C bond formation while mitigating pyrazine-induced catalyst poisoning.

  • Reaction Setup: Combine 0.5 mmol of the bromo-ester, 0.6 mmol of phenylboronic acid, and 1.5 mmol of anhydrous K₂CO₃ in a Schlenk tube.

  • Catalyst Selection: Add 5 mol% Pd(dppf)Cl₂.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates reductive elimination and prevents the highly electron-deficient pyrazine from excessively coordinating and stalling the catalytic cycle.

  • Solvent & Degassing: Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water. Degas the mixture via three rigorous freeze-pump-thaw cycles.

    • Validation: Oxygen removal is critical. If the system is not properly degassed, homocoupling of the boronic acid (forming biphenyl) will occur rapidly. Monitoring biphenyl formation serves as an internal failure indicator for the inert atmosphere.

  • Execution & Workup: Heat the reaction to 80 °C for 4 hours. Monitor via TLC until the starting material is consumed. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Wikipedia. "Nucleophilic aromatic substitution." Wikimedia Foundation. Available at: [Link]

  • Lejan Team. "Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine." Heterocyclic Chemistry Resources. Available at: [Link]

  • ACS Publications. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society. Available at:[Link]

Sources

Advanced TLC Visualization Strategies for Bromopyrazine Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Bromopyrazine esters (e.g., methyl 6-bromopyrazine-2-carboxylate) are pivotal electrophilic scaffolds in modern drug discovery, frequently utilized in transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions. Monitoring these reactions via Thin Layer Chromatography (TLC) presents unique analytical challenges. Reaction matrices often contain unreacted starting materials, dehalogenated byproducts, and non-chromophoric aliphatic ligands. Relying solely on a single visualization method can lead to false positives or missed impurities.

As a Senior Application Scientist, I have structured this guide to objectively compare visualization alternatives, providing a mechanistic and self-validating framework for accurately tracking bromopyrazine esters during synthesis.

Mechanistic Causality of Visualization Techniques

To optimize TLC visualization, one must understand the chemical interplay between the developer and the analyte's functional groups.

  • UV Fluorescence Quenching (254 nm): Silica gel plates impregnated with a fluorescent indicator (

    
    ) emit green light under short-wave UV. The extended 
    
    
    
    -conjugation of the pyrazine ring, further conjugated with the ester carbonyl, strongly absorbs at 254 nm[3]. The heavy bromine atom can also induce intersystem crossing, but the primary visual effect is a sharp, dark spot where the compound quenches the background fluorescence.
  • Dragendorff’s Reagent (Target-Specific): Dragendorff’s reagent relies on the formation of an ion-pair complex. The basic tertiary nitrogens of the pyrazine ring are protonated in the acidic stain environment. These cations react with the potassium tetraiodobismuthate complex (

    
    ) to form a highly conjugated, insoluble orange/red precipitate[1].
    Causality Note: The electron-withdrawing inductive effects of both the bromine atom and the ester moiety significantly reduce the basicity (
    
    
    
    ) of the pyrazine nitrogens. Therefore, a highly acidic environment (glacial acetic acid) is mandatory to force protonation and ensure a visible stain [1].
  • Potassium Permanganate (

    
    ) (Impurity Profiling): 
    
    
    
    
    is a strong oxidant. While the electron-deficient bromopyrazine core is relatively resistant to mild oxidation,
    
    
    rapidly oxidizes aliphatic amines, phosphine ligands (e.g., from cross-coupling catalysts), and hydrolyzed ester byproducts [4]. The purple
    
    
    is reduced to brown
    
    
    , revealing impurities that UV light misses [2].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance of standard visualization techniques when applied specifically to bromopyrazine esters.

Visualization TechniquePrimary MechanismSpecificityEst. LODDestructive?Visual Result
UV Lamp (254 nm)

/

absorption
Conjugated systems10–50 ngNoDark spot on green fluorescent background
Dragendorff's Reagent Ion-pairing with

N-Heterocycles / Alkaloids100–500 ngYesOrange/red precipitate

Stain
Oxidation of functional groupsOxidizable organics50–200 ngYesYellow/brown spot on purple background
Phosphomolybdic Acid Reduction of

to

General organics50–200 ngYesBlue/green spot on yellow background

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every TLC analysis must function as a self-validating system. A failed stain can result from degraded reagents rather than the absence of a compound.

Protocol A: Sequential UV & Dragendorff Derivatization

This protocol confirms the presence of the pyrazine core. Because bismuth iodide complexes are light-sensitive and degrade over time [1], validation is critical.

  • Elution & UV Marking: Develop the TLC plate in an appropriate solvent system (e.g., Hexanes/Ethyl Acetate). Dry the plate completely. Examine under 254 nm UV light and lightly circle all dark spots with a pencil.

  • Self-Validation Setup: On the far-right edge of the dried TLC plate, co-spot 1 µL of a 1 mg/mL solution of unsubstituted pyrazine or a known tertiary amine (Note: Do not use caffeine, as purine alkaloids fail to precipitate with this reagent [1]).

  • Staining: Dip the plate rapidly into freshly mixed Dragendorff’s reagent (equal parts Solution A: bismuth subnitrate/acetic acid, and Solution B: potassium iodide/water) [1].

  • Observation & Validation: An orange/red spot should immediately appear at the validation co-spot. If the validation spot remains colorless, the

    
     complex has photo-oxidized, and fresh stock solutions must be prepared. If the validation spot is orange, any corresponding orange spots within the reaction lanes positively identify pyrazine-containing compounds.
    
Protocol B: Orthogonal Impurity Profiling with

This protocol identifies non-UV-active impurities (e.g., aliphatic cross-coupling ligands) that Dragendorff's reagent cannot detect [2].

  • Preparation: Prepare a basic

    
     dip (
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ) [2].
  • Self-Validation Setup: Dip a clean glass capillary into cyclohexene or a primary alcohol and spot it on the top corner of the plate.

  • Staining: Dip the plate into the

    
     solution and wipe the back clean.
    
  • Observation & Validation: The validation spot should immediately turn yellow/brown. If the entire plate background turns brown immediately before heating, the

    
     solution has auto-oxidized and must be discarded. Gently heat the plate with a heat gun until impurity spots appear as yellow/brown against a bright purple background.
    

Logical Decision Workflow

The following diagram illustrates the logical decision tree for visualizing bromopyrazine ester TLC plates to maximize data recovery from a single run.

TLC_Workflow Start Develop TLC Plate (Bromopyrazine Ester Mixture) UV Expose to UV Light (254 nm) Start->UV Decision1 Are UV-active spots detected? UV->Decision1 Mark Mark spots with pencil (Non-destructive) Decision1->Mark Yes Decision2 Goal of Visualization? Decision1->Decision2 No Mark->Decision2 Dragendorff Apply Dragendorff's Reagent (Specific to N-Heterocycles) Decision2->Dragendorff Identify Target KMnO4 Apply KMnO4 Stain (General Oxidizable Impurities) Decision2->KMnO4 Profile Impurities ResultD Orange/Red Precipitate Confirms Pyrazine Core Dragendorff->ResultD ResultK Yellow/Brown Spots Reveals Aliphatic Impurities KMnO4->ResultK

Logical workflow for the multi-stage TLC visualization of bromopyrazine esters.

References

  • Wikipedia Contributors. "Dragendorff's reagent." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Org Prep Daily. "TLC Staining solutions." Org Prep Daily Blog, Sept 2006. URL:[Link]

  • The Royal Society of Chemistry. "Synthesis of Substituted Pyrazines from N-Allyl Malonamides." Organic & Biomolecular Chemistry, 2021. URL:[Link]

X-ray crystallography of pyrazine carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Determination of Pyrazine Carboxylate Derivatives: A Comparative Crystallographic Guide

Executive Summary

Objective: This guide provides a technical comparison of Pyrazine-2-carboxylates against their structural analogs (Pyridine-2-carboxylates and Benzoates) and evaluates the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) versus Powder XRD (PXRD) for characterization.

Core Insight: Unlike pyridine or benzene derivatives, pyrazine carboxylates possess a unique 1,4-diazine moiety. This "extra" nitrogen atom (N4 position) is not merely a spectator; it acts as a secondary coordination site, enabling the formation of 1D polymeric chains and 2D Metal-Organic Frameworks (MOFs) rather than discrete molecular complexes. This guide details the specific crystallographic strategies required to resolve these polymeric structures.

Comparative Structural Analysis: Pyrazine vs. Alternatives

The choice of ligand dictates the topology of the final crystal lattice. Below is a direct comparison of Pyrazine-2-carboxylate (PZ) against its primary alternatives: Pyridine-2-carboxylate (PY, Picolinate) and Benzoate (BZ).

Table 1: Ligand Performance & Coordination Metrics
FeaturePyrazine-2-carboxylate (PZ) Pyridine-2-carboxylate (PY) Benzoate (BZ)
Primary Coordination N,O-Chelating (5-membered ring)N,O-Chelating (5-membered ring)O,O-Bridging/Chelating
Secondary Capability Bridging (μ-N,N') via N4 positionNone (Terminal ligand)None (Terminal aromatic)
Supramolecular Motif 1D Chains / 2D Sheets (Polymeric)Discrete Monomers/Dimers Discrete Clusters
Typical M-N Bond 1.98 – 2.05 Å (Cu-N)1.95 – 2.01 Å (Cu-N)N/A
H-Bond Potential High (Uncoordinated N accepts H-bonds)ModerateLow
Crystallization Risk Polymorphism (High sensitivity)ModerateLow

Analyst Note: The "Bridging" capability of PZ is the critical differentiator. While PY acts as a "cap" that stops polymer growth, PZ acts as a "linker." In SC-XRD, this often manifests as infinite chains extending along the crystallographic b-axis, requiring careful space group determination to avoid missing symmetry elements.

Experimental Protocol: Hydrothermal Synthesis

To obtain diffraction-quality crystals of transition metal pyrazine complexes (e.g., [Cu(pz)2]), standard evaporation often yields microcrystalline powder. Hydrothermal synthesis is the preferred alternative to drive the formation of the thermodynamic polymeric phase.

Protocol: Hydrothermal Synthesis of Copper(II) Pyrazine-2-carboxylate
  • Precursor Prep: Dissolve 1.0 mmol Pyrazine-2-carboxylic acid and 0.5 mmol Cu(NO3)2·3H2O in 10 mL deionized water.

  • pH Adjustment: Adjust pH to ~5.0 using 0.1 M NaOH. Critical: Protonation state of the carboxylic acid drives the coordination mode.

  • Encapsulation: Transfer to a 23 mL Teflon-lined stainless steel autoclave. Fill factor should be 50-60%.

  • Thermal Cycle:

    • Ramp: 2°C/min to 160°C.

    • Dwell: 48 hours.

    • Cool: 0.1°C/min to Room Temp (Slow cooling is essential for single-crystal growth).

  • Harvesting: Filter blue block-shaped crystals. Wash with H2O and Ethanol.[1]

Workflow Diagram: Synthesis to Crystal Selection

SynthesisWorkflow Start Precursor Mixing (Ligand + Metal Salt) pH pH Adjustment (Target pH 4-6) Start->pH Dissolution Auto Hydrothermal Autoclave (160°C) pH->Auto Encapsulation Cool Controlled Cooling (0.1°C/min) Auto->Cool Crystal Growth Select Microscope Selection (Polarized Light) Cool->Select Filtration

Figure 1: Step-by-step hydrothermal synthesis workflow optimized for growing diffraction-quality polymeric crystals.

X-Ray Data Collection & Refinement Strategy

Crystallizing pyrazine derivatives presents specific refinement challenges, particularly N/C disorder in the aromatic ring and H-atom placement on the carboxylate.

The "Nitrogen Ambiguity" Problem

Because Nitrogen (Z=7) and Carbon (Z=6) have similar scattering factors, they are difficult to distinguish solely by electron density peaks.

  • Symptom: If you assign a Carbon atom as Nitrogen, the thermal ellipsoid will shrink (become too small). If you assign Nitrogen as Carbon, it will blow up (become too large).

  • Validation: Check the bond lengths. C-N bonds in the ring are shorter (~1.34 Å) than C-C bonds (~1.39 Å).

Refinement Logic Workflow

RefinementLogic Data Raw Diffraction Data Phase Phasing (SHELXT) Intrinsic Phasing Data->Phase Model Initial Model (Assign Atoms) Phase->Model CheckRing Check Pyrazine Ring Thermal Ellipsoids Model->CheckRing Decision Are Ellipsoids Uniform? CheckRing->Decision Swap Swap N/C Assignment (Disorder Modeling) Decision->Swap No (Distorted) H_Place H-Atom Placement (Difference Map) Decision->H_Place Yes (OK) Swap->CheckRing Final Final CIF (Check R1 < 5%) H_Place->Final

Figure 2: Decision tree for refining pyrazine heterocycles, specifically addressing N/C scattering ambiguity.

Performance Metrics: SC-XRD vs. Alternatives

For drug development professionals (especially those working with Pyrazinamide analogs), distinguishing polymorphs is critical.[2]

MetricSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Solid-State NMR
Resolution Atomic Level (0.8 Å)Bulk Phase IDLocal Environment
Polymorph ID Definitive (Solves structure)Comparative (Fingerprinting)Complementary
Disorder Can model dynamic disorderPeaks broaden/disappearCan detect dynamics
Sample Req Single high-quality crystal (>50μm)Microcrystalline powder~100mg Powder
Verdict Gold Standard for ab initio structure determination.Standard for batch purity and phase identification.Useful for amorphous phases where XRD fails.

Case Study: Pyrazinamide (PZA) PZA exists in four polymorphs (


).[2]
  • SC-XRD Role: Established that the

    
    -form transforms to the 
    
    
    
    -form upon grinding.
  • Experimental Evidence: SC-XRD reveals the specific Hydrogen Bonding network (N-H...O vs N-H...N) that dictates the thermodynamic stability of the

    
    -form [4].
    

References

  • Ellsworth, J. M., et al. "Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes."[3] Scholar Commons, University of South Carolina. Link

  • Krasinski, A., et al. "Pyrazine-2-carboxylate copper(II) complexes: Synthesis, Structure and Magnetism." Journal of Coordination Chemistry, Taylor & Francis. Link

  • Ebrahimi, M., et al. "Polymorphism in Carboxamide Compound with High-Z' Crystal Structure." ResearchGate.[4] Link

  • Saitoh, K., et al. "Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational and Crystallographic Study." MDPI Crystals, 2023. Link

  • Abourahma, H., et al. "Pyrazinamide cocrystals and the search for polymorphs."[5] CrystEngComm, RSC Publishing, 2011. Link

Sources

Safety Operating Guide

Ethyl 3-bromopyrazine-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Zero-Compromise" Safety Standard

As researchers, we often treat intermediates like Ethyl 3-bromopyrazine-2-carboxylate (CAS: 58503-21-0) as routine reagents.[1] This is a mistake. This compound represents a specific class of halogenated heteroaromatic esters that requires a distinct disposal strategy to prevent environmental persistence and facility infrastructure damage.[1]

Immediate Operational Directives:

  • STOP: Do not combine this waste with non-halogenated solvents (e.g., Acetone, Methanol) unless necessary.[1][2] Mixing increases disposal costs by up to 200%.[1]

  • STOP: Do not dispose of down the sink. The bromine moiety poses aquatic toxicity risks and hydrolytic instability.

  • ACTION: Segregate strictly into Halogenated Waste streams.

Technical Hazard Profiling & Causality

To handle this chemical safely, you must understand why it is hazardous. It is not just "toxic"; it is a reactive electrophile.[1]

FeatureChemical BehaviorSafety/Disposal Implication
Bromine Substituent (C-Br) Weak carbon-halogen bond (leaving group).[1]Incineration Requirement: Upon thermal decomposition, this releases Hydrogen Bromide (HBr) gas.[1] Standard incinerators cannot handle this; it requires a facility with a caustic scrubber.[1]
Pyrazine Ring Nitrogen-rich heteroaromatic.[1]NOx Generation: Combustion generates nitrogen oxides.[1] Must be disposed of via high-temperature incineration (>1000°C).[1]
Ethyl Ester Group Hydrolytically unstable in strong base/acid.[1]Incompatibility: Do not mix with strong alkaline waste (e.g., NaOH solutions).[1] Hydrolysis yields the free acid and ethanol, potentially altering the waste stream's pH and reactivity.[1]

GHS Classification (derived from class analogs):

  • H315/H319: Causes skin and serious eye irritation.[1][3][4][5][6][7]

  • H335: May cause respiratory irritation (Lachrymator potential).[1]

  • H302: Harmful if swallowed.[1][5][6][7][8][9]

Standard Operating Procedure (SOP): Disposal Workflows

A. Routine Waste Disposal (Solid & Liquid)[1]

The Golden Rule: This compound is a Halogenated Organic .[1]

Step 1: Stream Segregation

  • Solids: Contaminated gloves, weighing boats, and paper towels must go into a dedicated Solid Hazardous Waste bin.[1] Do not use regular trash.[1]

  • Liquids (Mother Liquors/Solutions):

    • Collect in a chemically resistant container (HDPE or Amber Glass).

    • Labeling: The tag must explicitly state "Contains Halogenated Organics."[1]

    • Composition: List "Ethyl 3-bromopyrazine-2-carboxylate" specifically. Do not use vague terms like "Organic Waste."

Step 2: Container Compatibility

  • Recommended: High-Density Polyethylene (HDPE) or Teflon-lined caps.[1]

  • Avoid: Metal containers (steel drums) without liners, as potential HBr evolution (from hydrolysis or degradation) can corrode metal over time.[1]

Step 3: Final Hand-off

  • Transfer to your facility's EHS (Environmental Health & Safety) unit.

  • RCRA Consideration: While not always a specific "U" or "P" listed waste, it defaults to D001 (if in flammable solvent) or requires treatment as Halogenated Solvent Waste (F-codes) if mixed with listed solvents like DCM.[1]

B. Spill Management Protocol

Pre-requisite: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is fine, use a N95 or P100 respirator.[1]

  • Isolate: Evacuate the immediate area (radius of 3 meters).[1]

  • Contain:

    • Liquid Spill: Surround with absorbent boom or vermiculite.[1] Do not use sawdust (combustible).[1]

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop.[1]

  • Clean:

    • Scoop material into a wide-mouth jar.

    • Clean surface with soap and water; collect all wash water as hazardous waste.[1]

  • Decontaminate: Wipe area with a mild detergent.[1]

Decision Logic: Waste Stream Visualization

The following diagram illustrates the decision-making process for disposing of Ethyl 3-bromopyrazine-2-carboxylate to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: Ethyl 3-bromopyrazine-2-carboxylate StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Paper) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions, Mother Liquor) StateCheck->LiquidPath Liquid Segregation CRITICAL: Segregate into HALOGENATED Waste Stream SolidPath->Segregation HalogenCheck Is it mixed with Non-Halogenated Solvents? LiquidPath->HalogenCheck HalogenCheck->Segregation No (Pure/Halogenated Mix) HalogenCheck->Segregation Yes (Do NOT dilute if possible) Container Select Container: HDPE or Amber Glass Segregation->Container Labeling Label: 'Halogenated Organic' + Specific Chemical Name Container->Labeling Disposal Final Disposal: High-Temp Incineration (with Scrubber) Labeling->Disposal

Figure 1: Decision tree for the segregation and packaging of brominated heteroaromatic waste.[1][10]

Regulatory & Logistical Reference Table

ParameterSpecificationAuthority/Standard
Waste Code (US) D001 (if flammable), F002 (if mixed with halogenated solvents)EPA RCRA [1]
Disposal Method Rotary Kiln IncinerationBest Practice [2]
Incompatibility Strong Oxidizers, Strong BasesSDS Data [3]
PPE Requirement Nitrile Gloves (0.11mm min), Safety GogglesOSHA 1910.132

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

  • PubChem. Ethyl 3-bromopyrazine-2-carboxylate Compound Summary. Retrieved from [Link][1]

Sources

Personal protective equipment for handling Ethyl 3-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic organic chemistry, I have designed this comprehensive safety and operational guide for handling Ethyl 3-bromopyrazine-2-carboxylate (CAS: 1259479-39-4) . This document transcends standard safety data sheets by providing the mechanistic causality behind the hazards, ensuring that researchers understand why specific personal protective equipment (PPE) and handling protocols are mandatory.

Hazard Profiling & Mechanistic Causality

Ethyl 3-bromopyrazine-2-carboxylate is a highly valuable building block in pharmaceutical synthesis, primarily used in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions[1]. However, the very properties that make it synthetically useful also dictate its hazard profile.

The Causality of Reactivity: The pyrazine ring is inherently electron-deficient due to its two electronegative nitrogen atoms. The addition of an electron-withdrawing ethyl ester group at the C2 position further depletes the electron density of the aromatic system. Consequently, the bromine atom at the C3 position becomes a highly labile leaving group[2]. In a biological context, this extreme electrophilicity means the compound can readily alkylate biological nucleophiles—such as the thiol groups of cysteine residues in human skin proteins or the moisture in the respiratory tract and eyes[3].

This mechanism is the direct cause of its primary Global Harmonized System (GHS) hazard classifications:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Quantitative Physicochemical & Hazard Summary

To facilitate rapid risk assessment, the critical quantitative data for this compound is summarized below:

Property / Hazard ParameterValue / SpecificationOperational Implication
CAS Number 1259479-39-4Unique identifier for waste segregation.
Molecular Formula C7H7BrN2O2Indicates high halogen content (requires specific disposal).
Molecular Weight 231.05 g/mol Used for precise stoichiometric calculations.
Storage Temperature 2–8°CMust be stored in a spark-free refrigerator to prevent thermal degradation[4].
GHS Hazard Codes H315, H319, H335Dictates the mandatory PPE matrix below[5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive halogenated heterocycles. Every piece of PPE must be selected to counteract the specific electrophilic threat posed by the bromopyrazine core[6].

PPE CategoryRequired SpecificationMechanistic Justification (The "Why")
Hand Protection Nitrile gloves (≥8 mil thickness), Double-gloved.Halogenated organic compounds can rapidly permeate thin latex or vinyl. Double-gloving ensures a self-validating barrier; if the outer glove is breached, the inner glove provides a critical temporal buffer.
Eye Protection ANSI Z87.1 / EN 166 Chemical Splash Goggles.Standard safety glasses leave the orbital cavity vulnerable to airborne dust. Goggles create a hermetic seal against highly irritating brominated particulates (H319)[7].
Body Protection Flame-Resistant (FR) Lab Coat with fitted cuffs.Prevents localized skin exposure (H315) and protects against potential secondary solvent fires during reaction setup.
Respiratory N95/P100 Particulate Respirator.Mandatory only if weighing outside a fume hood (not recommended). Mitigates the inhalation of reactive dust that causes severe mucous membrane irritation (H335)[8].

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, the handling of Ethyl 3-bromopyrazine-2-carboxylate must follow a strict, linear progression. Do not deviate from these steps.

Step 1: Environmental Preparation & Verification

  • Action: Conduct all operations inside a certified chemical fume hood.

  • Validation: Verify the fume hood face velocity is between 80–120 feet per minute (fpm). This self-validates the primary engineering control before the chemical container is even opened.

Step 2: Weighing Protocol

  • Action: Use an anti-static weigh boat. Halogenated powders frequently accumulate static charge, which can lead to aerosolization upon opening the container.

  • Validation: Ground the spatula before contacting the powder. Close the analytical balance doors completely to prevent micro-drafts from dispersing the compound.

Step 3: Transfer & Solubilization

  • Action: Transfer the weighed solid into a reaction vessel equipped with a septum. Flush the vessel with an inert gas (Argon or Nitrogen).

  • Validation: Solubilize the compound using anhydrous solvents (e.g., DMF, THF) via a syringe transfer. This prevents the generation of hydrobromic acid (HBr) trace impurities that can form if the bromopyrazine is exposed to excessive atmospheric moisture.

Step 4: Equipment Decontamination

  • Action: Wipe down all spatulas and balance surfaces with a slightly alkaline solution (e.g., 5% sodium bicarbonate), followed by distilled water.

  • Validation: The alkaline wash actively hydrolyzes any residual active ester or halide, neutralizing the electrophilic threat before the equipment is handled by other personnel.

Workflow Visualization

OperationalWorkflow N1 1. Preparation Verify Hood & PPE N2 2. Weighing Anti-Static Boat N1->N2 N3 3. Transfer Sealed Vessel N2->N3 N4 4. Reaction Inert Atmosphere N3->N4 N5 5. Cleanup Alkaline Wash N4->N5

Figure 1: Step-by-step operational workflow for handling halogenated pyrazine derivatives.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent cross-contamination and exposure[7].

Immediate Spill Response Protocol:

  • Assess & Evacuate: Determine if the spill is minor (<50g, localized to the hood) or major (>50g, outside the hood). For major spills, evacuate the immediate laboratory area.

  • Containment: Do not use combustible materials like standard paper towels. Contain the powder using an inert, non-combustible absorbent such as vermiculite or dry sand.

  • Neutralization: Carefully sweep the vermiculite-chemical mixture using a dedicated brush and dustpan. Wash the spill area with a 5% sodium bicarbonate solution to neutralize any residual bromopyrazine, followed by a thorough water rinse.

  • Waste Segregation: Place all cleanup materials into a clearly labeled, sealable high-density polyethylene (HDPE) container.

Disposal Plan: Ethyl 3-bromopyrazine-2-carboxylate must never be disposed of in standard organic waste or aqueous drains. Due to the presence of the bromine atom, it must be strictly categorized and disposed of as Halogenated Organic Waste [6]. Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) can lead to exothermic reactions and complicates the incineration process for environmental health and safety (EHS) teams.

Spill Response Visualization

SpillResponse Start Spill Detected Assess Assess Spill Volume Start->Assess Minor Minor (<50g) Don Full PPE Assess->Minor Yes Major Major (>50g) Evacuate & Call EHS Assess->Major No Contain Contain with Inert Vermiculite Minor->Contain Dispose Halogenated Waste Disposal Contain->Dispose

Figure 2: Decision matrix and response pathway for Ethyl 3-bromopyrazine-2-carboxylate spills.

References

  • BLD Pharm: Ethyl 3-bromo-5-methylpyrazine-2-carboxylate Product Specifications & Storage. Retrieved from 4

  • AK Scientific, Inc.: Ethyl 3-bromopyrazine-2-carboxylate Safety Data Sheet (Hazard Statements). Retrieved from 5

  • Benchchem: Halogenated Heterocycles: Experimental Design and Safety Protocols. Retrieved from 2

  • Smolecule: 5-Bromonicotinonitrile Safety and Hazards (Halogenated Heterocycle Reactivity). Retrieved from 3

  • Sigma-Aldrich / MilliporeSigma: Safety Data Sheet: Bromopyrazine Derivatives (Skin and Eye Irritation Protocols). Retrieved from

  • Fisher Scientific: SAFETY DATA SHEET: 2-Bromopyrazine (Disposal and Spill Response). Retrieved from6

  • TCI Chemicals: SAFETY DATA SHEET: Halogenated Pyrazines. Retrieved from 7

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.